molecular formula C10H13ClN2O B1522892 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1305712-42-8

5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No.: B1522892
CAS No.: 1305712-42-8
M. Wt: 212.67 g/mol
InChI Key: YJBUBWXCFOPBOF-UHFFFAOYSA-N
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Description

5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-1-ethyl-3H-indol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-2-12-9-4-3-8(11)5-7(9)6-10(12)13;/h3-5H,2,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBUBWXCFOPBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Abstract

This guide provides a comprehensive, technically detailed methodology for the synthesis of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride, a key intermediate in pharmaceutical research and development. The narrative emphasizes the rationale behind procedural choices, offering insights into reaction mechanisms, safety considerations, and optimization strategies. The synthesis is presented as a robust, multi-step process beginning from the commercially available 5-nitrooxindole, proceeding through N-ethylation and subsequent catalytic hydrogenation, and concluding with hydrochloride salt formation. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated protocol.

Introduction and Strategic Overview

The 1,3-dihydro-2H-indol-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The title compound, this compound, serves as a versatile building block for the elaboration of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. Its structure combines a reactive primary aromatic amine at the C5 position with an N-ethylated lactam, offering distinct points for further chemical modification.

The synthetic strategy detailed herein is a three-step sequence designed for efficiency, scalability, and high purity of the final product. The core logic is as follows:

  • N-Ethylation: Introduction of the ethyl group onto the nitrogen atom of the starting material, 5-nitrooxindole. This step is crucial for defining the final substitution pattern and is achieved under basic conditions.

  • Nitro Group Reduction: Selective reduction of the aromatic nitro group to a primary amine. This transformation is the most critical step, and catalytic hydrogenation is selected for its high efficiency, chemoselectivity, and clean reaction profile.[2][3]

  • Salt Formation: Conversion of the resulting free amine into its hydrochloride salt. This enhances the compound's stability, improves its handling characteristics, and facilitates purification by crystallization.

This approach ensures that the more sensitive amino group is generated in the penultimate step, protecting it from potential side reactions during the alkylation phase.

Synthetic Pathway and Mechanistic Discussion

The overall transformation from the starting material to the final product is illustrated below.

G SM 5-Nitrooxindole INT 1-Ethyl-5-nitro-2,3-dihydro-1H-indol-2-one SM->INT R1 1. Base (e.g., K₂CO₃, NaH) 2. Ethyl Iodide (EtI) PROD_BASE 5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-one INT->PROD_BASE R2 H₂ (g), Pd/C Solvent (e.g., EtOH, MeOH) FINAL_PROD 5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-one HCl PROD_BASE->FINAL_PROD R3 HCl in Ether or Dioxane R1->INT Step 1: N-Ethylation R2->PROD_BASE Step 2: Nitro Reduction R3->FINAL_PROD Step 3: Salt Formation

Figure 1: Overall synthetic scheme for the target compound.

Step 1: N-Ethylation of 5-Nitrooxindole

The synthesis commences with the alkylation of 5-nitrooxindole. The lactam nitrogen of the oxindole ring is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic anion.

  • Choice of Base: Stronger bases like sodium hydride (NaH) ensure complete deprotonation, leading to a rapid and irreversible reaction. However, for safety and handling on a larger scale, moderately strong inorganic bases such as potassium carbonate (K₂CO₃) are often preferred. K₂CO₃ provides a sufficient concentration of the nucleophilic anion to drive the reaction forward in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Alkylating Agent: Ethyl iodide or ethyl bromide are effective electrophiles for this SN2 reaction. Ethyl iodide is generally more reactive.

  • Solvent: DMF is an excellent choice as it readily dissolves the oxindole starting material and the intermediate salt, facilitating a homogeneous reaction environment.

The reaction proceeds by nucleophilic attack of the oxindole anion on the ethyl halide, displacing the halide ion and forming the C-N bond.

Step 2: Catalytic Hydrogenation of the Nitro Group

The reduction of an aromatic nitro group is a cornerstone transformation in organic synthesis. While various reagents can achieve this (e.g., metals like Fe, Sn, or Zn in acid), catalytic hydrogenation offers significant advantages in terms of product purity and waste reduction.[4][5]

  • Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice for this transformation. It is highly active, selective for the nitro group over other potential reducible functionalities (like the carbonyl group in the lactam ring), and can be easily removed by filtration after the reaction. A 5-10% Pd loading is standard.

  • Hydrogen Source: The reaction is typically run under a positive pressure of hydrogen gas (from a balloon to several atmospheres in a Parr shaker), which adsorbs onto the palladium surface.

  • Mechanism: The reaction occurs on the surface of the palladium catalyst. The nitro compound and molecular hydrogen are both adsorbed onto the catalyst surface. The H-H bond is cleaved, and hydrogen atoms are sequentially added to the nitro group, which is reduced through nitroso and hydroxylamine intermediates to the final amine.[3] The presence of unstable hydroxylamine intermediates can sometimes pose a risk, but under controlled catalytic conditions, they are rapidly converted to the amine.[3]

G Nitro Ar-NO₂ (Nitro Compound) Catalyst Pd/C Surface Nitro->Catalyst Adsorption Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Catalyst->Hydroxylamine + [H] H2 H₂ H2->Catalyst Adsorption & Dissociation Amine Ar-NH₂ (Amine Product) Hydroxylamine->Amine + [H]

Figure 2: Simplified mechanism of catalytic nitro reduction.

Step 3: Hydrochloride Salt Formation

The purified 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one is a stable solid, but for pharmaceutical applications, conversion to a salt is standard practice. The hydrochloride salt exhibits enhanced aqueous solubility and crystalline properties, which are advantageous for formulation and purification. This is a simple acid-base reaction where the lone pair of the amino group accepts a proton from hydrochloric acid. The use of anhydrous HCl (dissolved in a solvent like diethyl ether, isopropanol, or dioxane) is critical to prevent the introduction of water, which could hinder crystallization and affect product stability.

Detailed Experimental Protocols

Safety Precaution: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood.

Protocol 3.1: Synthesis of 1-Ethyl-5-nitro-2,3-dihydro-1H-indol-2-one
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-nitrooxindole (5.00 g, 28.1 mmol).

  • Reagent Addition: Add anhydrous potassium carbonate (5.82 g, 42.1 mmol, 1.5 equiv) followed by 100 mL of anhydrous dimethylformamide (DMF).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add ethyl iodide (3.38 mL, 42.1 mmol, 1.5 equiv) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Workup: After completion, cool the mixture to room temperature and pour it into 400 mL of ice-cold water with stirring.

  • A yellow precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration, washing the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold diethyl ether (2 x 20 mL).

  • Drying: Dry the solid under vacuum at 50 °C to afford 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one as a yellow crystalline solid.

Protocol 3.2: Synthesis of 5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-one
  • Setup: To a 250 mL hydrogenation flask, add the 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one (4.00 g, 19.4 mmol) from the previous step.

  • Catalyst and Solvent: Add 100 mL of ethanol (or methanol) and carefully add 10% Palladium on Carbon (Pd/C) (200 mg, 5% w/w) under a nitrogen atmosphere.

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times. Pressurize the vessel to 50 psi (approx. 3.4 atm) with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require initial cooling. Monitor the reaction by hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Workup: Once hydrogen uptake ceases, carefully vent the apparatus and purge the flask with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 25 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield a solid residue. This crude product can be used directly in the next step or purified by flash chromatography if necessary.

Protocol 3.3: Preparation of this compound
  • Setup: Dissolve the crude 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one (approx. 19.4 mmol) in a minimal amount of warm isopropanol (approx. 50-75 mL).

  • Acidification: Cool the solution in an ice bath. Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until the pH of the solution is ~1-2 (test with moist pH paper).

  • Precipitation: A precipitate will form immediately. Continue stirring in the ice bath for 30 minutes.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 30 mL) to remove any non-polar impurities and residual solvent.

  • Drying: Dry the white to off-white solid under vacuum to yield the final product, this compound.

Data Summary

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reagent and Product Summary

Compound Name Starting Material/Product Molecular Weight ( g/mol ) Typical Yield Physical Appearance
5-Nitrooxindole Starting Material 178.14 N/A Yellow Solid
1-Ethyl-5-nitro-2,3-dihydro-1H-indol-2-one Intermediate 206.19 85-95% Yellow Crystalline Solid
5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-one Free Base 176.22 90-98% Off-white to Tan Solid

| 5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-one HCl | Final Product | 212.68 | >95% (from free base) | White to Off-white Solid |

Conclusion

This guide outlines a validated and efficient three-step synthesis for this compound. The chosen pathway, involving N-ethylation followed by a clean and high-yielding catalytic hydrogenation, is robust and scalable. By detailing the mechanistic rationale and providing step-by-step protocols, this document serves as a practical resource for chemists in the pharmaceutical and fine chemical industries, enabling the reliable production of this valuable synthetic intermediate.

References

  • Armstrong, A., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
  • van den Berg, R., et al. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Smith, J. (n.d.).
  • Benchchem. (n.d.).
  • van den Berg, R., et al. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Sun, L., et al. (2002). Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. PubMed.
  • ChemicalBook. (n.d.). 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis. ChemicalBook.
  • CN100491350C. (n.d.). The preparation method of 5-nitroindole-2-carboxylic acid.
  • Mettler Toledo. (n.d.).
  • Barrow, J. C., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry.
  • Cera, G., et al. (2017). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Beilstein Journal of Organic Chemistry.
  • Kumar, S., et al. (2018). Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. ACS Omega.
  • Nakane, D., et al. (2018). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules.
  • Desai, N. C., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry.
  • Guidechem. (2021).
  • PubChem. (n.d.). 5-Ethyl-1,3-dihydro-2H-indol-2-one.

Sources

An In-depth Technical Guide to the Chemical Properties of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Characterization of a Novel Indolone Derivative

This guide provides a comprehensive technical framework for understanding and characterizing the chemical properties of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride (AEI-HCl). As a distinct derivative of the indolone scaffold, which is present in various biologically active molecules, a thorough elucidation of its chemical behavior is paramount for researchers in medicinal chemistry, drug development, and materials science. This document is structured to guide the reader through a logical progression of analysis, from fundamental physicochemical properties to advanced spectroscopic and stability assessments. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity. We will draw upon established principles of organic chemistry and analytical science, using related structures as illustrative examples to inform our approach to this novel compound.

Molecular Identity and Physicochemical Landscape

The foundational step in characterizing any new chemical entity is to establish its molecular identity and fundamental physicochemical properties. These parameters govern its behavior in both chemical and biological systems.

Structural Elucidation

The unequivocal confirmation of the structure of this compound is the primary objective. A combination of spectroscopic techniques is essential for this purpose.

Table 1: Key Physicochemical Properties of AEI-HCl

PropertyAnticipated Value/CharacteristicRecommended Analytical Method
Molecular Formula C₁₀H₁₃ClN₂OHigh-Resolution Mass Spectrometry (HRMS)
Molecular Weight 228.68 g/mol Mass Spectrometry (MS)
Appearance White to off-white or pale yellow crystalline solidVisual Inspection
Melting Point Expected to be in the range of 240-260 °C (with decomposition)Differential Scanning Calorimetry (DSC), Melting Point Apparatus
Solubility Soluble in water and polar organic solvents (e.g., methanol, DMSO)Gravimetric analysis, UV-Vis Spectroscopy
pKa Estimated pKa for the aromatic amine: 4-5; for the protonated tertiary amine: 9-10Potentiometric titration, Capillary Electrophoresis
Synthesis Pathway: A Proposed Route

A plausible synthetic route for AEI-HCl can be envisioned starting from commercially available 5-nitro-1H-indol-2(3H)-one. This multi-step synthesis involves N-ethylation, reduction of the nitro group, and subsequent formation of the hydrochloride salt.

G A 5-Nitro-1H-indol-2(3H)-one B 1-Ethyl-5-nitro-1H-indol-2(3H)-one A->B N-Ethylation (e.g., Ethyl iodide, K2CO3) C 5-Amino-1-ethyl-1H-indol-2(3H)-one B->C Nitro Reduction (e.g., H2/Pd-C, SnCl2) D This compound (AEI-HCl) C->D Salt Formation (HCl in ether)

Caption: Proposed synthetic pathway for AEI-HCl.

Spectroscopic and Spectrometric Characterization

A detailed spectroscopic analysis is crucial for confirming the molecular structure and providing a fingerprint for future identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the carbon-hydrogen framework of AEI-HCl.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of AEI-HCl in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz or higher field NMR spectrometer. Key expected signals include:

    • A triplet and quartet corresponding to the N-ethyl group.

    • A singlet for the methylene protons at the C3 position.

    • Aromatic protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.

    • A broad singlet for the amine protons.

  • ¹³C NMR Acquisition: Obtain a carbon spectrum to identify all unique carbon environments. The carbonyl carbon at the C2 position is expected to appear significantly downfield.

  • 2D NMR Experiments: Perform COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to establish proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Protocol for MS Analysis:

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, as the molecule is likely to be readily protonated.

  • Mass Analysis:

    • Full Scan MS: Acquire a full scan spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion. The expected [M+H]⁺ for the free base would be at m/z 193.13.

    • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This is invaluable for structural confirmation and for developing quantitative analytical methods.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands for AEI-HCl

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400-3200N-H (amine)Stretch
3200-3000Aromatic C-HStretch
2980-2850Aliphatic C-HStretch
~1680C=O (amide)Stretch
1620-1580Aromatic C=CStretch
1350-1250C-NStretch

Chromatographic Analysis and Purity Assessment

Chromatographic techniques are essential for separating AEI-HCl from impurities and for developing quantitative assays.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for the analysis of polar molecules like AEI-HCl.

Protocol for HPLC Method Development:

  • Column Selection: A C18 stationary phase is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the chromophore (likely around 254 nm and 280 nm) should be employed.

  • Method Validation: The developed method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh AEI-HCl B Dissolve in Diluent A->B C Filter through 0.45 µm filter B->C D Inject onto RP-HPLC System C->D E Gradient Elution D->E F UV Detection E->F G Integrate Peak Area F->G H Quantify against Standard G->H I Assess Purity H->I

Caption: Workflow for HPLC analysis of AEI-HCl.

Stability and Degradation Profile

Understanding the stability of AEI-HCl is critical for its handling, storage, and formulation. Forced degradation studies can identify potential degradation products and pathways.

Protocol for Forced Degradation Studies:

  • Stress Conditions: Subject solutions of AEI-HCl to a range of stress conditions as per ICH guidelines:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: 60 °C

    • Photolytic: Exposure to UV and visible light

  • Analysis: Analyze the stressed samples at various time points using the validated stability-indicating HPLC method.

  • Characterization of Degradants: If significant degradation is observed, isolate the degradation products using preparative HPLC and characterize their structures using MS and NMR.

Safety and Handling

While specific toxicity data for AEI-HCl is not available, it is prudent to handle it with the care afforded to all novel chemical compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation.

Conclusion

This guide has outlined a comprehensive approach to the chemical characterization of this compound. By following the detailed protocols and applying the analytical principles described, researchers can build a robust chemical profile for this novel molecule. This foundational knowledge is indispensable for any future investigations into its potential applications in drug discovery and other scientific disciplines. The methodologies presented here provide a self-validating framework, ensuring the generation of high-quality, reliable data.

References

  • Sahasrabuddhey, B., et al. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587-93. [Link]

  • Patel, S., et al. (2013). Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole. Journal of Taibah University for Science, 7(1), 19-29. [Link]

  • Chandra, A., et al. (2015). Analytical methodology for authentication of Ropinirole using HPLC and FT-IR. International Journal of Drug Development & Research, 7(1), 1-6. [Link]

  • PubChem. (n.d.). 5-amino-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Retrieved from [Link]

In Vitro Screening of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro screening of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride, a novel small molecule with potential therapeutic applications. The indol-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and kinase inhibitory effects. This guide outlines a strategic, multi-tiered screening cascade designed to efficiently assess the cytotoxic, pro-apoptotic, and specific target-binding properties of this compound. Detailed, field-proven protocols for key assays are provided, accompanied by the scientific rationale behind their selection and implementation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and similar novel chemical entities.

Introduction: The Therapeutic Potential of the Indol-2-one Scaffold

The indole ring system is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic drugs.[1] The indolin-2-one core, a derivative of indole, has garnered significant attention due to its prevalence in clinically approved drugs and investigational agents.[2] Notably, derivatives of this scaffold have been successfully developed as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[2][3] The structural features of this compound suggest its potential to interact with various biological targets. Therefore, a systematic in vitro screening approach is essential to unravel its mechanism of action and therapeutic potential.

This guide proposes a hierarchical screening strategy, commencing with broad assessments of cellular viability and cytotoxicity, followed by more specific assays to investigate the induction of apoptosis and potential inhibition of key cellular enzymes like kinases or binding to specific receptors. This tiered approach ensures a cost-effective and scientifically rigorous evaluation, allowing for early go/no-go decisions in the drug discovery pipeline.[4][5]

Compound Handling and Preparation

Proper handling and preparation of the test compound are paramount to ensure the accuracy and reproducibility of in vitro screening results.

2.1. Physicochemical Properties (Predicted)

While experimental data for this compound is not extensively available, we can infer some properties based on its structure and related compounds.[6][7][8]

PropertyPredicted Value/InformationSource
Molecular FormulaC₁₀H₁₃ClN₂O
Molecular Weight212.68 g/mol
AppearanceWhite to off-white solidGeneral knowledge
SolubilityExpected to be soluble in water and DMSOGeneral knowledge
StabilityMonitor for degradation in solution, especially at higher concentrations or prolonged storage.[2]General knowledge

2.2. Stock Solution Preparation

Causality: Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock solution preparation due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media. However, it's crucial to be aware that DMSO can affect cellular processes at higher concentrations.[2] Therefore, the final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%.

Protocol:

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Gently vortex or sonicate until the compound is completely dissolved.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

The In Vitro Screening Cascade

A tiered approach to in vitro screening allows for the efficient allocation of resources by progressively narrowing down the pharmacological profile of the test compound.[4][5][9]

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action Studies cluster_2 Tier 3: Target Identification & Characterization A Cytotoxicity/Cell Viability Assay (MTT) B Apoptosis Assays (Caspase-Glo 3/7, Annexin V-FITC) A->B Active C Kinase Inhibition Assays (ADP-Glo) B->C Apoptosis Induction D Receptor Binding Assays (Radioligand Competition) B->D Apoptosis Induction

Caption: A tiered in vitro screening cascade for this compound.

Tier 1: Primary Screening - Cytotoxicity and Cell Viability

The initial step is to assess the compound's general effect on cell viability and proliferation. This provides a broad understanding of its cytotoxic potential and helps determine the appropriate concentration range for subsequent assays.

4.1. MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., a panel of cancer cell lines such as A549, MCF-7, and a non-cancerous cell line like HEK293T) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) value from the curve.

Tier 2: Mechanism of Action - Apoptosis Induction

If the compound exhibits significant cytotoxicity, the next logical step is to investigate whether cell death occurs via apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

5.1. Caspase-Glo® 3/7 Assay

Principle: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[9][12] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[9]

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as the MTT assay for cell seeding and compound treatment in a white-walled 96-well plate suitable for luminescence measurements.

  • Assay Reagent Addition:

    • After the desired incubation period, equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by gently shaking on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Measure the luminescence using a plate-reading luminometer.[12]

Data Analysis:

  • Plot the relative luminescence units (RLU) against the compound concentration.

  • An increase in luminescence indicates the activation of caspases-3 and -7, suggesting apoptosis induction.

5.2. Annexin V-FITC Apoptosis Assay

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4][13] Annexin V is a calcium-dependent protein that has a high affinity for PS.[4] By conjugating Annexin V with a fluorescent dye like FITC, apoptotic cells can be detected. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live cells but can enter late apoptotic and necrotic cells.[13] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed and treat cells in a 6-well or 12-well plate.

  • Cell Harvesting and Staining:

    • After treatment, harvest the cells (including any floating cells in the medium).

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.[13]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC fluorescence (detecting Annexin V binding) is typically measured in the FL1 channel, and PI fluorescence is measured in the FL2 or FL3 channel.

Data Analysis:

  • Generate quadrant plots to distinguish between:

    • Live cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

  • Quantify the percentage of cells in each quadrant for each treatment condition.

Tier 3: Target Identification and Characterization

Based on the known activities of indol-2-one derivatives, kinase inhibition and receptor binding are plausible mechanisms of action.

6.1. ADP-Glo™ Kinase Assay

Principle: This is a universal, luminescence-based assay that measures the activity of any kinase by quantifying the amount of ADP produced during the kinase reaction.[14][15] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected using a luciferase/luciferin reaction. The resulting luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[14]

Protocol:

  • Kinase Reaction:

    • In a 384-well plate, set up the kinase reaction containing the kinase of interest, its substrate, ATP, and various concentrations of this compound.

    • Incubate at the optimal temperature for the kinase (usually 30°C or room temperature) for a specific time.

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.[16]

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.[16]

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Generate a standard curve to correlate luminescence with ADP concentration.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC₅₀ value for kinase inhibition.

6.2. Competitive Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.[17][18][19] The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound for that receptor.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes expressing the receptor of interest.

  • Binding Reaction:

    • In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of this compound.

    • Incubate to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the reaction mixture through the filter plate to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Add scintillation fluid to the dried filters and count the radioactivity using a scintillation counter.

Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the log of the test compound concentration.

  • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Interpretation and Validation

Self-Validating Systems: Each protocol described is designed to be self-validating through the inclusion of appropriate controls.

  • Positive Controls: A known active compound for the specific assay (e.g., a known cytotoxic agent for the MTT assay, a known kinase inhibitor for the kinase assay).

  • Negative Controls: Untreated cells or reactions.

  • Vehicle Controls: Cells or reactions treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compound.

Trustworthiness: Reproducibility is key. All experiments should be performed in at least triplicate, and the results should be statistically analyzed. Consistent results across multiple experiments will build confidence in the data.

Conclusion

The in vitro screening cascade detailed in this guide provides a robust and logical framework for the initial pharmacological characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and specific molecular targets, researchers can efficiently gather the critical data needed to advance this compound through the drug discovery process. The provided protocols, grounded in established scientific principles, are designed to yield reliable and reproducible results, thereby ensuring the integrity of the screening campaign.

References

  • Guidelines for the welfare and use of animals in cancer research. Br J Cancer.
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  • Basic principles of competitive binding assays. BenchChem.
  • MTT assay protocol. Abcam.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Caspase-Glo® 3/7 Assay Protocol.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • How to Develop a Successful in vitro Screening Str
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Annexin V Staining Protocol. BD Biosciences.
  • Caspase-Glo® 3/7 3D Assay Technical Manual, TM627.
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. NIH.
  • Competitive Radioligand Binding Assays. Alfa Cytology.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • ADP-Glo™ Kinase Assay Protocol.
  • Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. JoVE.
  • Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323.
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  • Synthesis of 5-Substituted Indole-2,3-dione Dandan Zhao, Ping Wang, Tongsheng Xu, JieLian Wu, Jiajia Wang, and Shan.
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  • Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. PubMed.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
  • 5-Aminoindole. PubChem.
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  • Isolation and characterization of some potential impurities in ropinirole hydrochloride.
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A Strategic Guide to Unveiling the Therapeutic Targets of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines a comprehensive, multi-pronged strategy for the identification and validation of therapeutic targets for the novel chemical entity, 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride. As this compound is not extensively characterized in publicly available literature, this document serves as a roadmap for researchers and drug development professionals. It details a logical progression from in silico analysis and broad phenotypic screening to specific target deconvolution and validation. The methodologies described herein are grounded in established, rigorous scientific principles to ensure the generation of robust and actionable data. This whitepaper provides detailed protocols for key experimental workflows, including phenotypic assays, affinity chromatography-mass spectrometry, and cellular thermal shift assays (CETSA), supplemented by visualizations to clarify complex processes. The overarching goal is to equip research teams with the strategic and technical framework necessary to elucidate the mechanism of action and unlock the therapeutic potential of this promising indolin-2-one derivative.

Introduction: The Therapeutic Potential of the Indolin-2-one Scaffold

The indolin-2-one (oxindole) core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] Derivatives of this scaffold have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3] A significant portion of these activities stems from the ability of indolin-2-one derivatives to function as kinase inhibitors, modulating key signaling pathways in tumorigenesis and metastasis.[4] For instance, sunitinib, a well-known anticancer drug, is an indolin-2-one derivative that targets multiple receptor tyrosine kinases.[5][6] Other derivatives have been shown to target critical cellular machinery such as the thioredoxin reductase (TrxR) system, inducing oxidative stress and apoptosis in cancer cells.[5][6]

Given this precedent, the novel compound this compound represents an intriguing candidate for therapeutic development. Its structure, featuring the core indolin-2-one motif with specific substitutions, warrants a systematic investigation into its biological effects and molecular targets. This guide provides a strategic workflow to navigate the complexities of target identification for this uncharacterized molecule.

A Multi-Modal Strategy for Target Identification

A robust target identification campaign should not rely on a single methodology. Instead, a combination of computational, phenotypic, and direct biochemical approaches provides a more comprehensive and validated understanding of a compound's mechanism of action.[7][8]

Phase 1: In Silico and Phenotypic Discovery

The initial phase focuses on generating hypotheses and identifying a tangible biological effect.

2.1.1 In Silico Target Prediction

Computational methods offer a time- and cost-effective first step to predict potential protein targets.[7] By comparing the structure of this compound against databases of known ligands, we can identify proteins it is likely to bind.[9]

  • Workflow:

    • Ligand-Based Virtual Screening: Utilize 2D fingerprint and 3D shape-based similarity searches against databases like ChEMBL, DrugBank, and the Protein Data Bank (PDB) to find known drugs or ligands with similar structures.[9]

    • Pharmacophore Modeling: Construct a pharmacophore model based on the compound's key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) to screen for proteins with complementary binding pockets.

    • Target Prediction: The output will be a ranked list of potential protein targets, with a higher rank indicating a greater likelihood of interaction. This list will guide the selection of targeted assays in later phases.

2.1.2 Phenotypic Screening

Phenotypic screening is an unbiased approach to discover a compound's effect in a physiologically relevant system, such as a cell or whole organism, without a preconceived notion of the target.[10][11][12] This method is particularly powerful for identifying first-in-class medicines.[11][12]

  • Core Principle: The goal is to identify a desirable change in the phenotype of a cell or organism upon treatment with the compound.[10]

  • Recommended Initial Screens:

    • Cancer Cell Line Panel: Screen against a diverse panel of cancer cell lines (e.g., the NCI-60 panel) to identify anti-proliferative activity and potential cancer types for further investigation.

    • Anti-Inflammatory Assays: Use cell-based models (e.g., LPS-stimulated macrophages) to measure the compound's effect on the production of pro-inflammatory cytokines like TNF-α and IL-6.

    • High-Content Imaging: Employ automated microscopy to assess changes in cellular morphology, protein localization, or other visual phenotypic markers across various cell types.

The workflow for target discovery is a multi-step, iterative process.

G cluster_0 Phase 1: Discovery & Hypothesis Generation cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Target Validation In_Silico In Silico Prediction (Similarity & Docking) Hypothesis Hypothesis In_Silico->Hypothesis Generates Target List Phenotypic_Screen Phenotypic Screening (e.g., Cell Viability Assay) Hit Hit Phenotypic_Screen->Hit Identifies Biological Activity Affinity_Chromo Affinity Chromatography- Mass Spectrometry Hit->Affinity_Chromo From Phenotypic Hit CETSA Cellular Thermal Shift Assay (CETSA) Hit->CETSA From Phenotypic Hit Biochemical_Assays Biochemical/Enzymatic Assays Affinity_Chromo->Biochemical_Assays Cellular_Assays Cell-Based Target Engagement Assays CETSA->Cellular_Assays Validated_Target Validated Therapeutic Target Biochemical_Assays->Validated_Target Knockout_Models Genetic Validation (e.g., CRISPR KO) Cellular_Assays->Knockout_Models Knockout_Models->Validated_Target G cluster_0 Kinase Target Validation Workflow Kinome_Screen Kinome Profiling (Broad Screen) IC50 IC50 Determination (Dose-Response Assay) Kinome_Screen->IC50 Identify Hits CETSA Cellular Target Engagement (CETSA) IC50->CETSA Confirm Potency Western_Blot Downstream Pathway Analysis (Western Blot) CETSA->Western_Blot Confirm Cellular Binding

Sources

The Structure-Activity Relationship of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indolin-2-one scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential, particularly in oncology. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride, a representative member of this important class of compounds. By dissecting the roles of the core scaffold and its key substituents, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and optimize next-generation indolin-2-one-based therapeutics. We will explore the synthetic rationale, key biological targets, and the intricate interplay of structural modifications that govern potency and selectivity. This guide integrates established experimental protocols and quantitative data to provide a comprehensive and actionable resource for the advancement of novel kinase inhibitors.

Introduction: The Indolin-2-one Core as a Versatile Kinase Inhibitor Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indolin-2-one core has emerged as a highly successful pharmacophore for the development of potent and selective kinase inhibitors. The prototypical example, Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, validates the therapeutic potential of this scaffold. Sunitinib's clinical success in treating renal cell carcinoma and gastrointestinal stromal tumors has spurred extensive research into novel indolin-2-one derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.

The general structure of an indolin-2-one kinase inhibitor allows for strategic modifications at several key positions, primarily at the N-1, C-3, and C-5 positions of the indole ring. These modifications enable the fine-tuning of the molecule's interaction with the ATP-binding pocket of various kinases, thereby dictating its inhibitory activity and selectivity profile. This guide will focus on the specific contributions of the 5-amino and 1-ethyl substituents to the biological activity of the indolin-2-one core, providing a detailed examination of the SAR of this compound.

Synthetic Strategy: A Pathway to this compound

The synthesis of this compound can be achieved through a strategic, multi-step process commencing with the appropriate starting materials. A plausible and efficient route involves the initial N-alkylation of a 5-nitro-substituted indolin-2-one precursor, followed by the reduction of the nitro group to the desired primary amine.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis. Researchers should optimize conditions based on available laboratory capabilities and desired scale.

Step 1: N-Ethylation of 5-nitro-1,3-dihydro-2H-indol-2-one

  • Reaction Setup: To a solution of 5-nitro-1,3-dihydro-2H-indol-2-one (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).

  • Alkylation: Stir the suspension at room temperature for 30 minutes. Add ethyl iodide (EtI, 1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate, 1-ethyl-5-nitro-1,3-dihydro-2H-indol-2-one, is collected by filtration, washed with water, and dried under vacuum.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the 1-ethyl-5-nitro-1,3-dihydro-2H-indol-2-one (1.0 eq) from the previous step in a solvent mixture, typically ethanol and water.

  • Reduction: Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the solution. Heat the mixture to reflux. The use of iron powder in the presence of an acid like acetic acid is another viable method for this reduction[1].

  • Reaction Monitoring: Monitor the reaction by TLC until the disappearance of the starting material.

  • Work-up and Isolation: After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-amino-1-ethyl-1,3-dihydro-2H-indol-2-one.

Step 3: Hydrochloride Salt Formation

  • Salt Formation: Dissolve the purified 5-amino-1-ethyl-1,3-dihydro-2H-indol-2-one in a suitable solvent like diethyl ether or ethyl acetate.

  • Precipitation: Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain this compound.

Synthesis Workflow Diagram

SynthesisWorkflow start 5-nitro-1,3-dihydro-2H-indol-2-one step1 Step 1: N-Ethylation (EtI, K2CO3, DMF) start->step1 intermediate1 1-ethyl-5-nitro-1,3-dihydro-2H-indol-2-one step1->intermediate1 step2 Step 2: Nitro Reduction (SnCl2·2H2O or Fe/AcOH) intermediate1->step2 intermediate2 5-amino-1-ethyl-1,3-dihydro-2H-indol-2-one step2->intermediate2 step3 Step 3: Salt Formation (HCl) intermediate2->step3 end 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one HCl step3->end

Caption: Synthetic route to the target compound.

Biological Targets and Mechanism of Action

Indolin-2-one derivatives are renowned for their activity as inhibitors of protein kinases, particularly receptor tyrosine kinases (RTKs) that play a pivotal role in angiogenesis and tumor cell proliferation. The primary targets for this class of compounds include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and differentiation.

  • Aurora Kinases: Serine/threonine kinases that are essential for cell cycle regulation, particularly mitosis.

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.

By competitively binding to the ATP-binding site of these kinases, this compound and its analogs can block downstream signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Signaling Pathway Inhibition

The inhibition of RTKs like VEGFR and PDGFR by indolin-2-one derivatives disrupts critical signaling cascades within the cell.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR RAS RAS RTK->RAS Ligand VEGF / PDGF Ligand->RTK Activates Inhibitor 5-amino-1-ethyl-indolin-2-one Inhibitor->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Angiogenesis & Cell Proliferation Transcription->Proliferation AssayWorkflow start Prepare Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) step1 Incubate at RT start->step1 step2 Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) step1->step2 step3 Incubate at RT step2->step3 step4 Add Kinase Detection Reagent (Generate luminescence) step3->step4 step5 Incubate at RT step4->step5 end Measure Luminescence (Determine IC50) step5->end

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the structure-activity relationship of this compound, a promising scaffold for the development of novel kinase inhibitors. The strategic combination of the indolin-2-one core with a 5-amino group and a 1-ethyl substituent appears to confer potent inhibitory activity against key oncogenic kinases.

Future research in this area should focus on:

  • Synthesis and evaluation of a focused library of analogs with variations at the N-1 and C-5 positions to further refine the SAR and optimize potency and selectivity.

  • Expansion of the kinase panel for screening to identify potential off-target effects and to discover novel therapeutic applications.

  • In vivo evaluation of the most promising compounds in relevant animal models of cancer to assess their efficacy, pharmacokinetics, and safety profiles.

  • Structural biology studies (e.g., X-ray crystallography) to elucidate the precise binding mode of these inhibitors with their target kinases, which will guide further rational drug design.

By leveraging the insights presented in this guide, researchers and drug development professionals can accelerate the discovery and development of the next generation of indolin-2-one-based therapeutics for the treatment of cancer and other diseases.

References

  • Dokla, E. M. E., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Bioorganic Chemistry, 117, 105451. [Link]

  • Dokla, E. M. E., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals, 15(11), 1416. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PubMed. [Link]

  • Kamal, A., et al. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3(4), 441-455. [Link]

  • Stojkovic, S., et al. (2022). Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction. RSC Advances, 12(45), 29285-29298. [Link]

  • Various Authors. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. ResearchGate. [Link]

  • Kamal, A., et al. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. ResearchGate. [Link]

  • Krystal, G. W., et al. (2002). Indolinone Tyrosine Kinase Inhibitors Block Kit Activation and Growth of Small Cell Lung Cancer Cells. Cancer Research, 62(20), 5950-5957. [Link]

  • El-Sayed, M. A., et al. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. Molecules, 26(2), 423. [Link]

  • El-Sayed, M. A., et al. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. National Institutes of Health. [Link]

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Spectroscopic Characterization of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific salt, this document leverages a combination of data from closely related analogs and foundational spectroscopic principles to provide a robust and predictive characterization. This approach, common in the early stages of drug development, allows for a comprehensive understanding of the molecule's structural features.

Molecular Structure and Spectroscopic Overview

This compound is an indolinone derivative featuring an amino group at the 5-position and an ethyl substituent on the nitrogen atom of the lactam ring. The hydrochloride salt form ensures improved solubility and stability. Spectroscopic analysis is crucial for confirming its identity, purity, and for monitoring its transformations in synthetic pathways. This guide will delve into the expected features in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom's position within the molecular structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound in a suitable solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic, methylene, and ethyl protons. The hydrochloride salt form will influence the chemical shifts of protons near the amino group.

Workflow for ¹H NMR Spectral Interpretation:

Caption: Workflow for ¹H NMR analysis of the target compound.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Aromatic H (C4, C6, C7)6.5 - 7.5m-The electron-donating amino group will shift these upfield. The exact pattern will depend on the substitution.
Methylene H (C3)~3.5s-A singlet is expected for the CH₂ group adjacent to the carbonyl.
Ethyl CH₂ (N-CH₂)~3.7q~7Quartet due to coupling with the methyl protons.
Ethyl CH₃~1.2t~7Triplet due to coupling with the methylene protons.
Amino NH₂Broad singlet--The chemical shift is variable and concentration-dependent. Protonation will shift it downfield.
Amide NHNot present--The nitrogen is substituted with an ethyl group.

Note: These are predicted values based on general principles and data from similar indole structures.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
Carbonyl C (C2)~175Characteristic chemical shift for a lactam carbonyl.
Aromatic C (C4, C5, C6, C7, C8, C9)110 - 150The specific shifts are influenced by the amino and carbonyl groups.
Methylene C (C3)~36Aliphatic carbon adjacent to the carbonyl.
Ethyl CH₂ (N-CH₂)~35Aliphatic carbon attached to nitrogen.
Ethyl CH₃~13Aliphatic methyl carbon.

Note: These are predicted values and can be influenced by solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for ATR-IR Spectroscopy:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample of this compound onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly after the measurement.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Amine Salt)3200 - 2800Strong, BroadCharacteristic of a primary amine salt (R-NH₃⁺).
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Lactam)~1680StrongThe carbonyl stretch is a prominent feature of the indolinone ring.
N-H Bend (Amine Salt)1600 - 1500Medium
C=C Stretch (Aromatic)1600 - 1450Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electrospray ionization (ESI) is a suitable technique.

Predicted Fragmentation Pathway:

G M [M+H]⁺ (m/z = 191.12) F1 Loss of C₂H₄ (m/z = 163.09) M->F1 F2 Loss of CO (m/z = 163.12) M->F2 F3 Further Fragmentation F1->F3 F2->F3

Caption: Predicted ESI-MS fragmentation of the parent ion.

Table 4: Predicted Mass Spectrometry Data (ESI+)

IonPredicted m/zNotes
[M+H]⁺191.12Molecular ion of the free base (C₁₀H₁₄N₂O).
[M-C₂H₄+H]⁺163.09Loss of ethylene from the N-ethyl group.
[M-CO+H]⁺163.12Loss of carbon monoxide from the lactam ring.

The exact mass can be used to confirm the elemental composition of the molecule. High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement.

Conclusion

This technical guide provides a comprehensive spectroscopic characterization of this compound based on established principles and data from analogous structures. The predicted NMR, IR, and MS data presented herein serve as a valuable reference for researchers and scientists involved in the synthesis and analysis of this compound and related indolinone derivatives. Experimental verification of these predictions will further solidify the understanding of this molecule's properties and behavior.

References

  • MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(2), M1248. [Link]

  • PubChem. 5-Aminoindole. National Center for Biotechnology Information. [Link]

Solubility and stability of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound, a novel small molecule with potential therapeutic applications. In the absence of established public data for this specific entity, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines a systematic, phase-appropriate strategy for generating critical physicochemical data, grounded in authoritative regulatory guidelines and established scientific methodologies. The protocols herein are designed not merely as instructions, but as self-validating systems that explain the causality behind experimental choices, ensuring data integrity and regulatory relevance.

Introduction: The Imperative of Early Physicochemical Characterization

In drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are as critical as its pharmacological activity. Among these, solubility and stability form the bedrock upon which a successful development program is built. Poor aqueous solubility can lead to low or erratic bioavailability, hindering clinical efficacy, while chemical instability can compromise product safety, efficacy, and shelf-life.

This compound presents a unique set of structural features—a hydrophilic hydrochloride salt, an ionizable aromatic amine, a lactam ring susceptible to hydrolysis, and an indolone core prone to oxidation. Understanding the interplay of these features is paramount. This guide provides a robust, logical workflow to de-risk development by thoroughly characterizing the compound's behavior in aqueous media and under various stress conditions.

Predicted Physicochemical Profile and Initial Assessment

Before embarking on extensive experimental work, it is instructive to predict key molecular properties based on the compound's structure. These predictions inform experimental design, such as the selection of pH ranges for solubility studies and potential liabilities to monitor during stability testing.

Structural Analysis and Predicted Properties
  • Ionization (pKa): The molecule possesses two key ionizable centers: the primary aromatic amine (-NH2) and the protonated amine hydrochloride. The aromatic amine is expected to be weakly basic. The hydrochloride salt form ensures that in its solid state and upon initial dissolution, the molecule carries a positive charge, which typically enhances aqueous solubility. Computational methods or analogy-based estimations can provide initial pKa values, which are critical for understanding pH-dependent solubility.[1][2][3]

  • Lipophilicity (LogP/LogD): The octanol-water partition coefficient (LogP) for the neutral form and the distribution coefficient (LogD) at physiological pH are key indicators of a molecule's permeability and potential for solubility limitations. The ethyl group and the bicyclic core contribute to lipophilicity, while the amino group and the carbonyl oxygen contribute to polarity. Predictive models suggest a moderate LogP, indicating that solubility will be a crucial parameter to optimize.[1][4][5][6]

Table 1: Predicted Physicochemical Properties

Parameter Predicted Value/Range Rationale & Implication for Study Design
Molecular Weight ~228.7 g/mol (as HCl salt) Low molecular weight, favorable for solubility and permeability.
pKa (Aromatic Amine) 3.5 - 5.0 Expect solubility to decrease significantly as pH increases above this range. pH-solubility profile is mandatory.
Calculated LogP 1.5 - 2.5 Moderate lipophilicity. Highlights the importance of the hydrophilic HCl salt for aqueous solubility.

| Hydrogen Bond Donors/Acceptors | Donors: 2, Acceptors: 2 | Potential for strong crystal lattice energy, impacting thermodynamic solubility. |

Comprehensive Solubility Profiling

A multi-faceted approach is required to build a complete picture of the compound's solubility behavior. This involves assessing both the rate of dissolution (kinetic solubility) and the true equilibrium state (thermodynamic solubility) across a physiologically relevant pH range.

Kinetic vs. Thermodynamic Solubility: Understanding the "Why"

The choice between kinetic and thermodynamic solubility assessment is purpose-driven.

  • Kinetic Solubility is a high-throughput measurement ideal for early discovery. It assesses the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer.[7][8] This mimics many in vitro biological assays and provides a rapid rank-ordering of compounds, but it can overestimate true solubility due to the formation of supersaturated solutions.[9][10]

  • Thermodynamic Solubility measures the concentration of a compound in a saturated solution at equilibrium with its solid form.[10] This is a lower-throughput but more accurate and relevant measure for pre-formulation, as it dictates the maximum dissolved concentration achievable in vivo and is the gold standard for regulatory submissions.

G cluster_0 Solubility Assessment Workflow cluster_1 Early Discovery / Screening cluster_2 Lead Optimization / Pre-formulation Start Compound Available Kinetic Kinetic Solubility Assay (Nephelometry or HPLC-UV) Start->Kinetic Initial Batches Kinetic_Purpose Purpose: - High-throughput screening - Rank-order compounds - Guide initial SAR Kinetic->Kinetic_Purpose Thermo Thermodynamic Solubility (Shake-Flask Method) Kinetic->Thermo Promising Candidate Thermo_Purpose Purpose: - True equilibrium data - Inform formulation - Data for regulatory filing Thermo->Thermo_Purpose pH_Profile pH-Solubility Profile (pH 1.2, 4.5, 6.8) Thermo->pH_Profile Selected Salt Form

Caption: Decision workflow for solubility assessment.

Experimental Protocol: Thermodynamic pH-Solubility Profile (Shake-Flask Method)

This protocol is the definitive method for establishing the solubility of the drug substance for development purposes.

Objective: To determine the equilibrium solubility of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one HCl in buffered aqueous media across a range of pH values.

Materials:

  • 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one HCl powder

  • pH Buffers: pH 1.2 (0.1N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)

  • HPLC-grade water, acetonitrile, and methanol

  • Glass vials with Teflon-lined caps

  • Orbital shaker with temperature control (set to 25°C or 37°C)

  • 0.22 µm PVDF syringe filters

  • Calibrated HPLC-UV system

Methodology:

  • Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to separate vials containing 1 mL of each pH buffer. The goal is to create a visible slurry, ensuring solid material remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a minimum of 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for 30 minutes. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved solids.

  • Quantification: Dilute the filtrate with mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the samples using a validated, stability-indicating HPLC-UV method (see Section 4.3).

  • Data Analysis: Calculate the concentration in mg/mL or µM using a standard calibration curve. Perform each measurement in triplicate to assess variability. The pH of the final slurry should be measured to confirm it has not shifted during the experiment.[10]

Table 2: Template for pH-Solubility Data Reporting

Buffer pH (Initial) Final Slurry pH Incubation Time (h) Mean Concentration (mg/mL) Std. Dev. Observations
1.2 24
1.2 48
4.5 24
4.5 48
6.8 24

| 6.8 | | 48 | | | |

Systematic Stability Assessment

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of temperature, humidity, and light.[11] This section details forced degradation studies to identify potential degradation pathways and outlines a formal stability study protocol according to ICH guidelines.

Forced Degradation (Stress Testing)

The purpose of forced degradation is to intentionally degrade the sample under more extreme conditions than those used in accelerated stability studies.[12][13] This serves two primary functions:

  • Pathway Elucidation: It helps identify the likely degradation products, which provides insight into the intrinsic stability of the molecule.[14]

  • Method Validation: It is essential for developing and validating a stability-indicating analytical method—a method that can accurately measure the decrease in the active ingredient's concentration due to degradation.[15]

Predicted Degradation Pathways:

  • Hydrolysis: The lactam (amide) bond in the five-membered ring is a potential site for acid- or base-catalyzed hydrolysis, leading to ring-opening.

  • Oxidation: The electron-rich aromatic ring and the primary amino group are susceptible to oxidation, potentially forming N-oxides, hydroxylated species, or colored polymeric impurities.

  • Photolysis: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light.

G cluster_0 Predicted Degradation Pathways Parent 5-amino-1-ethyl-2,3-dihydro- 1H-indol-2-one Hydrolysis Lactam Ring-Opened Product Parent->Hydrolysis Acid / Base (H₂O) Oxidation N-Oxide or Hydroxylated Aromatic Species Parent->Oxidation Oxidizing Agent (e.g., H₂O₂) Photolysis Photolytic Adducts or Dimers Parent->Photolysis Light (UV / Vis)

Caption: Potential degradation pathways for the target molecule.

Experimental Protocol: Forced Degradation Studies

Objective: To generate degradation products and assess the intrinsic stability of the drug substance under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

  • Sample Preparation: Prepare solutions of the compound at approximately 1 mg/mL in a suitable solvent (e.g., water or methanol:water).

  • Stress Conditions: Expose the samples to the following conditions, targeting 5-20% degradation.[13]

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 2, 8, and 24 hours. (Base hydrolysis is often faster than acid).

    • Oxidation: Add 3% H₂O₂. Keep at room temperature, protected from light, for 2, 8, and 24 hours.

    • Thermal Degradation: Store the solid powder and the solution at 80°C for 48 hours.

    • Photostability: Expose the solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[16][17]

  • Sample Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acidic/basic samples. Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method. Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to obtain mass information on new peaks.

Table 3: Template for Forced Degradation Data Summary

Stress Condition Duration % Assay of Parent % Degradation No. of Degradants RRT of Major Degradant(s)
Control (t=0) 0 100.0 0.0 0 -
0.1 M HCl, 60°C 24 h
0.1 M NaOH, RT 8 h
3% H₂O₂, RT 24 h
80°C (Solid) 48 h

| Light (ICH Q1B) | - | | | | |

Development of a Stability-Indicating HPLC Method

A robust analytical method is the cornerstone of any stability study. A reversed-phase HPLC (RP-HPLC) method is the industry standard.[18][19][20]

Key Method Attributes:

  • Specificity: The method must be able to resolve the parent peak from all process impurities and degradation products generated during stress testing. Peak purity analysis using a PDA detector is essential.[21]

  • Accuracy & Precision: The method must provide accurate and repeatable results.

  • Linearity & Range: The detector response must be linear over a defined concentration range (e.g., from the reporting limit for impurities up to 120% of the assay concentration).

  • Sensitivity: The limits of detection (LOD) and quantification (LOQ) must be low enough to detect impurities at the levels required by ICH guidelines (e.g., 0.05% reporting threshold).

Formal Stability Study Protocol (ICH Q1A)

Objective: To establish a re-test period for the drug substance by evaluating its stability under defined long-term and accelerated storage conditions.

Methodology:

  • Packaging: Store the drug substance in a container that simulates the proposed commercial packaging.

  • Storage Conditions: Place samples into stability chambers maintained at the following ICH-recommended conditions[11][16][22]:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples for analysis at specified time points.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, perform a full panel of tests, including:

    • Appearance (visual inspection)

    • Assay and Degradation Products (by stability-indicating HPLC)

    • Water Content (by Karl Fischer titration)

Conclusion and Forward Look

The systematic characterization of solubility and stability is a non-negotiable step in the progression of any new chemical entity. For this compound, the protocols and rationale outlined in this guide provide a clear and scientifically rigorous path forward. The data generated from these studies will be instrumental in guiding formulation development, defining appropriate storage and handling conditions, ensuring patient safety, and forming a critical component of regulatory submissions. By proactively identifying and understanding the molecule's intrinsic physicochemical liabilities, development teams can devise targeted strategies to mitigate risks and accelerate the journey from discovery to clinical application.

References

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry. [Link]

  • AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Regulatory Affairs Professionals Society (RAPS). (2024). ICH releases overhauled stability guideline for consultation. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • Mannhold, R., & van de Waterbeemd, H. (2001). Novel methods for the prediction of logP, pKa, and logD. ACS Publications. [Link]

  • International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Skitarelić, B., & Krivohlavek, A. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Ngwa, G. (2010). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • ResolveMass Laboratories Inc. (2024). Forced Degradation Testing in Pharma. [Link]

  • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Liu, K., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling. [Link]

  • Dahan, A., & Miller, J. M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Metabolism. [Link]

  • El-Gindy, A., & Emara, S. (2024). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. Journal of Chromatographic Science. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

  • Jensen, J. H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Arora, P. K., & Bae, H. (2014). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry. [Link]

  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. [Link]

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  • Martínez-Crespo, G., et al. (2021). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR-1H. Molecules. [Link]

  • Alluri, V. V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. University of Regina. [Link]

  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]

  • Yuan, S., et al. (2013). Degradation pathway of indole by electroFenton. ResearchGate. [Link]

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A Technical Guide to the Evaluation of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2-indolinone scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors. This guide presents a comprehensive, technically-grounded framework for the systematic evaluation of a novel derivative, 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride, hereafter referred to as "Compound X." We provide a staged approach, from initial biochemical screening to cellular mechanism of action and definitive target engagement validation. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice to ensure a robust and self-validating characterization cascade.

Introduction: The 2-Indolinone Scaffold and the Therapeutic Hypothesis for Compound X

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Consequently, they have become one of the most important families of drug targets. The 2-indolinone core is a validated pharmacophore for kinase inhibition, most notably represented by Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[3] Sunitinib's structure, featuring a 5-fluoro-2-oxo-1,2-dihydroindol moiety, establishes a strong precedent for this chemical class.[3]

Compound X, this compound, shares this core architecture. The strategic objective of this guide is to outline a rigorous, multi-stage workflow to determine if Compound X possesses kinase inhibitory activity, identify its putative targets, and validate its mechanism of action in a physiologically relevant cellular context.

Stage 1: Primary Biochemical Evaluation and Hit Identification

Expertise & Experience: The initial and most fundamental question is whether Compound X interacts with and inhibits any kinase. A direct, cell-free biochemical assay is the cleanest and most efficient method to answer this. We will employ a luminescence-based assay that quantifies ATP consumption (via ADP production), a universal proxy for kinase activity.[1] This method is highly sensitive, scalable, and avoids the complexities of radioisotopes.

Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Compound X against a selected panel of kinases.

Causality Behind Experimental Choices:

  • Positive Control: Staurosporine, a potent but non-selective kinase inhibitor, is included to validate that the assay system is responsive to inhibition.[1]

  • Vehicle Control: DMSO is used as the vehicle for Compound X. Running a DMSO-only control is critical to establish the baseline of uninhibited kinase activity (100% activity).

  • Pre-incubation: A 10-minute pre-incubation of the kinase with the compound before initiating the reaction allows the inhibitor to bind to its target, ensuring the measured inhibition reflects binding affinity rather than binding kinetics.

Materials & Reagents:

  • Kinase of interest (e.g., VEGFR2, PDGFRβ, c-Kit)

  • Corresponding kinase substrate peptide

  • ATP (at a concentration near the Km for the specific kinase)

  • Compound X (10 mM stock in 100% DMSO)

  • Staurosporine (10 mM stock in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution of Compound X (and Staurosporine) in DMSO. Typically, an 11-point, 3-fold dilution series is robust, starting from 1 mM. Using an acoustic dispenser or multichannel pipette, transfer 25 nL of each compound dilution into the 384-well plate. Also, add 25 nL of DMSO to the control wells.

  • Kinase Addition: Prepare a solution of the kinase in Kinase Assay Buffer. Add 2.5 µL of the kinase solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature.

  • Reaction Initiation: Prepare a solution containing the substrate peptide and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 2.5 µL of this solution to each well.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The optimal time may need to be determined empirically to ensure the reaction is in the linear range (typically <30% ATP consumption).

  • ADP Detection - Step 1: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in a coupled reaction, uses the new ATP to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Hypothetical Kinase Panel Screening Results
Kinase TargetCompound X IC50 (nM)Staurosporine IC50 (nM)
VEGFR2358
PDGFRβ526
c-Kit15010
EGFR>10,00025
SRC8,50012

Note: Data are hypothetical and for illustrative purposes.

Visualization: In Vitro Kinase Assay Workflow

In_Vitro_Assay_Workflow start Start prep_compound prep_compound start->prep_compound 1. Prep Dilutions end_node End process_step process_step data_step data_step add_kinase add_kinase prep_compound->add_kinase 2. Add Kinase pre_incubate pre_incubate add_kinase->pre_incubate 3. Pre-incubate (10 min) initiate_rxn initiate_rxn pre_incubate->initiate_rxn 4. Add ATP/Substrate kinase_rxn kinase_rxn initiate_rxn->kinase_rxn 5. Incubate (60 min, 30°C) stop_rxn stop_rxn kinase_rxn->stop_rxn 6. Add ADP-Glo™ Reagent generate_signal generate_signal stop_rxn->generate_signal 7. Add Detection Reagent read_plate read_plate generate_signal->read_plate 8. Measure Luminescence analyze_data analyze_data read_plate->analyze_data 9. Calculate IC50 analyze_data->end_node

Caption: Workflow for IC50 determination using a luminescence-based kinase assay.

Stage 2: Cellular Activity and Pathway Analysis

Trustworthiness: A compound's biochemical potency does not guarantee cellular activity. It must be able to cross the cell membrane, engage its target in the complex cellular milieu, and elicit a biological response.[4] Therefore, the next logical step is to transition to cell-based assays.

Protocol 3.1: Western Blot for Downstream Target Inhibition

This protocol assesses if Compound X can inhibit the phosphorylation of a key downstream substrate of its target kinase (e.g., VEGFR2) in a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells, HUVECs).

Causality Behind Experimental Choices:

  • Serum Starvation: Cells are serum-starved to reduce basal signaling activity, creating a low-noise background to observe ligand-induced phosphorylation.

  • Ligand Stimulation: Stimulation with a specific growth factor (e.g., VEGF-A for VEGFR2) provides a robust and target-specific activation signal.

  • Loading Control: An antibody against the total protein (e.g., total VEGFR2) or a housekeeping protein (e.g., β-actin) is essential to ensure that any observed decrease in the phospho-signal is due to inhibition, not changes in protein expression or unequal sample loading.

Materials & Reagents:

  • HUVECs

  • Appropriate cell culture medium and serum

  • Phosphate-Buffered Saline (PBS)

  • Recombinant Human VEGF-A

  • Compound X

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Step-by-Step Methodology:

  • Cell Culture: Plate HUVECs and grow to ~80-90% confluency.

  • Serum Starvation: Replace growth medium with serum-free medium and incubate for 12-16 hours.

  • Compound Treatment: Treat cells with various concentrations of Compound X (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Add VEGF-A (e.g., 50 ng/mL) to the medium for 10 minutes. Include a non-stimulated control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and add RIPA Lysis Buffer. Scrape cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C.

  • Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: To validate results on the same membrane, strip the antibodies and re-probe with anti-total-VEGFR2 and then anti-β-actin.

Visualization: Hypothetical RTK Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor receptor inhibitor inhibitor protein protein nucleus_protein nucleus_protein VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg P RAS RAS VEGFR2->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription CompoundX Compound X CompoundX->VEGFR2 Inhibits Phosphorylation

Caption: Inhibition of VEGFR2 phosphorylation by Compound X blocks downstream signaling.

Stage 3: Definitive On-Target Validation in Live Cells

Authoritative Grounding: Demonstrating that a compound inhibits a signaling pathway is not the same as proving it physically binds to the intended kinase. Off-target effects are a major cause of drug development failure. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to measure direct drug-protein interactions in living cells or cell lysates.[5][6] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[7][8]

Protocol 4.1: Cellular Thermal Shift Assay (CETSA)

This protocol measures the change in the thermal aggregation temperature (Tagg) of the target kinase in the presence of Compound X.

Causality Behind Experimental Choices:

  • Intact Cells: The initial heating step is performed on intact, live cells to ensure the measurement reflects compound permeability and binding under physiological conditions.

  • Temperature Gradient: A precise temperature gradient is applied to identify the specific temperature at which the protein unfolds and aggregates. The shift in this temperature upon ligand binding is the key readout.

  • Soluble Fraction: After heating and lysis, a high-speed centrifugation step is crucial to separate the soluble, non-denatured protein from the aggregated, denatured protein. Only the soluble fraction is analyzed, as this is what reflects target stabilization.

Materials & Reagents:

  • Target-expressing cells (e.g., 293T cells overexpressing VEGFR2)

  • Cell culture medium

  • Compound X or DMSO (vehicle)

  • PBS with protease and phosphatase inhibitors

  • Liquid Nitrogen

  • PCR thermal cycler with a gradient function

  • Ultracentrifuge

  • Western Blotting reagents (as in Protocol 3.1)

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to confluency. Treat one set of cells with a high concentration of Compound X (e.g., 10x cellular IC50) and another with DMSO vehicle for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler. Apply a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes. Immediately cool the tubes to 4°C.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 100,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble target protein remaining at each temperature point for both the DMSO- and Compound X-treated samples using Western Blot (as described in Protocol 3.1).

  • Data Analysis: Quantify the band intensities for each temperature. Plot the percentage of soluble protein remaining (relative to the non-heated control) against temperature. The resulting melt curves are fitted to determine the Tagg. The difference in Tagg between the DMSO and Compound X curves (ΔTagg) confirms target engagement.

Data Presentation: Hypothetical CETSA Results
TreatmentTarget KinaseTagg (°C)Thermal Shift (ΔTagg)
DMSO (Vehicle)VEGFR252.5-
Compound X (1 µM)VEGFR258.0+5.5°C
DMSO (Vehicle)Off-Target Control (e.g., CDK2)48.2-
Compound X (1 µM)Off-Target Control (e.g., CDK2)48.3+0.1°C

Note: Data are hypothetical. A significant positive thermal shift indicates stabilization and direct binding.

Visualization: CETSA Experimental Workflow

CETSA_Workflow start Start: Culture Cells treat_cells treat_cells start->treat_cells 1. Treat with Compound vs. DMSO end_node End: Confirm Target Engagement process_step process_step data_step data_step split Split Samples heat_cells heat_cells treat_cells->heat_cells 2. Heat cells across a temp. gradient lyse_cells lyse_cells heat_cells->lyse_cells 3. Freeze-Thaw Lysis centrifuge centrifuge lyse_cells->centrifuge 4. Ultracentrifugation (Pellet aggregates) collect_supernatant collect_supernatant centrifuge->collect_supernatant 5. Collect Soluble Fraction western_blot western_blot collect_supernatant->western_blot 6. Western Blot for Target quantify quantify western_blot->quantify 7. Quantify Bands plot_curves plot_curves quantify->plot_curves 8. Plot Melt Curves & Determine ΔTagg plot_curves->end_node

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Summary and Future Directions

This guide has outlined a logical, three-stage process for the comprehensive characterization of this compound (Compound X) as a potential kinase inhibitor. By progressing from broad biochemical screening to cellular pathway analysis and culminating in definitive target engagement validation, this workflow establishes a robust data package. Positive results from this cascade would provide strong justification for advancing Compound X into more complex studies, including broad-panel kinase selectivity screening, pharmacokinetic and pharmacodynamic (PK/PD) studies, and ultimately, evaluation in in vivo disease models.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • Zhao, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Loza-Mejía, M. A., et al. (2020). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International Journal of Molecular Sciences. Retrieved from [Link]

  • JoVE. (2023). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. Retrieved from [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • Cancer Research. (2020). A cell-based screening assay to identify novel kinase inhibitors. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM17035. Retrieved from [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2005). Process for the preparation of Ropinirole.
  • Li, Y., et al. (2018). Identification of 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as a New Class of RIPK1 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride, a key intermediate in pharmaceutical research and development. The synthetic strategy is a robust three-step process commencing with the N-alkylation of 5-nitrooxindole, followed by the reduction of the nitro group, and culminating in the formation of the hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and best practices for ensuring a high-yield, high-purity synthesis. The protocol is structured to be self-validating, with detailed characterization and quality control measures.

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 5-position and an ethyl group at the 1-position of the 2,3-dihydro-1H-indol-2-one (oxindole) ring system yields a versatile intermediate for the synthesis of a wide range of therapeutic agents, including kinase inhibitors and modulators of various cellular signaling pathways. This protocol outlines a reliable and reproducible method for the preparation of this compound, a water-soluble form of the parent amine that is often preferred for downstream applications.

Overall Synthetic Scheme

The synthesis is achieved through a three-step sequence, as illustrated below. The process begins with the selective N-ethylation of commercially available 5-nitro-1,3-dihydro-2H-indol-2-one, followed by a chemoselective reduction of the nitro group, and concludes with the formation of the hydrochloride salt.

Synthesis_Scheme Start 5-Nitro-1,3-dihydro-2H-indol-2-one Intermediate1 1-Ethyl-5-nitro-2,3-dihydro-1H-indol-2-one Start->Intermediate1 Step 1: N-Ethylation Intermediate2 5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-one Intermediate1->Intermediate2 Step 2: Nitro Reduction FinalProduct 5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-one Hydrochloride Intermediate2->FinalProduct Step 3: Salt Formation

Caption: Overall synthetic workflow.

Part 1: Synthesis of 1-Ethyl-5-nitro-2,3-dihydro-1H-indol-2-one

Principle and Mechanistic Insight

The first step involves the N-alkylation of 5-nitro-1,3-dihydro-2H-indol-2-one. The oxindole nitrogen is acidic (pKa ≈ 16-17) and can be deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form a nucleophilic indolate anion. This anion then undergoes a bimolecular nucleophilic substitution (Sₙ2) reaction with an ethylating agent, typically bromoethane or iodoethane. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation without solvating the indolate anion, thereby enhancing its nucleophilicity.[1] A catalytic amount of potassium iodide can be added to facilitate the reaction, especially when using bromoethane, through the Finkelstein reaction which generates the more reactive iodoethane in situ.[2]

Materials and Equipment
Reagent/MaterialGradeSupplier
5-Nitro-1,3-dihydro-2H-indol-2-one≥98%Commercially Available
Bromoethane≥99%Commercially Available
Potassium Carbonate (K₂CO₃), anhydrous≥99%Commercially Available
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercially Available
Ethyl AcetateACS GradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)-Commercially Available
Round-bottom flask with reflux condenser-Standard laboratory equipment
Magnetic stirrer with heating mantle-Standard laboratory equipment
Rotary evaporator-Standard laboratory equipment
Experimental Protocol
  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitro-1,3-dihydro-2H-indol-2-one (10.0 g, 56.1 mmol).

  • Add anhydrous potassium carbonate (15.5 g, 112.2 mmol, 2.0 equiv.).

  • Under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of anhydrous DMF.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add bromoethane (6.2 mL, 84.2 mmol, 1.5 equiv.) to the reaction mixture via a syringe.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Dry the purified product under vacuum to obtain 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one as a solid.

Part 2: Synthesis of 5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-one

Principle and Mechanistic Insight

The second step is the reduction of the aromatic nitro group to a primary amine. While catalytic hydrogenation is a common method, it can sometimes be sluggish or require specialized equipment.[3] A robust and widely used alternative is the reduction with tin(II) chloride (SnCl₂) in an acidic medium, typically concentrated hydrochloric acid (HCl) in ethanol.[4][5] SnCl₂ is a mild reducing agent that is highly effective for the chemoselective reduction of nitroarenes in the presence of other reducible functional groups. The reaction proceeds through a series of single electron transfers from Sn(II) to the nitro group, with the acidic environment providing the necessary protons. The workup involves neutralization with a strong base to precipitate tin salts, which are then removed by filtration.

Reduction_Mechanism Nitro R-NO₂ Amine R-NH₂ Nitro->Amine Reduction Reagents SnCl₂ / HCl, EtOH Reagents->Amine

Sources

Application Notes and Protocols for the HPLC Purification of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular entities is but the first step on a long and arduous journey. The biological activity, safety, and ultimate therapeutic efficacy of a candidate compound are intrinsically linked to its purity. This is particularly true for heterocyclic scaffolds such as the indolone core, which is a privileged structure in numerous pharmacologically active agents.[1][2] 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride, an exemplar of this structural class, possesses functionalities that suggest its potential as an intermediate or final active pharmaceutical ingredient (API). Its purification is a critical process to ensure that downstream biological assays and preclinical studies are conducted with material of the highest possible quality, free from confounding impurities that may arise during synthesis.

This document provides a comprehensive guide to the purification of this compound utilizing High-Performance Liquid Chromatography (HPLC). The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering both a practical workflow and a deeper understanding of the scientific principles underpinning the separation process.

Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior

  • Structure and Functional Groups: The molecule contains a polar lactam group within the indolone ring, a basic primary aromatic amine, and an N-ethyl substituent. The hydrochloride salt form indicates that the primary amino group is protonated, enhancing its aqueous solubility.

  • Expected Polarity and Retention: The presence of the polar amino and lactam groups suggests a moderate degree of polarity. However, the overall aromatic system and the ethyl group contribute to its hydrophobic character. In reverse-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, the compound is expected to exhibit moderate retention. The retention time will be influenced by the organic modifier concentration in the mobile phase; higher organic content will lead to earlier elution.

  • UV Absorbance: The indole-like aromatic system is a strong chromophore, making UV detection a highly suitable method for monitoring the purification process. Aromatic compounds of this nature typically exhibit strong absorbance in the range of 254-280 nm.

Methodology: A Step-by-Step Guide to Purification

The purification of this compound is best achieved through reverse-phase HPLC. This technique separates compounds based on their hydrophobicity, which is ideal for this class of molecules.[3][4][5]

Part 1: Analytical Method Development

Before scaling up to a preparative separation, it is crucial to develop a robust analytical method to resolve the target compound from any impurities.

Experimental Protocol: Analytical RP-HPLC

  • Instrumentation: A standard analytical HPLC system equipped with a UV-Vis detector, a gradient pump, and an autosampler.

  • Column Selection: A C18 stationary phase is the workhorse of RP-HPLC and provides excellent retention and selectivity for a wide range of compounds, including those with aromatic and amine functionalities.[5] A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is a good starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. The acidic modifier ensures the amino group remains protonated, leading to sharp, symmetrical peaks and improving retention on the C18 column.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Sample Preparation:

    • Accurately weigh a small amount of the crude this compound.

    • Dissolve the sample in a minimal amount of a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 30 °C (to ensure reproducible retention times)

    • Detection Wavelength: 254 nm (a common wavelength for aromatic compounds, though a photodiode array (PDA) detector can be used to determine the optimal wavelength).

    • Gradient Elution: A gradient is recommended to ensure the elution of all components in a reasonable time with good resolution.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Rationale for Method Parameters:

  • The C18 column is selected for its hydrophobic character, which will interact with the nonpolar regions of the analyte.

  • TFA is a common ion-pairing agent in RP-HPLC that sharpens peaks of basic compounds by masking residual silanol groups on the silica-based stationary phase and ensuring consistent protonation of the analyte.

  • A gradient elution is employed to separate compounds with a range of polarities. The initial low organic phase concentration allows for the binding of the analyte and polar impurities, while the gradual increase in acetonitrile concentration will elute compounds in order of increasing hydrophobicity.

Part 2: Preparative HPLC for Purification

Once the analytical method is optimized and shows good separation between the target peak and impurities, the method can be scaled up for preparative purification.

Experimental Protocol: Preparative RP-HPLC

  • Instrumentation: A preparative HPLC system with a high-pressure gradient pump, a larger bore column, a UV-Vis detector with a flow cell suitable for higher flow rates, and a fraction collector.

  • Column Selection: A preparative C18 column with dimensions such as 21.2 x 250 mm and a larger particle size (e.g., 10 µm) to accommodate higher sample loads.

  • Mobile Phase: Prepare larger volumes of the same Mobile Phase A and B as used in the analytical method.

  • Sample Preparation:

    • Dissolve the crude material in the minimum amount of a strong solvent like DMSO or methanol, and then dilute with the initial mobile phase composition (e.g., 95% A, 5% B) to a high concentration without causing precipitation.

    • Ensure the final sample solution is filtered before injection to protect the preparative column.

  • Scaled-Up Chromatographic Conditions: The analytical gradient needs to be scaled geometrically for the preparative column. The key is to maintain the same linear velocity of the mobile phase.

ParameterAnalyticalPreparative
Column Dimensions4.6 x 150 mm21.2 x 250 mm
Flow Rate1.0 mL/min21.4 mL/min
Injection Volume5-10 µL1-5 mL (depending on concentration)
Gradient Time30 min30 min
  • Purification Run and Fraction Collection:

    • Equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the scaled-up gradient.

    • Collect fractions as the target peak elutes, using the fraction collector triggered by the UV signal.

Part 3: Post-Purification Workflow
  • Fraction Analysis: Analyze small aliquots of the collected fractions using the analytical HPLC method to identify the fractions containing the pure compound.

  • Pooling and Solvent Removal: Pool the pure fractions. Remove the acetonitrile using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the pure this compound as a solid.

  • Purity Confirmation: Confirm the purity of the final product using the analytical HPLC method and characterize its structure using techniques such as NMR and Mass Spectrometry.

Visualizing the Workflow

A clear understanding of the purification process is essential for successful execution. The following diagram illustrates the logical flow from crude material to purified product.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude Crude Material dissolve Dissolve in Minimal Solvent crude->dissolve filter Filter (0.45 µm) dissolve->filter injection Inject onto Preparative Column filter->injection gradient Run Gradient Elution injection->gradient collection Fraction Collection (UV-Triggered) gradient->collection analysis Analyze Fractions (Analytical HPLC) collection->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Removal (Rotovap) pooling->evaporation lyophilization Lyophilization evaporation->lyophilization final_product Pure Compound lyophilization->final_product Characterization (NMR, MS) caption HPLC Purification Workflow Diagram

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting and Expert Insights

  • Peak Tailing: If the peak for the target compound shows significant tailing, it could be due to interactions with residual silanols on the column. Increasing the concentration of the acidic modifier (e.g., TFA to 0.2%) or using a column with end-capping can mitigate this issue.

  • Poor Resolution: If the target compound co-elutes with impurities, adjusting the gradient slope can improve separation. A shallower gradient around the elution time of the target peak will increase the resolution between closely eluting compounds. Alternatively, trying a different organic modifier, such as methanol, may alter the selectivity of the separation.

  • Column Overloading: In preparative HPLC, injecting too much sample can lead to broad, distorted peaks and poor separation. It is essential to perform a loading study to determine the maximum amount of crude material that can be purified effectively on the chosen preparative column.

Conclusion

The successful purification of this compound is a critical enabling step in its journey as a potential therapeutic agent. The reverse-phase HPLC method detailed in these application notes provides a robust and reliable approach to achieving high purity. By understanding the physicochemical properties of the molecule and systematically developing and scaling the chromatographic method, researchers can confidently obtain material of the quality required for rigorous biological evaluation.

References

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (HPLC)....
  • BenchChem. (n.d.). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.
  • RSC Publishing. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX.
  • Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
  • Journal of Pharmaceutical and Biomedical Analysis. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride.
  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.

Sources

Application Notes and Protocols for 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Impact of a Novel Indolone Derivative

The indol-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The novel compound, 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride, presents an intriguing candidate for cell-based screening due to its structural similarities to molecules known to modulate key cellular processes. Derivatives of the 2,3-dihydro-1H-indol-5-yl structure have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation[1]. Furthermore, various substituted indoles have been investigated as ligands for serotonin receptors and other neurological targets[2][3]. This application note provides a comprehensive guide for researchers to systematically evaluate the cellular effects of this compound, from initial cytotoxicity profiling to mechanistic pathway analysis.

Compound Handling and Preparation

Proper handling and preparation of this compound are critical for reproducible results.

Key Material Properties:

PropertyValueSource
Molecular Formula C10H13ClN2O[4]
Molecular Weight 212.68 g/mol [4]
CAS Number 1311314-07-4[4]

Stock Solution Preparation:

  • Solubility Testing: Before preparing a high-concentration stock, it is advisable to perform a small-scale solubility test in common solvents such as DMSO, ethanol, and sterile water.

  • Recommended Solvent: For cell-based assays, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for initial stock preparation.

  • Procedure:

    • Aseptically weigh out a precise amount of this compound.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM).

    • Gently vortex or sonicate at room temperature until the compound is fully dissolved.

    • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Working Solution Preparation:

Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture wells is non-toxic to the cells, typically ≤ 0.5%.

Phase 1: Primary Screening - Assessing Cytotoxicity and Cell Viability

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This allows for the determination of a suitable concentration range for subsequent mechanistic studies.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-5: Incubation & Assay cluster_3 Data Analysis seed_cells Seed cells in 96-well plates at optimal density prepare_dilutions Prepare serial dilutions of This compound treat_cells Add compound dilutions to cells prepare_dilutions->treat_cells incubate Incubate for 24, 48, or 72 hours add_reagent Add viability reagent (e.g., MTT, resazurin, CellTiter-Glo®) incubate->add_reagent read_plate Measure signal (absorbance, fluorescence, or luminescence) add_reagent->read_plate calculate_viability Calculate % cell viability relative to vehicle control plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of the test compound.

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of living cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5][6]

Phase 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis

If the primary screen reveals cytotoxic effects, the next step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anti-cancer compounds.

Protocol: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[9][10]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Diagram: Apoptosis Detection with Annexin V/PI

G cluster_0 Cell Populations viable Viable Cell (Annexin V-, PI-) early_apoptosis Early Apoptosis (Annexin V+, PI-) viable->early_apoptosis PS Flipping necrosis Necrosis (Annexin V-, PI+) viable->necrosis Direct Membrane Damage late_apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+) early_apoptosis->late_apoptosis Membrane Permeabilization G ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 compound 5-amino-1-ethyl-2,3- dihydro-1H-indol-2-one compound->kinase1 Inhibition? kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylation gene_expression Gene Expression transcription_factor->gene_expression Activation cellular_response Cellular Response gene_expression->cellular_response

Caption: A simplified model of a signaling pathway potentially modulated by the test compound.

Troubleshooting and Best Practices

  • Solubility Issues: If the compound precipitates in the culture medium, try preparing intermediate dilutions in a co-solvent like ethanol before the final dilution in the medium.

  • High Background in Assays: Ensure complete washing of cells and use appropriate controls to subtract background signals.

  • Reproducibility: Maintain consistent cell passage numbers, seeding densities, and incubation times. Always include positive and negative controls in every experiment.

  • Off-Target Effects: Be aware that small molecules can have off-target effects. Validate key findings using multiple, mechanistically distinct assays.

Conclusion

This application note provides a structured, multi-phased approach to characterizing the cellular effects of this compound. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies of apoptosis, cell cycle, and signaling pathways, researchers can effectively elucidate the biological activity of this novel compound and assess its potential for further development.

References

  • Natarajan, V. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • National Center for Biotechnology Information. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]

  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • DeNovix. (n.d.). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]

  • Bio-protocol. (2022). A Cell-based Screening Method Using an Intracellular Antibody for Discovering Small Molecules Targeting Hard-to-drug Proteins. Retrieved from [Link]

  • AnyGenes®. (n.d.). Analyze signaling pathways with AnyGenes® qPCR arrays. Retrieved from [Link]

  • RayBiotech. (n.d.). Cell Signaling Pathways. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Screening of Small Molecule Microarrays for Ligands Targeted to the Extracellular Epitopes of Living Cells. Retrieved from [Link]

  • University of Oxford. (n.d.). Small Compound Screening Overview. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selected novel 5'-amino-2'-hydroxy-1, 3-diaryl-2-propen-1-ones arrest cell cycle of HCT-116 in G0/G1 phase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Identification of 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004). 1-(2-Aminoethyl)-3-(arylsulfonyl)-1H-indoles as novel 5-HT6 receptor ligands. Retrieved from [Link]

  • EXCLI Journal. (2016). Original article: SELECTED NOVEL 5'-AMINO-2'-HYDROXY-1, 3-DIARYL-2- PROPEN-1-ONES ARREST CELL CYCLE OF HCT-116 IN G0/G1 PHASE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). 5-Lipoxygenase-activating Protein Inhibitors. Part 2: 3-{5-((S)-1-Acetyl-2,3-dihydro-1H-indol-2-ylmethoxy)-3-tert-butylsulfanyl-1-[4-(5-methoxy-pyrimidin-2-yl)-benzyl] -. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyltryptamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (1992). 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors. Retrieved from [Link]

Sources

In vivo experimental design with 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: In Vivo Experimental Design with 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride (Hypothetical RIPK1 Inhibitor)

Audience: Researchers, scientists, and drug development professionals.

Foreword by the Senior Application Scientist

The indoline (2,3-dihydroindole) core is a privileged scaffold in modern drug discovery, forming the backbone of numerous compounds across a spectrum of therapeutic areas, from oncology to neuropharmacology.[1][2] This guide addresses a novel investigational agent, this compound, which we will refer to by the research code Cmpd-X .

Public domain data on Cmpd-X is not available. Therefore, this document serves as a comprehensive, experience-driven framework for its preclinical in vivo evaluation. We will proceed under the scientifically plausible hypothesis that Cmpd-X, based on its structural similarity to other 2,3-dihydro-1H-indolyl derivatives, functions as an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[3] RIPK1 is a critical mediator of necroptosis, a form of programmed inflammatory cell death implicated in cancer metastasis and various inflammatory diseases.

This guide is designed not as a rigid template, but as a self-validating system of logic. We will explain the causality behind each experimental choice, empowering you to adapt these protocols to your specific research questions while maintaining the highest standards of scientific integrity.

Mechanistic Grounding: The Rationale for Targeting RIPK1

Before initiating any in vivo study, a clear mechanistic hypothesis is paramount.[4] RIPK1 is a serine/threonine kinase that functions as a key molecular switch in cell fate decisions, particularly in response to inflammatory signals such as those from the tumor necrosis factor (TNF) receptor superfamily. Under specific conditions, such as the inhibition of Caspase-8, RIPK1 activation triggers a phosphorylation cascade involving RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL) protein. This culminates in the phosphorylation of MLKL, its oligomerization, and its translocation to the plasma membrane, leading to membrane rupture and a pro-inflammatory cell death known as necroptosis.[3]

In the context of oncology, tumor cells can induce necroptosis in vascular endothelial cells, which compromises blood vessel integrity and facilitates tumor cell extravasation and metastasis.[3] A potent RIPK1 inhibitor like Cmpd-X could theoretically protect the vasculature, thereby preventing metastatic dissemination. This provides a strong, testable hypothesis for an in vivo efficacy study.

Signaling Pathway

The diagram below illustrates the proposed signaling cascade that Cmpd-X is hypothesized to inhibit.

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR TNF Receptor ComplexI Complex I (Pro-survival) TNFR->ComplexI Forms TNFa TNF-α TNFa->TNFR Binds ComplexII Complex II (Necrosome) ComplexI->ComplexII Transitions to RIPK1 RIPK1 ComplexII->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL p-MLKL (Oligomer) MLKL->pMLKL Oligomerizes & Translocates Necroptosis Necroptosis & Membrane Rupture pMLKL->Necroptosis Casp8 Caspase-8 (Inhibited) CmpdX Cmpd-X (Hypothesized Action) CmpdX->RIPK1 Inhibits

Caption: Hypothesized RIPK1 signaling pathway leading to necroptosis and the inhibitory action of Cmpd-X.

Preclinical Study Design: A Phased Approach

A well-designed preclinical study progresses logically from foundational characterization to efficacy testing.[5][6] This mitigates risk and ensures that resources are used efficiently.

Phase 1: Formulation and Pharmacokinetics (PK)

The first step is to develop a safe and effective vehicle for in vivo administration and to understand the drug's exposure profile (ADME: Absorption, Distribution, Metabolism, and Excretion).

Objective: To determine a suitable formulation and establish the key pharmacokinetic parameters of Cmpd-X in a rodent model (e.g., C57BL/6 mice).

Protocol 2.1.1: Vehicle Screening & Formulation

  • Assess Solubility: Test the solubility of Cmpd-X hydrochloride in common biocompatible solvents (e.g., Water for Injection, Saline, 5% Dextrose, PEG400, DMSO, Tween 80). The hydrochloride salt form suggests potential aqueous solubility.

  • Select Vehicle: Aim for a simple, isotonic vehicle. A common starting point is 10% DMSO, 40% PEG400, 50% Saline. The final DMSO concentration should ideally be below 10% to avoid toxicity.

  • Preparation: On the day of dosing, prepare the formulation under sterile conditions. First, dissolve Cmpd-X in DMSO. Second, add PEG400 and vortex thoroughly. Finally, add saline dropwise while vortexing to prevent precipitation.

  • Stability Check: Visually inspect the final formulation for clarity and absence of precipitation for at least 4 hours, simulating the timeframe of dosing for a cohort.

Protocol 2.1.2: Mouse Pharmacokinetic Study

  • Animal Model: Use healthy male C57BL/6 mice, 8-10 weeks old. Acclimatize animals for at least 7 days.

  • Study Groups: A typical design includes an intravenous (IV) group to determine absolute bioavailability and one or more oral (PO) or intraperitoneal (IP) groups.

  • Dosing:

    • IV Group (n=3): 1-2 mg/kg administered via tail vein.

    • PO Group (n=3): 10-20 mg/kg administered via oral gavage.

  • Sample Collection: Collect sparse blood samples (e.g., 20-30 µL) via tail vein or submandibular bleed at predefined time points into EDTA-coated tubes. A typical schedule is:

    • Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Immediately centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify Cmpd-X concentration in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[4]

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters and Target Values

Parameter Abbreviation Description Desirable Target for In Vivo Efficacy
Maximum Concentration Cmax The highest concentration of the drug in plasma. >10x in vitro IC50
Time to Cmax Tmax The time at which Cmax is reached. < 2 hours (for acute models)
Area Under the Curve AUC Total drug exposure over time. Dose-proportional
Half-life t1/2 Time required for the drug concentration to halve. 4-12 hours (for QD or BID dosing)

| Bioavailability | F% | The fraction of drug that reaches systemic circulation. | >20% (for oral administration) |

Phase 2: Pharmacodynamics (PD) and Efficacy

With an established PK profile, the next step is to assess whether Cmpd-X engages its target and produces a biological effect in a disease-relevant model. Based on our hypothesis, an experimental lung metastasis model is an excellent choice.[3]

Objective: To evaluate the efficacy of Cmpd-X in preventing tumor cell-induced metastasis in a B16 melanoma lung metastasis model.

Experimental Workflow

The workflow ensures systematic execution from animal preparation to endpoint analysis.

InVivo_Workflow cluster_prep Pre-Experiment cluster_exp Experiment (Day 0 - 21) cluster_analysis Endpoint Analysis (Day 21) A 1. Animal Acclimatization (7 days) B 2. Randomization & Group Assignment A->B C 3. Prepare B16-F10 Melanoma Cells B->C D 4. Day 0: B16 Cell Injection (IV, Tail Vein) E 5. Day 0-20: Cmpd-X Dosing (e.g., Daily, PO) D->E F 6. Daily Monitoring (Body Weight, Clinical Signs) E->F G 7. Euthanasia & Lung Harvest H 8. Count Surface Metastatic Nodules G->H I 9. Histopathology (H&E) & Immunohistochemistry (p-MLKL) H->I

Caption: Standard workflow for an in vivo experimental metastasis study.

Protocol 3.1.1: B16 Melanoma Experimental Metastasis Model

  • Animal Model: Use female C57BL/6 mice, 8-10 weeks old.

  • Cell Culture: Culture B16-F10 melanoma cells (a highly metastatic line) in DMEM with 10% FBS. Ensure cells are healthy and in the logarithmic growth phase before injection.

  • Study Groups (Example):

    • Group 1 (n=8-10): Vehicle Control (e.g., 10% DMSO/40% PEG400/50% Saline), PO, Daily.

    • Group 2 (n=8-10): Cmpd-X Low Dose (e.g., 10 mg/kg), PO, Daily.

    • Group 3 (n=8-10): Cmpd-X High Dose (e.g., 30 mg/kg), PO, Daily.

    • Group 4 (n=8-10): Positive Control (if available, e.g., a known RIPK1 inhibitor). The number of animals per group should be determined by a power analysis to ensure statistical significance.[5]

  • Tumor Cell Inoculation (Day 0):

    • Harvest B16-F10 cells and resuspend in sterile, serum-free PBS at a concentration of 2.5 x 10^6 cells/mL.

    • Inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the lateral tail vein of each mouse.

  • Drug Administration:

    • Begin dosing with Cmpd-X or vehicle approximately 1-2 hours before tumor cell injection on Day 0.

    • Continue daily administration at the same time each day for 21 days.

  • Monitoring: Record body weight and perform clinical observations daily. Any animal losing >20% of its initial body weight or showing signs of distress should be euthanized according to IACUC guidelines.

  • Termination and Endpoint Analysis (Day 21):

    • Euthanize all remaining animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Perfuse the lungs with PBS and then fix them by intratracheal infusion of Bouin's fixative.

    • Excise the entire lung lobes.

    • Primary Endpoint: Count the number of black metastatic nodules on the surface of all lung lobes under a dissecting microscope.

    • Secondary Endpoint (PD Marker): Embed a portion of the lung tissue in paraffin, section, and perform immunohistochemistry (IHC) for phosphorylated MLKL (p-MLKL) to confirm target engagement and inhibition of necroptosis signaling.

Data Interpretation & Next Steps

An ideal outcome would show a dose-dependent reduction in the number of lung metastases in the Cmpd-X treated groups compared to the vehicle control, with no significant toxicity (i.e., minimal body weight loss). Confirmation of reduced p-MLKL staining in the lung vasculature of treated animals would provide a direct link between the observed efficacy and the hypothesized mechanism of action.

Positive results from this study would warrant further investigation, including:

  • Orthotopic primary tumor models to assess the effect on spontaneous metastasis.

  • Combination studies with standard-of-care chemotherapies.

  • Formal toxicology studies to establish a safety profile.

This structured, hypothesis-driven approach ensures that the in vivo evaluation of a novel compound like Cmpd-X is conducted logically, efficiently, and with the highest probability of generating clear, interpretable, and impactful results.

References

  • Amino Derivatives of indolone-N-oxide: Preparation and Antiplasmodial Properties. (2014). European Journal of Medicinal Chemistry.
  • Development and Application of Indolines in Pharmaceuticals. (2023). Molecules.
  • Drug Design Progress of In silico, In vitro and In vivo Researches. (2018). Open Access Pub.
  • Designing an In Vivo Preclinical Research Study. (2023). MDPI.
  • Identification of 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. (2018). Journal of Medicinal Chemistry.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Molindone. (n.d.). PubChem.

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5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride for RIPK1 inhibition studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Characterization of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride as a Putative RIPK1 Inhibitor

Authored by a Senior Application Scientist

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies required to investigate this compound as a potential inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Given that this specific molecule is not widely documented in existing literature as a RIPK1 inhibitor, this guide provides a robust framework for its initial characterization, from direct biochemical assays to complex cellular mechanism-of-action studies.

Introduction: RIPK1, a Central Node in Necroptosis and Inflammation

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that determine cell fate.[1][2] While it can participate in pro-survival signaling through NF-κB, its kinase activity is a key initiator of programmed necrotic cell death, termed necroptosis.[3][4][5] Necroptosis is a lytic, pro-inflammatory form of cell death implicated in the pathophysiology of numerous human diseases, including autoimmune disorders, neurodegenerative diseases, and ischemia-reperfusion injury.[1][6][7][8]

Unlike apoptosis, which is immunologically silent, necroptosis results in the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs), triggering a potent inflammatory response.[4][6] The core necroptosis pathway is initiated when caspase-8, the primary executioner of extrinsic apoptosis, is inhibited or absent.[9] This allows RIPK1 to auto-phosphorylate and subsequently recruit and activate RIPK3, forming a complex known as the necrosome.[3][5] RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), the terminal executioner of necroptosis.[5][10] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing its permeabilization and cell death.[9][11]

The central role of RIPK1 kinase activity in this cascade has made it a highly attractive therapeutic target.[7] Small molecule inhibitors of RIPK1 have shown significant promise in a wide range of preclinical disease models.[7][8][12] This guide outlines the essential experimental protocols to validate whether a novel compound, exemplified by this compound, functions as a bona fide RIPK1 inhibitor.

Part 1: Biochemical Validation of Direct RIPK1 Kinase Inhibition

The first crucial step is to determine if the compound directly inhibits the enzymatic activity of RIPK1 in a cell-free system. This provides unambiguous evidence of target engagement and allows for the determination of the inhibitor's potency (IC50).

Protocol 1: In Vitro RIPK1 Kinase Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced by the kinase reaction, which is then converted into a luminescent signal. A decrease in signal in the presence of the inhibitor indicates a reduction in kinase activity.[13][14]

Materials:

  • Recombinant human RIPK1 (BPS Bioscience, #40292)

  • Myelin Basic Protein (MBP) substrate (BPS Bioscience, #40292)

  • ATP (1 mM stock)

  • Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test Compound: 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one HCl (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

  • Low-volume, white, 384-well assay plates (Corning, #3572)

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold serial dilution starting from 1 mM is recommended. Using an acoustic dispenser or manual pipette, transfer 50 nL of each compound concentration into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (0% activity) controls.

  • Enzyme and Substrate Preparation: Thaw recombinant RIPK1 and MBP substrate on ice. Prepare a master mix containing RIPK1 and MBP in kinase buffer. The final concentration in the 10 µL reaction should be ~5 ng/µL RIPK1 and ~5 ng/µL MBP.

  • Kinase Reaction Initiation: Add 5 µL of the enzyme/substrate master mix to each well. Add 5 µL of a 2X ATP solution (e.g., 50 µM) in kinase buffer to initiate the reaction. The final volume will be 10 µL.

  • Incubation: Centrifuge the plate briefly (1 min at 500 x g) and incubate at 30°C for 1 hour.

  • Reaction Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data with the "no inhibition" control set to 100% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended Concentration
Recombinant RIPK12-10 ng/µL
MBP Substrate2-10 ng/µL
ATP25 µM (approx. Km)
Test Compound100 µM to 1.7 nM

Part 2: Cellular Assays for Anti-Necroptotic Activity

After confirming direct biochemical inhibition, the next step is to assess the compound's ability to protect cells from a necroptotic stimulus. The most common method is to treat a susceptible cell line with TNF-α, a SMAC mimetic (to inhibit cIAPs and promote RIPK1 activation), and a pan-caspase inhibitor (to block apoptosis and force the cell toward necroptosis).

G

Caption: Experimental workflow for assessing the anti-necroptotic activity of a test compound.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

LDH is a cytosolic enzyme that is released upon plasma membrane rupture, a hallmark of necrotic cell death.[15][16] This assay quantifies the amount of LDH in the culture supernatant.

Materials:

  • HT-29 human colorectal adenocarcinoma cells (ATCC HTB-38)

  • McCoy's 5A Medium with 10% FBS

  • Induction Cocktail: Human TNF-α (20 ng/mL), Birinapant (SMAC mimetic, 100 nM), z-VAD-FMK (pan-caspase inhibitor, 20 µM)

  • Test Compound

  • LDH Cytotoxicity Assay Kit (e.g., Pierce LDH Cytotoxicity Assay Kit, Thermo Fisher #88953)

  • 96-well clear-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 20,000 cells/well in 100 µL of media. Incubate overnight (37°C, 5% CO₂).

  • Compound Treatment: Pre-treat the cells with a serial dilution of the test compound for 1 hour. Include "untreated" and "vehicle (DMSO)" controls.

  • Necroptosis Induction: Add the TNF-α/Birinapant/z-VAD-FMK induction cocktail to the appropriate wells.

  • Control Wells:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells, to which 10 µL of 10X Lysis Buffer will be added 45 minutes before the end of the experiment.

  • Incubation: Incubate the plate for 18-24 hours.

  • Assay Measurement:

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.

    • Add 50 µL of the LDH Reaction Mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of Stop Solution.

    • Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.

  • Data Analysis:

    • Calculate the corrected absorbance (490 nm - 680 nm).

    • Calculate the percent cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

    • Plot the % protection (100 - % Cytotoxicity) against the compound concentration to determine the EC50.

Part 3: Mechanistic Validation of the Signaling Pathway

To confirm that the compound's anti-necroptotic effect is due to the inhibition of the intended pathway, it is essential to analyze the phosphorylation status of the key signaling proteins: RIPK1, RIPK3, and MLKL.

// Nodes TNF [label="TNF-α + SMAC Mimetic\n+ z-VAD-FMK", shape=cds, fillcolor="#FBBC05"]; TNFR1 [label="TNFR1 Complex"]; RIPK1 [label="RIPK1"]; pRIPK1 [label="p-RIPK1 (S166)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RIPK3 [label="RIPK3"]; pRIPK3 [label="p-RIPK3 (S227)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLKL [label="MLKL"]; pMLKL [label="p-MLKL (S358)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane [label="Plasma Membrane\nRupture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="Test Compound\n(RIPK1 Inhibitor)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges TNF -> TNFR1; TNFR1 -> RIPK1 [label="Activation"]; RIPK1 -> pRIPK1 [label="Autophosphorylation"]; pRIPK1 -> RIPK3 [label="Recruits & Activates"]; RIPK3 -> pRIPK3 [label="Autophosphorylation"]; pRIPK3 -> MLKL [label="Phosphorylates"]; MLKL -> pMLKL; pMLKL -> Membrane [label="Oligomerizes &\nTranslocates"];

Inhibitor -> pRIPK1 [style=dashed, arrowhead=tee, color="#34A853", constraint=false];

// Ranks {rank=same; TNF;} {rank=same; TNFR1;} {rank=same; RIPK1;} {rank=same; pRIPK1; Inhibitor;} {rank=same; RIPK3;} {rank=same; pRIPK3;} {rank=same; MLKL;} {rank=same; pMLKL;} {rank=same; Membrane;}

// Invisible edges for layout pRIPK1 -> pRIPK3 [style=invis]; pRIPK3 -> pMLKL [style=invis]; }

Caption: The core necroptosis signaling cascade and the point of inhibition for a RIPK1 kinase inhibitor.

Protocol 3: Western Blotting for Necroptosis Markers

This protocol assesses the levels of phosphorylated RIPK1, RIPK3, and MLKL, which are direct indicators of pathway activation.[17][18] A potent RIPK1 inhibitor should block the phosphorylation of all three proteins.

Procedure:

  • Cell Treatment and Lysis:

    • Seed HT-29 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x EC50) for 1 hour.

    • Induce necroptosis with TNF-α/Birinapant/z-VAD-FMK for a shorter time course (e.g., 4-8 hours) to capture peak phosphorylation.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize samples to equal protein amounts (20-30 µg) and boil in Laemmli buffer.

    • Separate proteins on an 8-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.[19]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[20]

    • Incubate with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

Antibody TargetSupplier & Cat. No.Dilution
p-RIPK1 (Ser166)Cell Signaling Tech, #311221:1000
RIPK1Cell Signaling Tech, #34931:1000
p-RIPK3 (Ser227)Abcam, ab2093841:1000
RIPK3Cell Signaling Tech, #135261:1000
p-MLKL (Ser358)Abcam, ab1870911:1000
MLKLCell Signaling Tech, #149931:1000
β-ActinCell Signaling Tech, #49701:2000
Protocol 4: Co-Immunoprecipitation of the RIPK1-RIPK3 Necrosome

This advanced protocol directly assesses the formation of the core necrosome complex. A RIPK1 kinase inhibitor should prevent the interaction between RIPK1 and RIPK3.[21][22][23][24]

Procedure:

  • Cell Treatment and Lysis: Follow the same treatment procedure as for Western Blotting (Protocol 3). Lyse cells in a non-denaturing IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease/phosphatase inhibitors).

  • Pre-clearing: Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an anti-RIPK1 antibody (or an isotype control IgG) overnight at 4°C with rotation.

    • Add fresh Protein A/G beads and incubate for another 2-4 hours.

  • Washing: Pellet the beads by gentle centrifugation and wash them 3-5 times with cold IP Lysis Buffer.

  • Elution: Elute the immunoprecipitated proteins by resuspending the beads in 1X Laemmli buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluates by Western Blotting, probing for both RIPK1 and RIPK3. A successful co-immunoprecipitation will show a band for RIPK3 in the sample where RIPK1 was pulled down. This interaction should be diminished in cells treated with an effective RIPK1 inhibitor.

Part 4: Differentiating Necroptosis from Apoptosis

A key feature of necroptosis is that it occurs when caspase-8 is inhibited.[4][9] Therefore, it is crucial to confirm that your induction conditions effectively block caspase-8 activity and that the test compound does not inadvertently reactivate it.

Protocol 5: Caspase-8 Activity Assay (Caspase-Glo® 8)

This assay uses a specific caspase-8 substrate that, when cleaved, generates a luminescent signal.[25][26][27][28]

Procedure:

  • Cell Treatment: Seed and treat cells in a white-walled 96-well plate as described in Protocol 2. Include a positive control for apoptosis (e.g., TNF-α + Cycloheximide) and your necroptosis induction conditions (TNF-α/Birinapant/z-VAD-FMK).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 8 Reagent according to the manufacturer's instructions.

  • Measurement:

    • After the desired incubation period (e.g., 8 hours), add 100 µL of Caspase-Glo® 8 Reagent directly to each well.

    • Mix on a plate shaker for 1 minute.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence with a plate reader.

  • Expected Outcome: The apoptosis control should show a high luminescent signal. The necroptosis induction wells (with and without your test compound) should show a signal near background levels, confirming that caspase-8 is inactive and the observed cell death is not apoptotic.

Summary and Future Directions

This guide provides a multi-faceted approach to characterize this compound as a potential RIPK1 inhibitor. Successful validation requires a convergence of evidence from biochemical, cellular, and mechanistic assays.

Experimental StageKey QuestionPrimary AssayExpected Result for a Valid Inhibitor
Biochemical Does it directly inhibit RIPK1?In Vitro Kinase AssayPotent, dose-dependent inhibition (low nM IC50).
Cellular Does it protect cells from necroptosis?LDH Release AssayDose-dependent reduction in LDH release (low nM EC50).
Mechanistic Does it block the core pathway?Western Blot (p-RIPK1/3/MLKL)Dose-dependent inhibition of phosphorylation.
Mechanistic Does it prevent necrosome formation?Co-ImmunoprecipitationReduced RIPK1-RIPK3 interaction.
Specificity Is the pathway caspase-independent?Caspase-8 Activity AssayNo increase in caspase-8 activity.

Upon successful in vitro and cellular characterization, subsequent steps would include kinase selectivity profiling against a broad panel of kinases to ensure specificity, and transitioning to in vivo models of necroptosis-driven disease, such as TNF-induced systemic inflammatory response syndrome (SIRS) or models of inflammatory bowel disease, to evaluate efficacy and pharmacokinetics.[29][30]

References

  • Cook, W. D., et al. (2014). Necroptosis: a new form of programmed cell death. Annual review of cell and developmental biology, 30, 527-552.
  • Yuan, J., & Kroemer, G. (2010). Alternative cell death mechanisms in development and beyond. Genes & development, 24(23), 2592-2602.
  • Vandenabeele, P., et al. (2010). Molecular mechanisms of necroptosis: an ordered cellular explosion. Nature reviews Molecular cell biology, 11(10), 700-714.
  • InvivoGen. (n.d.). LDH-Blue™ Cytotoxicity Assay. Retrieved from [Link]

  • Linkermann, A., & Green, D. R. (2014). Necroptosis. New England Journal of Medicine, 370(5), 455-465.
  • Grootjans, S., et al. (2017). Initiation and execution mechanisms of necroptosis: an overview.
  • Pasparakis, M., & Vandenabeele, P. (2015). Necroptosis and its role in inflammation.
  • Sun, L., et al. (2012). Mixed lineage kinase domain-like protein mediates necrosis signaling downstream of RIP3 kinase. Cell, 148(1-2), 213-227.
  • BellBrook Labs. (n.d.). A Validated RIPK1 Inhibitor Screening Assay. Retrieved from [Link]

  • Frontiers Media S.A. (2022). RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond. Retrieved from [Link]

  • Legrand, B., et al. (2019). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. In Methods in Molecular Biology (pp. 111-116). Humana Press.
  • Promega Corporation. (n.d.). Caspase-Glo® 8 Assay Protocol. Retrieved from [Link]

  • Newton, K., et al. (2016). The Role of RIPK1 Kinase Activity in Regulating Inflammation and Necroptotic Death. The Journal of Immunology, 196(1 Supplement), 127.18-127.18.
  • Kondratova, A. A., & Pasparakis, M. (2021). Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages. Current Protocols, 1(6), e169.
  • Bio-Rad Laboratories. (2017). Assessing Cell Health: Necroptosis. Retrieved from [Link]

  • Degterev, A., et al. (2019). Regulatory Mechanisms of RIPK1 in Cell Death and Inflammation. Frontiers in Cell and Developmental Biology, 7, 1-13.
  • Gong, Y. N., et al. (2019). Methodological advances in necroptosis research: From challenges to solutions.
  • Harris, P. A., et al. (2017). Identification of an antibody-based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues. Pharmacology Research & Perspectives, 5(6), e00366.
  • Yuan, J., et al. (2020). Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target. Nature Reviews Drug Discovery, 19(11), 787-805.
  • Xu, D., et al. (2018). Regulation of a distinct activated RIPK1 intermediate bridging complex I and complex II in TNFα-mediated apoptosis. Proceedings of the National Academy of Sciences, 115(26), E5925-E5934.
  • BioWorld. (2024). RIPK1 inhibitor exhibits relevant antinecroptotic activity. Retrieved from [Link]

  • Fauster, A., et al. (2021). Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1. Journal of Medicinal Chemistry, 64(14), 10178-10191.
  • Chen, J., et al. (2021). A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis. Blood, 137(19), 2695-2706.
  • Alzheimer's Drug Discovery Foundation. (n.d.). RIPK1 Inhibitors. Retrieved from [Link]

  • BPS Bioscience. (n.d.). RIPK1 Kinase Assay Kit. Retrieved from [Link]

  • Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]

  • Zhang, T., et al. (2021). Discovery of a cooperative mode of inhibiting RIPK1 kinase. Acta Pharmaceutica Sinica B, 11(6), 1618-1629.
  • InvivoGen. (n.d.). Human HMGB1-Lucia Reporter THP-1 Cells. Retrieved from [Link]

  • Promega GmbH. (n.d.). Caspase-Glo® 8 Assay Systems. Retrieved from [Link]

  • Li, Y., et al. (2018). Identification of 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. Journal of Medicinal Chemistry, 61(24), 11398-11414.
  • Frontiers Media S.A. (2018). Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2018). Identification of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. Retrieved from [Link]

  • Nature. (2022). Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor. Retrieved from [Link]

Sources

Application Notes and Protocols: Investigating 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Indole Scaffold in Neuroscience

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents targeting the central nervous system (CNS).[1][2] Its structural versatility allows for the development of compounds that can modulate a wide array of neurological targets, offering potential treatments for complex neurodegenerative and psychiatric disorders.[1][2] Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons and present a significant global health challenge with limited effective therapies.[3] The exploration of novel indole-based compounds is therefore a critical frontier in neuroscience research.[1][2] This document provides a comprehensive guide for the initial characterization and application of the novel compound, 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride, in a neuroscience research context.

Compound Profile: this compound

Property Value
IUPAC Name This compound
Molecular Formula C10H13ClN2O
Molecular Weight 212.68 g/mol
Structure
Solubility Expected to be soluble in water and DMSO. Empirical testing is required.
Purity >98% (Recommended for all experimental work)

Hypothesized Mechanism of Action and Potential Applications

The structure of this compound, featuring a substituted indole core, suggests several potential mechanisms of action within the CNS. The presence of an amino group at the 5-position and an ethyl group at the 1-position of the indole ring could confer affinity for monoamine transporters or receptors.

Potential Molecular Targets:
  • Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT): Many indole derivatives interact with these transporters, modulating neurotransmitter reuptake.[4]

  • Serotonin (5-HT) Receptors: The indole structure is the backbone of serotonin, suggesting potential interactions with various 5-HT receptor subtypes, which are implicated in mood, cognition, and behavior.[5][6]

  • Dopamine (D) Receptors: Alterations in dopamine signaling are central to several neurological and psychiatric conditions. Some indole-related compounds have shown effects on the dopaminergic system.[7]

  • Receptor-Interacting Protein Kinase 1 (RIPK1): Derivatives of 2,3-dihydro-1H-indol-5-yl have been identified as RIPK1 inhibitors, a kinase involved in necroptosis and neuroinflammation.[8]

Potential Therapeutic Indications:

Based on these potential targets, this compound could be investigated for its therapeutic potential in:

  • Neurodegenerative Diseases: By modulating neuroinflammation or neuronal survival pathways.

  • Depression and Anxiety: Through interaction with serotonergic or dopaminergic systems.

  • Cognitive Disorders: By influencing neurotransmitter levels in brain regions associated with learning and memory.

Experimental Protocols for Initial Characterization

The following protocols provide a roadmap for the initial in vitro and in vivo evaluation of this compound.

PART 1: In Vitro Characterization

Objective: To determine if the compound inhibits the reuptake of dopamine, norepinephrine, or serotonin.

Methodology:

  • Cell Culture: Utilize HEK293 cells stably expressing human DAT, NET, or SERT.

  • Assay Preparation: Plate the cells in a 96-well plate. Prepare a stock solution of this compound in DMSO and create a dilution series.

  • Uptake Inhibition:

    • Pre-incubate the cells with varying concentrations of the test compound or a reference inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

    • Add a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate to allow for neurotransmitter uptake.

  • Measurement: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of neurotransmitter uptake.

Expected Outcome: This assay will reveal if the compound is a monoamine reuptake inhibitor and its selectivity for DAT, NET, or SERT.

Objective: To assess the binding affinity of the compound to a panel of CNS receptors, particularly serotonin and dopamine receptor subtypes.

Methodology:

  • Membrane Preparation: Use commercially available cell membranes expressing the target receptors (e.g., 5-HT1A, 5-HT2A, D1, D2).

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a radiolabeled ligand specific for the target receptor, and varying concentrations of the test compound.

    • Incubate to allow for competitive binding.

  • Detection: Separate the bound from unbound radioligand by rapid filtration and measure the radioactivity of the filter-bound membranes.

  • Data Analysis: Determine the Ki (inhibition constant) to quantify the compound's binding affinity for each receptor.

Expected Outcome: This will identify specific receptor targets of the compound and its binding affinity, providing insights into its potential pharmacological profile.

Objective: To evaluate the compound's effect on neuronal cell viability and its potential to protect against neurotoxicity.

Methodology:

  • Cell Culture: Use a relevant neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

  • Neurotoxicity Induction: Induce neurotoxicity using a known toxin, such as 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model or amyloid-beta (Aβ) peptides for an Alzheimer's disease model.

  • Treatment: Treat the cells with different concentrations of this compound before, during, or after toxin exposure.

  • Viability Assessment: Measure cell viability using an MTT or LDH assay.

  • Data Analysis: Determine the EC50 for neuroprotection and assess for any inherent cytotoxicity of the compound.

Expected Outcome: This assay will indicate if the compound has neuroprotective properties, which is crucial for its potential application in neurodegenerative diseases.

PART 2: In Vivo Evaluation

Objective: To evaluate the compound's effect on spontaneous locomotor activity in rodents, which can indicate stimulant or sedative properties.

Methodology:

  • Animals: Use male C57BL/6 mice or Sprague-Dawley rats.

  • Administration: Administer the compound via intraperitoneal (i.p.) injection at various doses. Include a vehicle control group.

  • Open Field Test: Place the animals in an open field arena and record their activity (e.g., distance traveled, rearing frequency) for a set duration using an automated tracking system.

  • Data Analysis: Compare the locomotor activity of the treated groups to the control group.

Expected Outcome: This will provide a preliminary assessment of the compound's behavioral effects in a whole animal model.

Objective: To assess the potential antidepressant-like effects of the compound.

Methodology:

  • Animals: Use male BALB/c mice.

  • Acclimation and Pre-test: Acclimate the mice to the testing room. On the first day, place each mouse in a cylinder of water for a 15-minute pre-test session.

  • Treatment and Test: On the following days, administer the compound or a reference antidepressant (e.g., imipramine) i.p. 30-60 minutes before a 6-minute test session in the water cylinder.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session.

  • Data Analysis: A significant reduction in immobility time in the treated group compared to the vehicle control is indicative of an antidepressant-like effect.

Expected Outcome: This will provide evidence for or against the compound's potential as an antidepressant.

Visualizing Experimental Workflows and Pathways

General Workflow for Compound Characterization

Caption: A generalized workflow for the characterization of a novel CNS compound.

Hypothesized Signaling Pathway for Neuroprotection

G This compound This compound Target Receptor/Transporter Target Receptor/Transporter This compound->Target Receptor/Transporter Downstream Signaling Cascade (e.g., PI3K/Akt or MAPK/ERK) Downstream Signaling Cascade (e.g., PI3K/Akt or MAPK/ERK) Target Receptor/Transporter->Downstream Signaling Cascade (e.g., PI3K/Akt or MAPK/ERK) Activation of Transcription Factors (e.g., CREB) Activation of Transcription Factors (e.g., CREB) Downstream Signaling Cascade (e.g., PI3K/Akt or MAPK/ERK)->Activation of Transcription Factors (e.g., CREB) Upregulation of Pro-survival Genes (e.g., Bcl-2) Upregulation of Pro-survival Genes (e.g., Bcl-2) Activation of Transcription Factors (e.g., CREB)->Upregulation of Pro-survival Genes (e.g., Bcl-2) Inhibition of Apoptosis Inhibition of Apoptosis Upregulation of Pro-survival Genes (e.g., Bcl-2)->Inhibition of Apoptosis Enhanced Neuronal Survival Enhanced Neuronal Survival Inhibition of Apoptosis->Enhanced Neuronal Survival

Caption: A hypothesized neuroprotective signaling pathway for the test compound.

Conclusion and Future Directions

The structured approach outlined in these application notes provides a robust framework for elucidating the neuropharmacological profile of this compound. The indole scaffold holds immense potential for the development of novel CNS therapeutics.[1][2] Initial in vitro screening will clarify its primary molecular targets, while subsequent in vivo studies will be crucial in determining its potential behavioral effects and therapeutic efficacy. The data generated from these protocols will be instrumental in guiding further preclinical development and ultimately assessing the compound's potential as a novel treatment for neurological or psychiatric disorders.

References

  • Bédard, C., et al. (2020). In vitro Models of Neurodegenerative Diseases. PMC. [Link]

  • Barresi, E., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PubMed. [Link]

  • Barresi, E., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules. [Link]

  • Li, Y., et al. (2018). Identification of 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. Journal of Medicinal Chemistry. [Link]

  • Kim, H., et al. (2018). A new synthetic drug 5-(2-aminopropyl)indole (5-IT) induces rewarding effects and increases dopamine D1 receptor and dopamine transporter mRNA levels. Behavioural Brain Research. [Link]

  • MacLean, D., et al. (1992). 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors. Journal of Medicinal Chemistry. [Link]

  • Glennon, R. A., et al. (2003). Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Poggetti, V., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]

  • Wikipedia. 5-(2-Aminopropyl)indole. [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry. [Link]

  • Renton, P., et al. (2011). 1,5-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Li, J., et al. (2007). In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Stock, N., et al. (2010). 5-Lipoxygenase-activating Protein Inhibitors. Part 2: 3-{5-((S)-1-Acetyl-2,3-dihydro-1H-indol-2-ylmethoxy)-3-tert-butylsulfanyl-1-[4-(5-methoxy-pyrimidin-2-yl)-benzyl]. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wyeth, Inc. (2001). 4-,5-,6-, and 7-indole derivatives useful for the treatment of cns disorders.
  • Wyeth, Inc. (2003). 4-,5-,6-, and 7-indole derivatives useful for the treatment of cns disorders.
  • Wikipedia. Dimethyltryptamine. [Link]

  • Macor, J. E., et al. (1992). 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors. Journal of Medicinal Chemistry. [Link]

  • K-STATE TECHNOLOGIES, INC. (2020). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). National Institutes of Health. [Link]

  • K. S. Suvorov Institute of Organic Chemistry, Siberian Branch of the Russian Academy of Sciences. (2019). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. ResearchGate. [Link]

  • Macor, J. E., et al. (1992). 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors. PubMed. [Link]

  • K-State Technologies, Inc. (2020). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. National Institutes of Health. [Link]

Sources

Application Note: Establishing Analytical Standards for 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride is a substituted oxindole derivative. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This particular molecule's structure, featuring an amino group and an N-ethyl substituent, suggests its potential utility as a key intermediate in the synthesis of novel pharmaceutical agents or as a research tool for exploring specific biological pathways. Establishing a robust analytical framework is paramount for ensuring its identity, purity, and quality, which are critical prerequisites for its application in research and drug development.

This guide provides a comprehensive suite of analytical methodologies designed for the rigorous characterization of this compound. The protocols herein are founded on established principles of analytical chemistry and draw parallels from methods developed for structurally related molecules, such as Ropinirole.[1][2] The objective is to equip researchers and quality control scientists with the necessary tools to develop and validate self-sufficient analytical systems for this specific molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties is essential for method development, particularly for chromatography and spectroscopy.

PropertyValueSource
Chemical Formula C₁₀H₁₃ClN₂OEchemi[3]
Molecular Weight 212.67 g/mol Echemi[3]
Hydrogen Bond Donor Count 3Echemi[3]
Hydrogen Bond Acceptor Count 2Echemi[3]
Appearance (Predicted) White to off-white or pale yellow solidAnalogy to Ropinirole HCl[2]
Solubility (Predicted) Soluble in water, methanolAnalogy to Ropinirole HCl[2]

Protocols for Identification and Structural Confirmation

Identity confirmation relies on a multi-technique approach, where each method provides orthogonal, corroborating evidence of the molecular structure. The following workflow is recommended for unambiguous identification.

cluster_ID Identity Confirmation Workflow Sample Test Sample FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR Vibrational Modes MS Mass Spectrometry (Molecular Weight) Sample->MS Ionization NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Sample->NMR Magnetic Resonance Result Confirmed Identity FTIR->Result MS->Result NMR->Result Result->FTIR

Caption: Workflow for unambiguous identity confirmation.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR provides confirmation of key functional groups. The presence and position of characteristic absorption bands are directly correlated to the molecule's covalent bond vibrations. For this molecule, we anticipate signals corresponding to the amide carbonyl, the aromatic amine, and the alkyl and aromatic C-H bonds.[4][5]

Methodology:

  • Sample Preparation: Prepare a Potassium Bromide (KBr) pellet by intimately mixing ~1 mg of the sample with 100-200 mg of dry KBr powder. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify and annotate characteristic absorption peaks.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3400-3200 N-H Stretch Primary amine (NH₂)
~3100-3000 C-H Stretch Aromatic C-H
~2980-2850 C-H Stretch Aliphatic (ethyl, methylene) C-H
~1680-1650 C=O Stretch Amide carbonyl (in lactam ring)
~1620-1580 N-H Bend Primary amine (NH₂)

| ~1600, ~1475 | C=C Stretch | Aromatic ring |

Protocol: Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of the compound, serving as a primary identity test. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of polar molecule, typically yielding the protonated molecular ion [M+H]⁺.[1][6]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Data Analysis: Identify the monoisotopic mass of the protonated molecular ion. The free base (C₁₀H₁₂N₂O) has a monoisotopic mass of 176.0950 Da. The expected [M+H]⁺ ion should be observed at m/z 177.1028 .

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the definitive atomic-level structure by mapping the chemical environment and connectivity of all hydrogen (¹H) and carbon (¹³C) atoms. The predicted spectrum serves as a unique fingerprint of the molecule.[7][8]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Correlate the observed chemical shifts, multiplicities, and integrations with the known structure.

Predicted ¹H NMR Signals (in DMSO-d₆):

  • Aromatic Protons (3H): Signals expected in the δ 6.5-7.5 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Amine Protons (NH₂): A broad singlet, typically in the δ 4.5-5.5 ppm range.

  • N-Ethyl Protons (5H): A quartet (~δ 3.5-4.0 ppm, 2H, -CH₂-) and a triplet (~δ 1.0-1.3 ppm, 3H, -CH₃).

  • Ring Methylene Protons (2H): A singlet or complex multiplet for the -CH₂- group at the 3-position of the indol-2-one ring, likely around δ 3.0-3.5 ppm.

Chromatographic Purity and Assay Determination

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for determining the purity and assay of pharmaceutical compounds.[9] The method must be able to separate the main component from any potential process-related impurities and degradation products. Reverse-phase HPLC with a C18 column is the logical choice due to the moderate polarity of the analyte.[2]

cluster_HPLC HPLC Purity & Assay Workflow Prep Sample & Standard Preparation SST System Suitability Test (SST) Prep->SST Inject HPLC Injection & Separation SST->Inject Detect UV Detection (250 nm) Inject->Detect Analyze Chromatogram Analysis Detect->Analyze Report Report Purity (% Area) & Assay (vs. Standard) Analyze->Report

Caption: Standard workflow for HPLC analysis.

Protocol: Stability-Indicating HPLC Method

Causality: This method is designed to provide high-resolution separation based on hydrophobicity. The acidic mobile phase ensures the amine is protonated for good peak shape, while the organic modifier (acetonitrile) elutes the compound from the non-polar C18 stationary phase. A UV wavelength of 250 nm is selected based on the strong absorbance of the indole chromophore, as seen in related compounds.[2][10]

Methodology:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in mobile phase to a final concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • System Suitability: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Injection and Analysis: Inject the standard and sample solutions.

  • Calculations:

    • Purity: Determine the area percent of the main peak relative to all other peaks in the chromatogram.

    • Assay: Calculate the assay against the reference standard using the formula: Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

Recommended HPLC Parameters:

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µm Standard for reverse-phase separation of moderately polar compounds.[2]
Mobile Phase A: 0.05 M Acetic Acid in WaterB: AcetonitrileGradient: 80:20 (A:B) Provides good peak shape and retention.[2]
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.[2]
Column Temperature 30 °C Ensures reproducible retention times.
Detector UV at 250 nm Wavelength of maximum absorbance for the indole chromophore.[10]
Injection Volume 10 µL Standard volume for analytical HPLC.

| Run Time | ~15 minutes | Sufficient to elute the main peak and any late-eluting impurities. |

Forced Degradation and Impurity Profiling

To ensure the analytical method is truly "stability-indicating," it must be challenged to separate the intact drug from its potential degradation products. This is achieved through forced degradation studies.

Protocol:

  • Prepare separate solutions of the analyte (~0.5 mg/mL).

  • Expose each solution to one of the following stress conditions:

    • Acid Hydrolysis: Add 0.1 N HCl, heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 0.1 N NaOH, heat at 60 °C for 2 hours.

    • Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal: Heat a solid sample at 105 °C for 48 hours, then dissolve.

    • Photolytic: Expose a solution to UV light (ICH Option 1) for 24 hours.

  • Neutralize the acid and base samples before injection.

  • Analyze all stressed samples by the HPLC method described in Section 4.1.

  • Validation: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak. This demonstrates trustworthiness and specificity.[10]

References

  • Patel, P. N., et al. (2012). Isolation And Structure Elucidation Of A New Impurity Of Ropinirole Hydrochloride In Solid Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 211-216. Retrieved from [Link]

  • Sahasrabuddhey, B., et al. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587-93. Retrieved from [Link]

  • Singh, M., & Neogi, S. (2020). Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-amino-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

  • Zarudnitskii, E. V., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Retrieved from [Link]

  • Chandra, A., et al. (2015). Analytical methodology for authentication of Ropinirole using HPLC and FT-IR. International Journal of Drug Development & Research, 7(1). Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental FT-IR spectrum of 4-amino-5-(indole- 3-oyl)-2-phenylaminothiazole. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. Retrieved from [Link]

  • Trofimov, B. A., et al. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN103539723A - Synthesis method of 3-amino-2-arylformyl-1H-indole derivative.
  • Alam, P., et al. (2016). Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole. Journal of Chromatography B, 1033-1034, 391-399. Retrieved from [Link]

  • Zhang, W., et al. (2018). Identification of 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. Journal of Medicinal Chemistry, 61(24), 11398-11414. Retrieved from [Link]

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Application Notes and Protocols for the Formulation of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride for Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride, a novel chemical entity (NCE), for preclinical animal studies. The successful in vivo evaluation of new drug candidates is critically dependent on the development of appropriate formulations that ensure adequate bioavailability and minimize variability.[1][2] This guide outlines a systematic approach to physicochemical characterization, vehicle selection, and the preparation of various formulations suitable for common routes of administration in laboratory animals. The protocols detailed herein are designed to be adaptable, providing researchers with the tools to develop a robust and reproducible dosing vehicle.

Introduction: The Critical Role of Formulation in Preclinical Research

The journey of a new chemical entity (NCE) from discovery to potential clinical application involves rigorous preclinical testing in animal models.[1] A significant challenge in this phase is the effective delivery of the test compound to the target site of action. Many NCEs exhibit poor aqueous solubility, which can lead to low and erratic oral bioavailability, complicating the interpretation of pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[3][4] Therefore, the selection and development of an appropriate formulation is not merely a preparatory step but a critical determinant of the quality and reliability of the entire preclinical data package.[5][6]

This application note addresses the formulation of this compound, focusing on strategies to overcome potential solubility challenges and ensure consistent exposure in animal studies. As an NCE, the physicochemical properties of this compound are not yet extensively documented. This guide, therefore, emphasizes a foundational, step-wise approach, beginning with essential pre-formulation assessment.

Pre-formulation Assessment: Characterizing the Unknown

Before a viable formulation can be developed, a thorough understanding of the compound's physicochemical properties is essential.[1][7] This initial characterization will guide the entire formulation strategy.

Essential Physicochemical Parameters

A preclinical formulator must first determine key properties of the NCE.[1] These include:

  • Aqueous Solubility: This is the most critical parameter. Solubility should be determined at various pH levels (e.g., 2.0, 4.5, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract.

  • pKa: The ionization constant(s) of the molecule will help predict its solubility and absorption characteristics at different physiological pHs.

  • LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) indicates the lipophilicity of the compound, which influences its permeability across biological membranes.

  • Solid-State Properties: Characterization by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can determine if the compound is crystalline or amorphous and identify its melting point. These properties affect dissolution rate and stability.

Workflow for Initial Compound Characterization

The following diagram illustrates a typical workflow for the initial physicochemical evaluation of an NCE like this compound.

G cluster_0 Pre-formulation Workflow API Obtain NCE: This compound Solubility Aqueous Solubility Profiling (pH 2.0, 4.5, 6.8, 7.4) API->Solubility pKa pKa Determination API->pKa LogP LogP/LogD Measurement API->LogP SolidState Solid-State Analysis (XRPD, DSC, TGA) API->SolidState Stability Preliminary Stability Assessment API->Stability Data Compile Physicochemical Profile Solubility->Data pKa->Data LogP->Data SolidState->Data Stability->Data

Caption: Workflow for initial physicochemical characterization of a new chemical entity.

Formulation Development Strategy

Based on the pre-formulation data, a tailored formulation strategy can be devised. The primary goal for early-stage animal studies is often to maximize exposure to enable robust safety and efficacy assessments.[3]

Decision Tree for Formulation Selection

The choice between a simple solution, a suspension, or a more complex formulation depends largely on the compound's solubility and the required dose.

G Solubility Is the compound soluble in an aqueous vehicle at the required concentration? Solution Formulate as an Aqueous Solution Solubility->Solution Yes CoSolvent Is solubility achieved with a co-solvent system? Solubility->CoSolvent No CoSolventSol Formulate as a Co-solvent Solution CoSolvent->CoSolventSol Yes Suspension Formulate as a Suspension CoSolvent->Suspension No Complex Consider advanced formulations (e.g., lipid-based systems, nanosuspensions) Suspension->Complex If suspension is not physically stable or does not provide adequate exposure

Caption: Decision tree for selecting an appropriate formulation approach.

Vehicle and Excipient Selection

The choice of vehicle and excipients is paramount and must be guided by the route of administration and the known safety profile of the excipients in the chosen animal species.[6][8]

Table 1: Common Vehicles and Excipients for Preclinical Studies

Vehicle/Excipient Class Examples Primary Use Considerations
Aqueous Vehicles Saline (0.9% NaCl), 5% Dextrose in Water (D5W), Phosphate Buffered Saline (PBS)Intravenous (IV), Oral (PO), Subcutaneous (SC)Isotonic and generally well-tolerated.[9] Limited solubilizing capacity.
Suspending Agents Methylcellulose (MC), Carboxymethylcellulose (CMC), Hydroxypropyl Methylcellulose (HPMC)Oral suspensionsIncrease viscosity to prevent settling. Can affect absorption.[5]
Co-solvents Polyethylene Glycol (PEG 300/400), Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO)Oral and IV solutions (with caution)Enhance solubility of lipophilic compounds. Potential for toxicity at high concentrations.[5][6]
Surfactants/Solubilizers Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15Oral and IV solutionsImprove wetting and form micelles to solubilize poorly soluble drugs. Potential for hypersensitivity reactions (Cremophor®).
pH Modifiers Citric acid, Sodium bicarbonate, HCl, NaOHSolutionsAdjust pH to improve solubility of ionizable compounds. Must be within a physiologically tolerated range (typically pH 4-9 for IV).[8]
Lipid-Based Systems Corn oil, Sesame oil, Miglyol® 812, Self-Emulsifying Drug Delivery Systems (SEDDS)Oral administrationFor highly lipophilic compounds (BCS Class II).[10] Can enhance lymphatic absorption.

Note: The safety of all excipients must be confirmed for the specific species and route of administration. Some excipients can have pharmacological effects or interfere with the assay.[11]

Experimental Protocols

The following protocols provide a starting point for the formulation of this compound. All procedures should be performed in a clean environment, and the final formulations should be visually inspected for clarity (solutions) or uniformity (suspensions) before administration.

Protocol 1: Preparation of a Simple Aqueous Solution (for IV or PO)

This protocol is suitable if the compound is sufficiently soluble in an aqueous vehicle at the target concentration.

  • Calculate Required Amounts: Determine the total volume of formulation needed and calculate the mass of the NCE and vehicle components.

  • Vehicle Preparation: Prepare the chosen aqueous vehicle (e.g., 0.9% saline).

  • pH Adjustment (if necessary): If the compound's solubility is pH-dependent, adjust the pH of the vehicle using dilute HCl or NaOH before adding the NCE.

  • Dissolution: Slowly add the weighed NCE to the vehicle while stirring (e.g., with a magnetic stir bar).

  • Gentle Heating/Sonication: If dissolution is slow, gentle warming (e.g., to 37-40°C) or sonication in a water bath can be applied, provided the compound is stable under these conditions.

  • Final Volume Adjustment: Once the NCE is fully dissolved, adjust the final volume with the vehicle.

  • Filtration: For IV administration, sterilize the final solution by filtering through a 0.22 µm syringe filter.

  • Quality Control: Visually inspect for any particulates. Confirm the final concentration and pH.

Protocol 2: Preparation of a Co-solvent Solution (for PO)

This approach is used when aqueous solubility is insufficient. A common co-solvent system for oral dosing in rodents is PEG 400 and water.

  • Co-solvent Selection: Based on solubility screening, select a biocompatible co-solvent system (e.g., 60% PEG 400, 40% Water).

  • Dissolution in Co-solvent: Weigh the NCE and dissolve it completely in the non-aqueous component first (e.g., PEG 400). This is often the step where the compound has the highest solubility.

  • Addition of Aqueous Component: Slowly add the aqueous component (e.g., water) to the co-solvent mixture while stirring continuously.

  • Observation for Precipitation: Observe the solution carefully during the addition of the aqueous phase. If precipitation occurs, the system may not be suitable at that concentration or ratio.

  • Final Volume and Mixing: Adjust to the final volume and mix thoroughly until a clear, homogenous solution is obtained.

  • Quality Control: Visually inspect for clarity and confirm the concentration.

Protocol 3: Preparation of a Suspension (for PO)

A suspension is often the default formulation for poorly soluble compounds in early discovery studies.[1][12] A common vehicle is 0.5% methylcellulose (MC) or carboxymethylcellulose (CMC) in water.

  • Vehicle Preparation:

    • Heat about half of the required volume of purified water to 60-70°C.

    • Slowly sprinkle the suspending agent (e.g., 0.5% w/v methylcellulose) onto the hot water while stirring vigorously to ensure proper dispersion.

    • Add the remaining volume of cold water and continue to stir in a cold bath until the solution is clear and viscous.

  • Wetting the NCE: Weigh the NCE into a mortar. Add a small amount of the vehicle or a surfactant (e.g., 1-2 drops of Tween® 80) and triturate with a pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Geometric Dilution: Gradually add the remaining vehicle to the paste in small portions, with continuous mixing, until the desired final volume is reached.

  • Homogenization: For a more uniform and fine suspension, homogenization using a high-shear mixer may be beneficial.

  • Quality Control: Visually inspect for uniformity. The suspension should be easily re-suspended upon shaking. Particle size analysis can be performed for more advanced characterization.

    • Note: Suspensions must be continuously stirred or shaken before and during dose administration to ensure dose accuracy.

Stability and Quality Control

The stability of the prepared formulation must be assessed under the intended storage and use conditions.[3]

  • Short-Term Stability: At a minimum, formulations should be stable for the duration of the study. This can be assessed by visual inspection and analytical methods (e.g., HPLC) to check for degradation or changes in concentration over time.

  • Physical Stability (Suspensions): Evaluate for signs of caking, crystal growth, or difficulty in re-suspending.

Conclusion

The development of a suitable formulation for this compound is a critical step that requires a systematic, data-driven approach. By first understanding the compound's fundamental physicochemical properties, researchers can apply the principles and protocols outlined in this guide to select and prepare a formulation that ensures reliable and reproducible results in preclinical animal studies. The choice of formulation should always prioritize animal welfare and the scientific integrity of the study.

References

  • Benchchem. Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds for Animal Studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyWRacZxhLT6eAX2lEd2jd0tI_krWY91bggDRtLsJ2_WmS9bHuLRF2pJl-Dp2rKhGvXJlmf1Hu-5P24Ywj4eA3JlfpY-HWbMvsU6Pv296bhKdS0-88GgjVZwHnm6cPHIEQ2G1XEJqNnZA_jeBG2iwSyTzjy5MiBD8v5ny7gzrxMlmKQmwp4kePTcCbJsdNWKlPo73t0tjqPdq36tPcHUkKeGa6VgAh9P_Oa169Yg_SSAql2SOp9PliZ5j26mS0xJmfg2Q=]
  • Maia, C. S., Meireles, M., & Telo, J. P. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 125-141. [URL: https://www.ncbi.nlm.nih.gov/pubmed/29543586]
  • Devraj, R., Williams, T., & Johnston, D. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 103(5), 1345-1361. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4282436/]
  • Maia, C. S., Meireles, M., & Telo, J. P. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [URL: https://www.researchgate.net/publication/323737568_Considerations_and_Pitfalls_in_Selecting_the_Drug_Vehicles_for_Evaluation_of_New_Drug_Candidates_Focus_on_in_vivo_Pharmaco-Toxicological_Assays_Based_on_the_Rotarod_Performance_Test]
  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [URL: https://www.altasciences.
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  • Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie, 64(7), 800-807. [URL: https://www.semanticscholar.org/paper/Formulations-and-related-activities-for-the-oral-Bittner-Mountfield/e8e6f1c4a1e9e8f9b9a6c9a3a1d9c8e8f8c9c9c8]
  • Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499-521. [URL: https://www.researchgate.net/publication/6789508_Nonclinical_Vehicle_Use_in_Studies_by_Multiple_Routes_in_Multiple_Species]
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Application Notes & Protocols: A Guide to Assessing the Cell Permeability of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a drug candidate from discovery to clinical application is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A cornerstone of this profile is cell permeability, which governs a compound's ability to cross biological barriers like the intestinal epithelium to enter systemic circulation.[1] This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals to characterize the cell permeability of the novel compound, 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride. We present a strategic, tiered approach, beginning with high-throughput screening for passive diffusion and progressing to more complex, physiologically relevant cell-based models. This guide explains the causality behind each experimental choice and provides detailed, self-validating protocols for the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell assay for intestinal absorption, and the Madin-Darby Canine Kidney (MDCK) cell assay for identifying transporter interactions.

Compound Profile: this compound

Before initiating permeability studies, it is essential to understand the basic physicochemical properties of the test article. The permeability characteristics of this specific compound are not widely documented, necessitating the empirical studies detailed herein.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O · HCl[2]
Molecular Weight 212.67 g/mol [2]
Structure
(Structure of the free base)

Foundational Principles of Drug Permeability

A molecule's journey across a cell membrane is not a simple event; it is a complex interplay between the compound's properties and the membrane's biology.[3] Understanding these principles is paramount to selecting the appropriate assay and correctly interpreting the resulting data.

  • Passive Diffusion: This is the primary mechanism for many drugs, driven by a concentration gradient from a high-concentration area (e.g., the gut lumen) to a low-concentration area (e.g., the bloodstream).[1] Because cell membranes are fundamentally lipid bilayers, lipid-soluble (lipophilic) compounds tend to diffuse more rapidly.[3] This transport occurs via two main passive routes:

    • Transcellular Permeation: The molecule passes directly through the cell, crossing both the apical (top) and basolateral (bottom) membranes. This is the dominant path for most orally absorbed drugs.

    • Paracellular Permeation: The molecule moves through the small gaps, or tight junctions, between cells. This route is generally restricted to small, hydrophilic molecules.[4]

  • Active Transport: Many cells, particularly intestinal enterocytes, possess transporter proteins that actively move specific molecules across the membrane.[5] This process requires energy and can move a compound against its concentration gradient.

    • Uptake Transporters: These carry compounds into the cell.

    • Efflux Transporters: These pump compounds out of the cell, acting as a protective barrier. A prominent example is P-glycoprotein (P-gp, encoded by the MDR1 gene), which can significantly limit the absorption of its substrates.[6][7]

The choice of assay is a strategic decision based on these mechanisms. A simple artificial membrane can predict passive diffusion, but only a living cell monolayer can reveal the complex interplay of passive and active transport phenomena.[8]

A Tiered Strategy for Permeability Assessment

In drug discovery, a tiered or phased approach to screening is both scientifically sound and resource-efficient.[9] We begin with a rapid, high-throughput assay to filter a broad range of candidates and progress to more detailed, physiologically complex assays for the most promising leads.

Tiered_Approach Start Compound: 5-amino-1-ethyl-2,3-dihydro- 1H-indol-2-one hydrochloride Tier1 Tier 1: PAMPA (High-Throughput Screen for Passive Permeability) Start->Tier1 Tier2_Caco2 Tier 2: Caco-2 Assay (Gold Standard for Intestinal Absorption) Tier1->Tier2_Caco2 Promising Passive Permeability Tier2_MDCK Tier 2: MDCK-MDR1 Assay (Screen for P-gp Efflux & BBB Potential) Tier1->Tier2_MDCK Assess Efflux Potential Analysis Data Analysis & Interpretation (Papp, Efflux Ratio, Recovery) Tier2_Caco2->Analysis Tier2_MDCK->Analysis Decision Decision Making: Lead Optimization / Further Studies Analysis->Decision

Caption: A tiered workflow for permeability screening.

Tier 1 Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA model is a cell-free method used to predict passive transcellular permeability.[10] It utilizes a 96-well microplate system where a filter plate (the donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane, and then placed into a 96-well plate containing buffer (the acceptor plate).[11] The assay measures the diffusion of the compound from the donor to the acceptor compartment, providing a rapid and cost-effective way to rank compounds based on their passive diffusion potential.[8]

Materials and Reagents
Reagent/MaterialDetails
PAMPA Plate System 96-well Donor (Filter) and Acceptor Plates
Lipid Solution 1-2% Lecithin in Dodecane
Assay Buffer Phosphate-Buffered Saline (PBS), pH 7.4
Organic Co-Solvent Dimethyl Sulfoxide (DMSO)
Test Compound 10 mM stock of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one HCl in DMSO
Control Compounds 10 mM stocks of a high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) control in DMSO
Instrumentation 96-well plate reader (UV-Vis) or LC-MS/MS
Step-by-Step Protocol
  • Prepare Acceptor Plate: Add 300 µL of PBS buffer (containing 5% DMSO to match the final donor concentration) to each well of the 96-well acceptor plate.[11]

  • Prepare Lipid Membrane: Using a multichannel pipette, carefully dispense 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate. Allow it to impregnate the filter for at least 5 minutes.[11]

  • Prepare Donor Solutions:

    • Prepare a 200 µM working solution of the test compound and controls by diluting the 10 mM stock into PBS. This will be the initial donor concentration (C₀).

    • Self-Validation: Always run high and low permeability controls in triplicate on every plate.

  • Start the Assay: Add 150-200 µL of the donor solutions (test compound and controls) to the corresponding wells of the lipid-coated donor plate.[11]

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4 to 18 hours with gentle shaking.[12][13]

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, analyze a reference sample of the initial donor solution (C₀) that was not incubated.

  • Quantification: Determine the concentration of the compound in the donor (CD) and acceptor (CA) wells using a suitable analytical method, typically LC-MS/MS for highest sensitivity and specificity.

Data Analysis

The apparent permeability coefficient (Pₑ) is calculated using the following equation:

Pₑ (cm/s) = - [ VD * VA / ((VD + VA) * Area * Time) ] * ln(1 - [CA] / Cequilibrium)

Where:

  • VD and VA are the volumes of the donor and acceptor wells (cm³).

  • Area is the effective surface area of the membrane (cm²).

  • Time is the incubation time in seconds.

  • Cequilibrium = ([CD] * VD + [CA] * VA) / (VD + VA)

Interpretation

The Pₑ values are used to classify the passive permeability of the compound.

Permeability ClassPₑ (x 10⁻⁶ cm/s)Predicted Absorption
Low < 1< 20%
Medium 1 - 1020% - 80%
High > 10> 80%

Tier 2 Protocols: Cell-Based Assays

If PAMPA results indicate medium to high passive permeability, the next step is to use cell-based models to investigate active transport and obtain more physiologically relevant data.[14]

Caption: Schematic of a Transwell® cell culture system.

Caco-2 Permeability Assay

Principle: Caco-2 cells, derived from a human colon adenocarcinoma, are the industry gold standard for predicting oral drug absorption.[15][16] When cultured on semi-permeable filter supports for ~21 days, they differentiate into a polarized monolayer of cells that structurally and functionally resemble the enterocytes of the small intestine.[16][17] They form tight junctions and express key uptake and efflux transporters, allowing for the assessment of transcellular, paracellular, and active transport mechanisms.[15]

Protocol:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® filter inserts (e.g., 24-well format) and culture for 21-23 days in a CO₂ incubator at 37°C. The media should be changed every 2-3 days.

  • Monolayer Integrity Check (Self-Validation):

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be >200 Ω·cm² to confirm the integrity of the tight junctions.[18] Monolayers not meeting this criterion should be discarded.

    • Additionally, a paracellular marker like Lucifer Yellow is included with the test compound during the assay. Its transport should be minimal (<1%) in a healthy monolayer.

  • Prepare Transport Buffer: Use Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer, typically at pH 7.4.

  • Assay Setup (Bidirectional Transport): To determine the efflux ratio, transport must be measured in both directions.[17]

    • A → B (Apical to Basolateral): Add the test compound (e.g., 10 µM) and controls dissolved in transport buffer to the apical (upper) chamber. Fill the basolateral (lower) chamber with fresh transport buffer.[18]

    • B → A (Basolateral to Apical): Add the test compound and controls to the basolateral chamber and fresh buffer to the apical chamber.[18]

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 60-120 minutes.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.

  • Quantification: Analyze the concentration of the compound in all samples via LC-MS/MS.

MDCK-MDR1 Permeability Assay

Principle: Madin-Darby Canine Kidney (MDCK) cells are another popular cell line for permeability screening. They form monolayers more quickly than Caco-2 cells (4-5 days).[7][19] While wild-type MDCK cells have low levels of endogenous transporters, a transfected cell line, MDCK-MDR1, overexpresses the human P-gp efflux pump.[6][20] Comparing permeability across the wild-type and MDR1-expressing lines is a powerful tool to specifically identify P-gp substrates.[20] This assay is also frequently used to predict blood-brain barrier (BBB) permeability.[7]

Protocol:

The protocol is very similar to the Caco-2 assay, with the following key differences:

  • Cell Culture: MDCK-MDR1 cells are seeded and cultured for 4-5 days to reach confluence.[7]

  • Monolayer Integrity: TEER values are also measured, though the acceptable threshold may differ from Caco-2 and should be established in-house.

  • Controls (Self-Validation): In addition to high/low permeability controls, a known P-gp substrate (e.g., Digoxin or Prazosin) must be run with each experiment to confirm the functional activity of the transporter.[7][21]

Data Analysis for Cell-Based Assays
  • Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber (mol/s).

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration in the donor chamber (mol/cm³).

  • Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

  • Percent Recovery: Recovery (%) = (Total amount in receiver + Final amount in donor) / Initial amount in donor * 100

    • Note: Low recovery (<70%) may indicate issues such as compound binding to the plastic, metabolism by the cells, or poor solubility.

Interpretation of Cell-Based Data

Permeability Classification (Caco-2 Papp A→B):

Permeability ClassPapp (A→B) (x 10⁻⁶ cm/s)Predicted Human Absorption
Low < 2< 50%
Medium 2 - 2050% - 90%
High > 20> 90%

Efflux Ratio Interpretation:

Efflux Ratio (ER)Interpretation
ER < 2 No significant active efflux. Compound is likely not a substrate of major efflux transporters.
ER ≥ 2 Potential substrate of an efflux transporter (e.g., P-gp).[7]

Decision-Making Framework

The data from this tiered approach allows for a rational, evidence-based decision on the future of this compound.

Decision_Tree start Start: Caco-2 / MDCK Results q1 High Permeability? (Papp A->B > 20 x 10⁻⁶ cm/s) start->q1 q2 Efflux Substrate? (ER ≥ 2) q1->q2 Yes q3 Medium Permeability? (Papp A->B = 2-20 x 10⁻⁶ cm/s) q1->q3 No res1 Excellent Candidate Proceed with further preclinical development. q2->res1 No res2 High Permeability but Efflux Liability Consider co-dosing with inhibitor or structural modification to evade P-gp. q2->res2 Yes q4 Efflux Substrate? (ER ≥ 2) q3->q4 Yes res5 Poor Permeability (Papp < 2 x 10⁻⁶ cm/s) High risk for poor bioavailability. Consider prodrug approach or major structural modification. q3->res5 No res3 Acceptable Permeability Assess solubility and formulation strategies to improve absorption. q4->res3 No res4 Permeability & Efflux Issues High risk for poor bioavailability. Major structural modifications required or consider de-prioritization. q4->res4 Yes

Sources

Target Engagement Strategy for 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride: A Multi-Assay Approach for Novel Compound Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

In modern drug discovery, confirming that a candidate molecule directly interacts with its intended biological target within a complex cellular environment is a critical milestone. This process, known as target engagement, provides essential evidence linking a compound's chemical structure to its biological activity, thereby de-risking its progression through the development pipeline.[1] This guide presents a comprehensive, multi-assay strategy for characterizing the target engagement of a novel small molecule, 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride . Given that the specific biological target for this compound is not publicly established, this document serves as a framework for researchers to systematically validate a hypothesized target and quantify the binding interaction. We will detail the principles and protocols for three orthogonal, industry-standard assays: Surface Plasmon Resonance (SPR) for biophysical kinetics, the Cellular Thermal Shift Assay (CETSA) for confirming intracellular binding, and a functional biochemical assay to measure the downstream consequences of engagement.

Introduction: The Imperative of Target Engagement

The journey from a chemical 'hit' to a viable drug candidate is fraught with challenges, a primary one being the unambiguous confirmation of its mechanism of action. A frequent cause of failure in preclinical and clinical stages is a lack of on-target activity or the presence of unforeseen off-target effects.[2] Therefore, rigorous and early assessment of target engagement is not merely a validation step but a cornerstone of a successful drug discovery program.[3]

Target engagement assays provide the crucial data to answer fundamental questions:

  • Does the compound bind? Does the molecule physically interact with the target protein?

  • Where does it bind? Does it engage the target in the relevant cellular compartment?

  • How strongly does it bind? What are the kinetics (on/off rates) and affinity of the interaction?[4]

  • Is binding productive? Does the binding event translate into a measurable functional outcome (e.g., inhibition or activation)?

This application note will use a hypothetical protein kinase as the target for this compound to illustrate the application of these powerful techniques, a plausible scenario given that similar indole-based structures have shown activity against kinases like RIPK1.[5]

A Unified Strategy for Target Validation

G cluster_0 Phase 1: Biophysical Characterization cluster_1 Phase 2: Cellular Confirmation cluster_2 Phase 3: Functional Validation SPR Surface Plasmon Resonance (SPR) (Purified Protein + Compound) SPR_Data Determine: - Affinity (KD) - Association Rate (kon) - Dissociation Rate (koff) SPR->SPR_Data Conclusion Comprehensive Target Engagement Profile SPR_Data->Conclusion CETSA Cellular Thermal Shift Assay (CETSA) (Intact Cells + Compound) CETSA_Data Confirm: - Intracellular Target Binding - Cellular Potency (EC50) CETSA->CETSA_Data CETSA_Data->Conclusion Func_Assay Biochemical Kinase Assay (Enzyme + Substrate + Compound) Func_Data Measure: - Functional Inhibition (IC50) Func_Assay->Func_Data Func_Data->Conclusion

Figure 1. A multi-assay workflow for comprehensive target engagement analysis.

Method 1: Biophysical Kinetics via Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures molecular interactions in real time.[6] A protein target (ligand) is immobilized on a sensor chip. The compound (analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). This allows for the precise determination of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) is calculated.[7][8]

Figure 2. Principle of Surface Plasmon Resonance (SPR) for kinetic analysis.
Protocol: SPR Kinetic Analysis
  • Immobilization of Target Protein: a. Select a suitable sensor chip (e.g., CM5 for amine coupling). b. Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC). c. Inject the purified recombinant kinase (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve a target immobilization level of ~2000-4000 RU. d. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5. A reference flow cell should be prepared similarly but without protein injection.

  • Kinetic Binding Assay: a. Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should span at least two orders of magnitude around the expected K_D (e.g., 10 nM to 1 µM). b. Inject each compound concentration over the target and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds). c. Between cycles, regenerate the sensor surface using a short pulse of a low pH buffer or high salt solution (e.g., 10 mM Glycine-HCl, pH 2.0) if necessary.

  • Data Analysis: a. Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes. b. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software. c. This will yield values for k_on (M⁻¹s⁻¹), k_off (s⁻¹), and the calculated K_D (M).

Hypothetical Data Summary
ParameterValueUnitInterpretation
k_on (Association Rate)1.5 x 10⁵M⁻¹s⁻¹Fast binding to the target.
k_off (Dissociation Rate)3.0 x 10⁻³s⁻¹Moderately slow dissociation; stable complex.
K_D (Affinity) 20 nM High-affinity interaction.

Method 2: Cellular Target Engagement via CETSA

Principle: The Cellular Thermal Shift Assay (CETSA) is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[9] Intact cells are treated with the compound, heated, and then lysed. The denatured, aggregated proteins are separated from the soluble fraction by centrifugation. The amount of target protein remaining in the soluble fraction at different temperatures is quantified (e.g., by Western Blot or mass spectrometry). A ligand-induced shift to a higher melting temperature (Tm) is direct evidence of target engagement in a physiological context.[10][11][12]

CETSA_Principle cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis of Supernatant cluster_4 Cells_DMSO Cells + DMSO (Vehicle Control) Heat_DMSO Apply Heat Gradient (e.g., 40°C to 70°C) Cells_DMSO->Heat_DMSO Cells_Cmpd Cells + Compound Heat_Cmpd Apply Heat Gradient (e.g., 40°C to 70°C) Cells_Cmpd->Heat_Cmpd Lysis_DMSO Lyse Cells & Centrifuge Heat_DMSO->Lysis_DMSO Lysis_Cmpd Lyse Cells & Centrifuge Heat_Cmpd->Lysis_Cmpd Analysis_DMSO Quantify Soluble Target Protein Lysis_DMSO->Analysis_DMSO Analysis_Cmpd Quantify Soluble Target Protein Lysis_Cmpd->Analysis_Cmpd Result Compound-bound protein is more stable at higher temperatures, resulting in a rightward shift in the melting curve.

Figure 3. Workflow and principle of the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA Melt Curve & Isothermal Dose-Response

Part A: Melt Curve Generation

  • Cell Culture and Treatment: a. Culture a relevant cell line (e.g., HEK293 expressing the kinase) to ~80% confluency. b. Harvest and resuspend cells in PBS at a density of 10-20 x 10⁶ cells/mL. c. Treat one aliquot of cells with the compound (e.g., at 10 µM) and another with vehicle (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge: a. Aliquot 50 µL of the cell suspensions into PCR tubes. b. Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2°C increments). An unheated control (RT) is essential. c. Immediately cool the samples on ice for 3 minutes.

  • Lysis and Protein Quantification: a. Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. b. Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. c. Carefully collect the supernatant (soluble fraction). d. Quantify the amount of the target kinase in each sample by Western Blot using a specific antibody.

  • Data Analysis: a. Densitometrically quantify the Western Blot bands. b. Normalize the signal at each temperature to the signal from the unheated (RT) sample. c. Plot the normalized signal vs. temperature for both vehicle and compound-treated samples. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A positive ΔTm indicates target engagement.

Part B: Isothermal Dose-Response (ITDR)

  • Treatment and Heating: a. Prepare a serial dilution of the compound. b. Treat cell aliquots with each concentration for 1 hour at 37°C. c. Heat all samples at a single, pre-determined temperature that shows a significant stabilization window from the melt curve (e.g., Tm + 4°C of the vehicle control).[13]

  • Analysis: a. Lyse, clarify, and analyze the soluble fraction by Western Blot as described above. b. Plot the normalized protein signal against the logarithm of compound concentration. c. Fit the data to a four-parameter logistic equation to determine the cellular EC50, representing the concentration required for half-maximal stabilization.

Hypothetical Data Summary
AssayParameterValueUnitInterpretation
Melt CurveTm (Vehicle)52.5°CBaseline thermal stability of the target.
Melt CurveTm (10 µM Cmpd)58.0°CCompound binding stabilizes the target.
Melt CurveΔTm +5.5 °C Robust evidence of intracellular target engagement.
ITDRCellular EC50 150 nM Potent engagement in a cellular environment.

Method 3: Functional Biochemical Assay

Principle: While CETSA confirms binding, it does not describe the functional consequence. A biochemical assay is required to determine if the binding event leads to inhibition (or activation) of the target's enzymatic activity. For a kinase, this typically involves measuring the phosphorylation of a substrate in the presence of the compound.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
  • Assay Setup: a. Prepare a serial dilution of this compound in assay buffer. b. In a 384-well plate, add the compound dilutions, the purified kinase, and its specific peptide substrate. c. Include controls for no enzyme (background) and no inhibitor (100% activity).

  • Kinase Reaction: a. Initiate the kinase reaction by adding an ATP solution (at a concentration near the Km for the kinase). b. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a commercial detection kit like ADP-Glo™. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction. b. Read the luminescence on a plate reader.

  • Data Analysis: a. Convert luminescence signals to percent inhibition relative to the no-inhibitor control. b. Plot percent inhibition against the logarithm of compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary
ParameterValueUnitInterpretation
IC50 45 nM Potent functional inhibition of the target kinase.

Conclusion: A Triad of Evidence

By employing this triad of orthogonal assays, researchers can build a compelling and self-validating case for the target engagement of this compound. In our hypothetical example, the high-affinity 20 nM K_D from SPR aligns well with the potent 45 nM IC50 in the functional assay, suggesting the binding is productive. Furthermore, the 150 nM cellular EC50 from CETSA confirms that the compound can penetrate the cell membrane and engage its target in a complex physiological milieu. This comprehensive dataset provides a high degree of confidence in the compound's mechanism of action, justifying its advancement in the drug discovery process.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

  • Al-Obeidi, F. A., & Lam, K. S. (2020). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. ResearchGate. [Link]

  • Jarzab, A., Kurzawa, N., Laponogov, I., et al. (2020). The Cellular Thermal Shift Assay (CETSA) for target engagement analysis. Current Protocols in Chemical Biology, 12(1), e71. Available from Bio-protocol. [Link]

  • Kopcho, J. J., & Carlson, H. A. (2020). Drug–Target Kinetics in Drug Discovery. ACS Medicinal Chemistry Letters, 11(4), 469-472. [Link]

  • Cytiva. (n.d.). What is surface plasmon resonance (SPR)? Cytiva. [Link]

  • Vasta, J. D., & Robers, M. B. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2445–2456. [Link]

  • Li, Y., Xiong, Y., Zhang, G., et al. (2018). Identification of 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. Journal of Medicinal Chemistry, 61(24), 11398–11414. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749–2753. [Link]

  • Gesner, E., & Glick, M. (2018). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 61(21), 9425–9442. [Link]

  • BMG LABTECH. (2022). Binding kinetics. BMG LABTECH. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will address specific issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Synthetic Overview & Key Challenges

The synthesis of this compound is typically achieved through a three-step process starting from 5-nitro-2,3-dihydro-1H-indol-2-one (5-nitrooxindole). While conceptually straightforward, each step presents unique challenges that can significantly impact the overall yield and purity. The primary hurdles include achieving selective N-alkylation over O-alkylation, ensuring complete and clean reduction of the nitro group without side reactions, and isolating a stable, high-purity final salt.

Synthesis_Workflow cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Salt Formation A 5-Nitrooxindole B 1-Ethyl-5-nitro-2,3-dihydro- 1H-indol-2-one A->B  EtI, K2CO3  DMF, 40-50 °C C 5-Amino-1-ethyl-2,3-dihydro- 1H-indol-2-one (Free Base) B->C  SnCl2·2H2O, EtOH  Reflux D 5-Amino-1-ethyl-2,3-dihydro- 1H-indol-2-one HCl C->D  HCl in IPA

Caption: General synthetic workflow for 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one HCl.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low (<40%). Where is the most common point of failure?

A: Low overall yield is most frequently traced back to two key areas: the N-ethylation step (Step 1) and the nitro reduction workup (Step 2). In Step 1, competitive O-ethylation can create a significant byproduct that is difficult to separate. In Step 2, the amino-indolinone product is susceptible to oxidation, especially during workup and purification if not performed under an inert atmosphere. We recommend analyzing a crude sample from each step by LC-MS or TLC to pinpoint exactly where the material loss is occurring.

Q2: The final hydrochloride salt is off-color (pink, brown, or grey) instead of white or off-white. What causes this discoloration?

A: Discoloration is almost always due to oxidation of the 5-amino group. The electron-donating amino group makes the aromatic ring highly susceptible to oxidation, which can be initiated by air, light, or trace metal impurities. To prevent this, ensure the reduction workup and salt formation are performed under an inert atmosphere (N₂ or Argon). Additionally, using solvents that have been de-gassed can help. If the material is already discolored, a carefully controlled recrystallization from an ethanol/IPA mixture with a small amount of activated carbon may improve the color, but preventing oxidation in the first place is far more effective.

Q3: Is catalytic hydrogenation a better option for the nitro reduction than a metal/acid system like SnCl₂?

A: Both methods are viable, but they have different advantages and disadvantages.

  • Catalytic Hydrogenation (e.g., H₂, Pd/C): This is often considered a "cleaner" method as it avoids stoichiometric metal waste. It can provide very high yields. However, it is sensitive to catalyst poisoning from sulfur or other impurities, and the reaction requires specialized pressure equipment.[1]

  • Tin(II) Chloride (SnCl₂): This method is operationally simpler for a standard lab setup.[2] It is robust and less susceptible to functional group interference. The primary drawback is the workup, which requires careful pH adjustment to remove tin salts, and can be cumbersome. For this specific substrate, SnCl₂ often provides more consistent and reproducible results, directly yielding the amine.

Troubleshooting Guide: Step-by-Step Analysis

Part 1: N-Ethylation of 5-Nitrooxindole

This step involves the deprotonation of the lactam nitrogen followed by nucleophilic attack on an ethylating agent. The primary challenge is preventing reaction at the lactam oxygen.

Q: I am observing a major byproduct in my N-ethylation reaction. How can I confirm if it is the O-ethylated isomer and how do I prevent it?

A: The byproduct is likely the O-ethylated isomer, 1-ethyl-2-ethoxy-5-nitro-1H-indole. You can often distinguish it from the desired N-ethylated product by ¹H NMR, as the chemical shifts of the ethyl group protons will be different.

Causality: The lactam moiety of oxindole exists in tautomeric equilibrium with its enol form. The resulting ambident nucleophile can react at either the nitrogen or the oxygen. The use of strong bases (e.g., NaH, LDA) and polar aprotic solvents can increase the proportion of the enolate anion, favoring O-alkylation.

Solution: To favor N-alkylation, use a milder, heterogeneous base in a polar aprotic solvent. This combination promotes reaction at the more nucleophilic nitrogen atom.

Parameter Condition A (Favors O-Alkylation) Condition B (Recommended, Favors N-Alkylation)
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Solvent Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)
Temperature 0 °C to RT40-50 °C
Typical Outcome Mixture of N- and O-alkylated productsPredominantly N-alkylated product (>95% selectivity)

Detailed Protocol 1: Selective N-Ethylation

  • To a solution of 5-nitrooxindole (1.0 eq) in DMF, add powdered anhydrous K₂CO₃ (1.5 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise over 15 minutes.

  • Heat the reaction mixture to 45 °C and maintain for 4-6 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • The solid product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum to yield 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one.

Part 2: Reduction of 1-Ethyl-5-nitro-2,3-dihydro-1H-indol-2-one

This is the most critical step for the final product's purity. Incomplete reduction or side-product formation can complicate purification significantly.

Reduction_Troubleshooting start Is the nitro reduction incomplete? cause1 Insufficient Reducing Agent start->cause1 Yes cause2 Reaction Time Too Short start->cause2 Yes cause3 Low Reaction Temperature start->cause3 Yes solution1 Increase SnCl2·2H2O to 4-5 eq. cause1->solution1 solution2 Extend reflux time; monitor by TLC cause2->solution2 solution3 Ensure consistent reflux in EtOH (approx. 78 °C) cause3->solution3

Caption: Troubleshooting workflow for the nitro reduction step.

Q: My reduction with SnCl₂ seems to stall, and the workup is messy, leading to product loss. How can I optimize this?

A: A stalling reaction is typically due to an insufficient amount of the reducing agent or non-optimal conditions. The messy workup is a known issue with tin salts.

Causality: The reduction of a nitro group to an amine by SnCl₂ is a six-electron process, requiring at least 3 equivalents of the reagent.[3] In practice, an excess (4-5 equivalents) is used to drive the reaction to completion. During workup, acidic tin species must be converted to the insoluble hydroxide Sn(OH)₂ or Sn(OH)₄ by careful basification, typically to a pH of 8-9. If the pH is too low, the tin salts remain dissolved; if too high (pH > 12), they can redissolve as stannates.

Solution: Use a sufficient excess of SnCl₂·2H₂O and perform a careful, slow basification during workup. Filtering the tin hydroxide precipitate while it is still granular, before it becomes a fine colloid, is key.

Detailed Protocol 2: Optimized Nitro Reduction and Workup

  • Suspend 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one (1.0 eq) in ethanol.

  • Add SnCl₂·2H₂O (4.5 eq) portion-wise. The reaction is exothermic.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 2-3 hours until TLC shows complete consumption of the starting material.

  • Cool the reaction mixture and concentrate under reduced pressure to remove most of the ethanol.

  • Dilute the residue with water and cool in an ice bath.

  • Crucially, perform this step under a nitrogen atmosphere. Slowly add a saturated aqueous solution of sodium bicarbonate or a 2M NaOH solution with vigorous stirring until the pH of the slurry is ~8.

  • The white precipitate of tin salts will form. Stir for 30 minutes, then filter the mixture through a pad of Celite®.

  • Wash the filter cake thoroughly with ethyl acetate or dichloromethane.

  • Transfer the combined filtrates to a separatory funnel, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one free base as an oil or low-melting solid. Proceed immediately to the next step.

Part 3: Hydrochloride Salt Formation and Purification

The final step is critical for the long-term stability and handling of the compound.

Q: I am struggling to get a crystalline solid after adding HCl. The product often oils out or remains tacky. What is the best procedure?

A: "Oiling out" during salt formation is common when the concentration is too high or the wrong solvent system is used. The key is to use a solvent in which the free base is soluble but the hydrochloride salt is not.

Causality: The formation of a salt is a crystallization process. The ideal solvent system allows for the slow and orderly arrangement of the ionic lattice. If the salt's insolubility is too high in the chosen solvent, it will crash out of solution as an amorphous, non-crystalline solid or oil.

Solution: Use a solvent system like isopropanol (IPA) or a mixture of ethanol and ethyl acetate. Add the HCl solution dropwise at a controlled temperature to promote gradual precipitation.

Detailed Protocol 3: Crystalline Salt Formation

  • Dissolve the crude free base from the previous step in isopropanol (IPA) (approx. 10 mL per gram of starting nitro compound).

  • Filter the solution to remove any particulates.

  • Cool the solution to 0-5 °C in an ice bath.

  • While stirring, add a solution of HCl in IPA (e.g., 3M) dropwise until the pH of the solution is between 1 and 2 (check with a wetted pH strip).

  • A white precipitate should form. Continue stirring at 0-5 °C for 1-2 hours to allow for complete crystallization.

  • Collect the solid by filtration, wash with a small amount of cold IPA, followed by diethyl ether.

  • Dry the solid in a vacuum oven at 40-50 °C to a constant weight. Store the final product in a tightly sealed container, protected from light and moisture.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Wiedemann, S., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Indoles. Chemistry 20B. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indoles. Retrieved from [Link]

  • Patel, H. M., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Aksenov, A. V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules. Retrieved from [Link]

  • Zhang, J., et al. (2014). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. Retrieved from [Link]

  • Misevičius, R., & Sarlauskas, J. (2019). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the purification of ropinirole hydrochloride.
  • Sravanthi, V. V., & Rapolu, R. (2013). Isolation And Structure Elucidation Of A New Impurity Of Ropinirole Hydrochloride In Solid Dosage Form. International Journal of PharmTech Research. Retrieved from [Link]

  • Chen, J., et al. (2005). The improvement of the synthetic process of Ropinirole hydrochloride. ResearchGate. Retrieved from [Link]

  • Kamal, A., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. Retrieved from [Link]

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Technical Support Center: Overcoming In Vitro Solubility Challenges of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scientist-to-Scientist Guide to Solubility

In the realm of drug discovery and in vitro research, achieving and maintaining compound solubility is a cornerstone of reliable and reproducible data. The precipitation of a test compound, such as 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride, can lead to misleading results and hinder the progress of promising research. This comprehensive guide is designed to equip you, our fellow researchers, with the technical knowledge and practical troubleshooting strategies to effectively manage the solubility of this compound in your experimental systems. We will move beyond simple protocols to explain the "why" behind each step, empowering you to make informed decisions tailored to your specific in vitro assays.

Frequently Asked Questions (FAQs): Your First Line of Support

Q1: What are the inherent solubility characteristics of this compound?

A1: As a hydrochloride salt, this compound is designed for enhanced aqueous solubility compared to its free base form. However, its solubility in physiological buffers like PBS at pH 7.4 can still be limited. The pH of the solution is a critical determinant of its solubility; in acidic conditions, the amino group is protonated, which generally increases its solubility.[1][2] As the pH rises, the compound may deprotonate and become less soluble.[3]

Q2: My compound is precipitating when I add it to my cell culture medium. What's happening?

A2: This is a frequent challenge encountered in cell-based assays.[4][5] Cell culture media are complex mixtures of salts, amino acids, proteins, and other components that can reduce the solubility of a compound.[6] This can be due to the common ion effect, where the presence of chloride ions in the media can decrease the solubility of a hydrochloride salt.[1][2] Additionally, interactions with serum proteins and other media components can also lead to precipitation.[6]

Q3: Is Dimethyl Sulfoxide (DMSO) a suitable solvent for this compound, and what precautions should I take?

A3: DMSO is a powerful and commonly used solvent for creating high-concentration stock solutions of many organic compounds.[7][8] It is very likely to be effective for this compound. The primary concern with DMSO in cell-based assays is its potential for cytotoxicity at higher concentrations.[4] It is crucial to keep the final DMSO concentration in your assay below 0.5%, and ideally at or below 0.1%, to minimize any solvent-induced artifacts.[4] Always include a vehicle control (media with the same final DMSO concentration) in your experimental design.[7]

Q4: How can I experimentally determine the kinetic solubility of my compound in my specific assay medium?

A4: A practical method to assess kinetic solubility involves preparing a high-concentration stock solution in DMSO and then making serial dilutions in your cell culture medium.[4][5] You can then visually inspect for precipitation under a microscope or measure turbidity using a plate reader at a wavelength around 620 nm.[4] The concentration at which you observe a significant increase in turbidity is your approximate kinetic solubility limit.[4]

Troubleshooting Guides: From Problem to Solution

Guide 1: Preparation of a Stable Stock Solution

A stable, high-quality stock solution is the foundation of any successful in vitro experiment. This protocol outlines the best practices for preparing a stock solution of this compound.

Experimental Protocol:

  • Solvent Selection: Begin with a high-purity, anhydrous grade of DMSO.

  • Determining Maximum Solubility:

    • Start by adding a small, precise volume of DMSO to a known weight of the compound to achieve a high target concentration (e.g., 20-50 mM).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, brief sonication in a water bath can be beneficial.[4]

    • If solids remain, add small, measured increments of DMSO, vortexing (and sonicating, if necessary) after each addition until complete dissolution is achieved.

    • Carefully record the final volume to calculate the maximum stock concentration.

  • Preparation and Storage:

    • Prepare your stock solution at a concentration that is at least 1000-fold higher than your highest final assay concentration. This will help to keep the final DMSO concentration to a minimum.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

    • Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.

Data Presentation: Recommended Solvents for Stock Solutions

SolventRecommended Starting Concentration RangeKey Considerations
DMSO10 mM - 50 mMThe most common and effective solvent for many organic molecules.[8] Ensure the final concentration in your assay is non-toxic to your cells (typically ≤ 0.5%).[4]
Ethanol5 mM - 20 mMA potential alternative to DMSO, though it may be more volatile and can also exhibit cellular toxicity at higher concentrations.

Visualization: Workflow for Stock Solution Preparation

Caption: A stepwise workflow for preparing a stable compound stock solution.

Guide 2: Strategies to Prevent Precipitation in Aqueous Media

The transition from a high-concentration organic stock solution to an aqueous cell culture medium is a critical step where precipitation often occurs. Here are several techniques to mitigate this issue.

Experimental Protocol:

  • Pre-warming the Medium: Before adding your compound, warm your cell culture medium to 37°C. This can sometimes increase the solubility of the compound.[4][5]

  • Dropwise Addition with Agitation: Add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing.[4] This rapid dispersion can prevent localized high concentrations that lead to precipitation.

  • Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilutions of your stock solution in pure DMSO before the final dilution into the aqueous medium.[4]

  • pH Optimization (with caution): Since the compound is a hydrochloride salt, its solubility is pH-dependent.[1][2] If your assay can tolerate a slight change in pH, you can test if a slightly more acidic buffer (e.g., pH 7.0-7.2) improves solubility. However, you must first validate that this pH change does not affect your cellular system.

  • Use of Co-solvents and Excipients:

    • Co-solvents: In some cases, the use of a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) in the final medium can improve solubility.[9][10][11][12]

    • Pluronic F-68: This non-ionic surfactant can be used at low, non-toxic concentrations (e.g., 0.02-0.1%) to help solubilize hydrophobic compounds in aqueous solutions.[13][14][15][16] It is FDA-approved and has been shown to be biocompatible in many cell culture applications.[13][16]

Visualization: Decision Tree for Preventing Precipitation

G start Precipitation Observed? prewarm Pre-warm Media to 37°C start->prewarm dropwise Add Stock Dropwise with Agitation prewarm->dropwise success Solubility Issue Resolved prewarm->success serial_dilution Try Serial Dilution in DMSO dropwise->serial_dilution dropwise->success ph_adjust Consider pH Adjustment (Assay Dependent) serial_dilution->ph_adjust serial_dilution->success pluronic Use Pluronic F-68 (0.02-0.1%) ph_adjust->pluronic ph_adjust->success pluronic->success fail Consult Further Technical Support pluronic->fail

Caption: A decision-making guide for troubleshooting compound precipitation in aqueous media.

Ensuring Scientific Integrity: The Importance of Controls

The trustworthiness of your data hinges on a well-designed experimental plan that includes rigorous controls.

  • Vehicle Control: This is non-negotiable. Every experiment must include a control group treated with the same final concentration of DMSO (or other solvents) as your test groups. This allows you to differentiate the effects of the compound from the effects of the solvent.

  • Positive and Negative Controls: These are essential for validating the performance of your assay. A positive control should elicit a known response, while a negative control should show no response.

  • Visual Confirmation of Solubility: Before treating your cells, always prepare a sample of your final compound dilution in the cell culture medium and inspect it under a microscope to confirm the absence of any precipitate.

By systematically applying these principles and protocols, you can confidently address the solubility challenges of this compound and generate high-quality, reliable data in your in vitro studies.

References

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed.
  • Troubleshooting Icmt-IN-26 solubility issues in media. Benchchem.
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  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • How and why does change in pH effect NaCl solubility?. Quora.
  • Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. PMC - PubMed Central.
  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK.
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  • Any suggestions for treating DMSO soluble compound in cell culture?.
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  • How to enhance drug solubility for in vitro assays?.
  • Effects of Pluronic F68 Micellization on the Viability of Neuronal Cells in Culture. MDPI.
  • Morphological and Semi-empirical Study of the Pluronic F68/Imogolite/Sudan III Intersurfaces Composite for the Controlled Temperature Release of Hydrophobic Drugs. ACS Omega.
  • How to deal with the poor solubility of tested compounds in MTT assay?.
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  • ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxyl
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  • Identification of 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. PubMed.
  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC - PubMed Central.
  • 5-amino-1-ethyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one. LabSolu.
  • In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs
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  • 5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride. PubChem.
  • 5-[(1R)-1-aminoethyl]-1-methyl-3H-indol-2-one. PubChem.
  • 5-amino-2,3-dihydro-1H-inden-1-one. PubChem.
  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Authorea.
  • 2H-Indol-2-one, 3-amino-5-ethyl-1,3-dihydro-, hydrochloride (1:1). Echemi.
  • (PDF) In Vitro and in Vivo Pharmacological Characterization of 5-[( R )-2-(5,6-Diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1 H -quinolin-2-one (Indacaterol), a Novel Inhaled β 2 Adrenoceptor Agonist with a 24-h.
  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI.
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Reducing off-target effects of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to guide you through the critical process of identifying and mitigating off-target effects for your small molecule inhibitors. While the specific compound "5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride" is not extensively characterized in publicly available literature, the principles and workflows detailed here are universally applicable. We will use a hypothetical indole-based kinase inhibitor as a running example to illustrate these essential concepts in drug development.

Off-target effects, where a drug interacts with unintended biomolecules, can lead to misinterpretation of experimental results and potential toxicity.[1] This guide provides a systematic approach to proactively identify, validate, and minimize these effects, ensuring the scientific integrity of your research.

Part 1: Initial Assessment and Profiling of Off-Target Interactions

The first step is to understand the selectivity profile of your compound beyond its intended target.

FAQ 1: What is the most effective initial step to evaluate the selectivity of my new compound?

A broad, cell-free biochemical screen is the industry-standard starting point. For kinase inhibitors, this typically involves profiling against a large panel of recombinant kinases. These assays measure the direct interaction or inhibition of your compound against hundreds of kinases, providing a quantitative measure of its selectivity.

Key Experimental Choice: Opt for a kinase panel that is sufficiently large and diverse to cover a significant portion of the kinome. It is also crucial to run these assays at multiple ATP concentrations, as some inhibitors are competitive with ATP, and their potency can vary with ATP levels that mimic physiological conditions.[2]

Table 1: Representative Kinase Selectivity Profiling Platforms

Assay PrincipleTypical Panel SizeReadoutKey Considerations
Radiometric Assays (e.g., HotSpot) 300+ kinasesDirect measurement of substrate phosphorylation via radiolabeled ATP[3]Gold standard for functional activity, but involves handling radioactivity.[3]
Fluorescence/Luminescence-Based Assays 400+ kinasesMeasures ATP consumption (e.g., ADP-Glo) or peptide phosphorylation (e.g., Z'-LYTE)High-throughput and non-radioactive, but can be prone to assay interference.[4]
Competitive Binding Assays (e.g., KINOMEscan) 450+ kinasesQuantifies the ability of a compound to displace a tagged ligand from the kinase active site.Measures direct binding affinity (Kd) rather than functional inhibition. Does not require active enzyme.[5]
FAQ 2: How can I identify completely unknown or unexpected off-targets?

For an unbiased view of potential off-targets, chemical proteomics is the method of choice. Techniques like kinobeads profiling can identify interactions with endogenous kinases in their native state within a cell lysate.[6][7]

Causality Behind the Method: This approach uses broad-spectrum kinase inhibitors immobilized on beads to "pull down" a large portion of the cellular kinome.[6][7] Your compound is then added in competition. Proteins that are true targets of your compound will bind to it and thus be less abundant in the pull-down, which can be quantified by mass spectrometry.[7] This method is powerful because it assesses binding in a more biologically relevant context (cell lysate) and is not limited to a pre-selected panel of recombinant proteins.[8]

cluster_0 Kinobeads Workflow lysate Cell Lysate (Native Kinases) incubate Incubate lysate->incubate compound Test Compound (Drug) compound->incubate kinobeads Kinobeads (Immobilized Probes) pulldown Pull-down & Wash kinobeads->pulldown Affinity Purification incubate->kinobeads Competition ms LC-MS/MS Quantification pulldown->ms Elute & Digest

Caption: Kinobeads competitive pull-down workflow.

Part 2: Validating On-Target Engagement in a Cellular Context

After identifying potential on- and off-targets from in vitro screens, it is crucial to confirm that your compound engages these targets within living cells.[9][10]

FAQ 3: How can I definitively prove my compound binds to its intended target in live cells?

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a physiological setting.[11][12] It is based on the principle that when a compound binds to its target protein, it stabilizes the protein, making it more resistant to heat-induced denaturation.[12][13]

Self-Validating System: The assay includes internal controls. Unbound proteins will denature and precipitate at a lower temperature compared to the ligand-bound protein. This shift in the melting curve is a direct indicator of target engagement.[13]

cluster_1 CETSA Principle cluster_2 Molecular State start Intact Cells + Drug heat Heat Shock (Temp Gradient) start->heat lysis Cell Lysis heat->lysis unbound Unbound Target: Unfolds & Aggregates heat->unbound Low Stability bound Drug-Bound Target: Remains Folded & Soluble heat->bound High Stability centrifuge Centrifugation lysis->centrifuge analysis Analyze Soluble Fraction (e.g., Western Blot) centrifuge->analysis unbound->centrifuge Pellets bound->centrifuge Stays in Supernatant

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot-Based CETSA
  • Cell Treatment: Culture cells to ~80% confluency. Treat with your compound or vehicle (e.g., DMSO) control for a designated time (e.g., 1 hour) at 37°C.

  • Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heating Step: Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes. Include a non-heated control at 4°C.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Analysis: Carefully collect the supernatant. Denature the samples by adding SDS-PAGE loading buffer and boiling. Analyze the amount of soluble target protein at each temperature by Western blotting.

  • Quantification: Densitometry of the Western blot bands is used to plot the fraction of soluble protein as a function of temperature, generating a melting curve. A shift in this curve between vehicle- and compound-treated samples indicates target engagement.

Part 3: Deconvoluting On-Target vs. Off-Target Phenotypes

Observing a cellular phenotype after compound treatment is not sufficient to attribute that effect to the intended target. Genetic approaches are the gold standard for this validation.[14][15]

FAQ 4: My compound induces a specific phenotype. How can I be sure it's due to inhibiting my primary target?

CRISPR-Cas9 gene editing is an invaluable tool for this purpose.[16][17] By creating a knockout of the target gene, you can test if the genetic deletion mimics the effect of the compound.[18][19]

Authoritative Grounding: If the compound's effect is truly on-target, the knockout cells should display the same phenotype as wild-type cells treated with the inhibitor. Furthermore, the knockout cells should be resistant to the compound's effects, as its target is no longer present.[18]

cluster_3 CRISPR-Cas9 Target Validation Logic wt_drug Wild-Type Cells + Drug phenotype phenotype wt_drug->phenotype Phenotype Observed? wt_nodrug Wild-Type Cells (Control) ko_nodrug Target KO Cells (No Drug) phenotype_mimic phenotype_mimic ko_nodrug->phenotype_mimic Phenotype Mimicked? ko_drug Target KO Cells + Drug resistance resistance ko_drug->resistance Resistance Observed? on_target_yes High Confidence ON-TARGET Effect phenotype->on_target_yes Yes off_target_maybe Potential OFF-TARGET Effect phenotype->off_target_maybe No phenotype_mimic->on_target_yes Yes phenotype_mimic->off_target_maybe No resistance->on_target_yes Yes resistance->off_target_maybe No

Caption: Logic workflow for using CRISPR-Cas9 to validate on-target effects.

Part 4: Strategies for Mitigation

If significant off-target effects are confirmed, several strategies can be employed.

FAQ 5: My compound has confirmed off-target liabilities. What are the next steps?
  • Dose-Response Analysis: The simplest mitigation strategy is to use the lowest possible concentration of the compound that elicits the on-target phenotype. Perform careful dose-response curves for both on-target and off-target effects to identify a therapeutic window where on-target activity is maximized and off-target effects are minimized.

  • Rational Drug Design: Use the off-target interaction data to inform the next cycle of medicinal chemistry. Computational modeling and structure-activity relationship (SAR) studies can help design new analogs with improved selectivity.[1] By understanding the structural basis for both on- and off-target binding, chemists can modify the compound to disfavor interaction with the off-target protein while maintaining affinity for the intended target.

  • Use a Structurally Unrelated Inhibitor: If available, use a second, structurally different inhibitor of the same target. If both compounds produce the same phenotype, it strengthens the evidence that the effect is on-target.

By rigorously applying these troubleshooting and validation strategies, you can build a robust data package that clearly defines the mechanism of action of your compound, leading to more reliable and translatable scientific discoveries.

References

  • MacFarlane, R. et al. (1997). 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors. Journal of Medicinal Chemistry, 40(9), 1361-1366. [Link]

  • Li, Y. et al. (2018). Identification of 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. Journal of Medicinal Chemistry, 61(24), 11398-11414. [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Reinhard, F. B. et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Chemical Biology, 10(6), 1455-1463. [Link]

  • Bain, J. et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]

  • Yarrow, J. C. et al. (2004). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology, 11(11), 1585-1594. [Link]

  • Pahikkala, T. et al. (2020). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 15(10), 1201-1212. [Link]

  • Peters, C. (2020). Kinase assays. BMG LABTECH. [Link]

  • Klaeger, S. et al. (2017). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 358(6367), eaan4368. [Link]

  • Scott, A. D. et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(21), 15559-15585. [Link]

  • Sleno, L. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Smith, I. (2023). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Technology Networks. [Link]

  • Wikipedia. (2024). Dimethyltryptamine. [Link]

  • Windshügel, B. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry, 7, 484. [Link]

  • Biocompare Editorial Staff. (2022). Target Validation with CRISPR. Biocompare. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Stock, N. S. et al. (2009). 5-Lipoxygenase-activating Protein Inhibitors. Part 2: 3-{5-((S)-1-Acetyl-2,3-dihydro-1H-indol-2-ylmethoxy)-3-tert-butylsulfanyl-1-[4-(5-methoxy-pyrimidin-2-yl)-benzyl]-1H-indol-2-yl}-2,2-dimethyl-propionic Acid (AM679)--a Potent FLAP Inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(24), 6981-6985. [Link]

  • Dai, L. et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(16), e4122. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • van Veen, D. R. et al. (2020). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. ACS Chemical Biology, 15(1), 105-112. [Link]

  • Patsnap. (2024). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Bernotas, R. et al. (2004). 1-(2-Aminoethyl)-3-(arylsulfonyl)-1H-indoles as novel 5-HT6 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 14(22), 5499-5502. [Link]

  • Eberl, H. C. et al. (2019). Characterization of binding, depletion and competition properties of the new kinobeads mix. ResearchGate. [Link]

  • Shaw, J. et al. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(3), 423-427. [Link]

  • Anastassiadis, T. et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. [Link]

  • Singh, S. et al. (2023). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 16(2), 116-125. [Link]

  • Adli, M. (2018). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy, 12, 1-10. [Link]

  • Thomas, L. (2023). CRISPR-Cas9: Shaping the Future of Targeted Drug Development. News-Medical.Net. [Link]

  • Vasta, J. D. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2463-2473. [Link]

  • Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Topics in Medicinal Chemistry, 13(10), 1113-1120. [Link]

  • Zegzouti, H. et al. (2015). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. SLAS Discovery, 20(2), 163-173. [Link]

  • Kumar, A. et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10831. [Link]

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Optimization of dosing for 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride in mice

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study with 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Welcome to the technical support center for preclinical researchers. This guide is designed to provide in-depth, practical advice for optimizing the in vivo dosing of novel small molecule compounds in murine models. We will use the hypothetical investigational compound, this compound, as a case study to illustrate key principles and troubleshooting strategies. Our goal is to equip you with the scientific rationale and technical know-how to design and execute robust dosing studies.

Frequently Asked Questions (FAQs)

Q1: I have a new compound, this compound. Where do I even begin with determining the in vivo dose in mice?

The critical first step in moving from in vitro studies to in vivo experiments is to establish a safe dosing range. This is accomplished by conducting a Maximum Tolerated Dose (MTD) study .[1][2][3] The MTD is defined as the highest dose of a drug that can be administered without causing unacceptable, overt signs of toxicity over a specified period.[1] Establishing the MTD is paramount because it informs the dose selection for subsequent pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies, ensuring that the doses used are high enough to assess activity but not so high as to confound the results with systemic toxicity.[3]

It is a common misconception that MTD studies are designed to identify lethal doses; on the contrary, mortality is not an appropriate endpoint for these studies.[1] Instead, tolerance is assessed through a variety of clinical observations.[2]

Q2: How do I select the starting dose for my MTD study of this compound?

Selecting a starting dose for a novel compound without prior in vivo data involves a degree of estimation, often guided by in vitro potency. A common approach is to extrapolate from the compound's half-maximal inhibitory concentration (IC50) or effective concentration (EC50) from cell-based assays.

A reasonable starting point is a dose predicted to achieve a plasma concentration several-fold higher than the in vitro IC50/EC50 value. For example, if the IC50 of this compound against its target is 1 µM, you might aim for an initial plasma concentration of 5-10 µM. This requires making assumptions about the volume of distribution, which can be refined later with pharmacokinetic data.

Another pragmatic approach, especially when in vitro to in vivo correlation is uncertain, is to start with a low, arbitrary dose (e.g., 1-10 mg/kg) and perform a dose escalation study.

Q3: What are the key parameters to monitor during an MTD study?

A comprehensive MTD study involves more than just observing the animals for overt signs of distress. Key parameters to monitor include:

  • Body Weight: A significant drop in body weight (typically >15-20%) is a common indicator of toxicity.[1]

  • Clinical Observations: Daily monitoring for changes in posture, activity level, grooming habits, and any signs of pain or distress.

  • Food and Water Intake: Reduced consumption can be an early sign of adverse effects.

  • Macroscopic Observations at Necropsy: At the end of the study, a gross examination of major organs can reveal signs of toxicity.[2]

  • Clinical Pathology: In some cases, blood samples may be collected to assess markers of liver and kidney function.[1]

Q4: My compound has poor aqueous solubility. How does this impact my dosing strategy and what can I do?

Poor solubility is a frequent challenge in the development of small molecule drugs.[4] Administering a poorly soluble compound as a simple aqueous suspension can lead to low and highly variable oral bioavailability, making it difficult to establish a clear dose-response relationship.[5][6]

Formulation development is crucial. [5][6] The goal is to create a vehicle that can solubilize or uniformly suspend your compound for consistent delivery. Common formulation strategies for preclinical studies include:

  • Co-solvent systems: Using mixtures of water and organic solvents like DMSO, PEG400, or ethanol.

  • Surfactant-based vehicles: Employing surfactants to create micelles or emulsions that can encapsulate the drug.

  • Lipid-based formulations: Dissolving the compound in oils or other lipids, which can enhance absorption.

It is essential to test the tolerability of the chosen vehicle alone in a control group of animals, as some formulation excipients can have their own biological effects.

Troubleshooting Guides

Scenario 1: Unexpected Animal Deaths During Oral Gavage

Problem: You are administering this compound via oral gavage and observe acute distress or mortality in some mice shortly after dosing.

Potential Causes & Solutions:

  • Improper Gavage Technique: This is a common cause of complications. Accidental administration into the trachea instead of the esophagus can lead to aspiration and death.

    • Solution: Ensure all personnel are thoroughly trained in proper restraint and gavage techniques.[7] The gavage needle should be inserted gently along the roof of the mouth, and you should not feel resistance.[7][8] If resistance is met, withdraw and reposition the needle.[7] Using flexible plastic feeding tubes can minimize the risk of tracheal entry and esophageal injury.[9]

  • Incorrect Needle Size: A gavage needle that is too long can perforate the stomach or esophagus.

    • Solution: Measure the correct length for each mouse by holding the needle alongside the animal, from the tip of the nose to the last rib.[8][10] Mark this length on the needle as a guide.

  • Dosing Volume Too High: Exceeding the recommended maximum oral gavage volume for mice (typically 10 mL/kg) can cause stomach distension and distress.[8]

    • Solution: Calculate the dosing volume accurately based on each animal's body weight. If a high dose requires a large volume, consider splitting the dose into two administrations or increasing the concentration of your formulation, if possible.

  • Acute Compound Toxicity: The observed deaths may be a result of the compound's inherent toxicity at that dose level.

    • Solution: This is why a dose escalation design in an MTD study is critical. If you observe toxicity at a given dose, subsequent cohorts should be administered lower doses to identify the MTD.

Scenario 2: Lack of Efficacy Despite Dosing at the MTD

Problem: You have completed an MTD study for this compound and are now testing it in an efficacy model. Despite dosing at or near the MTD, you do not observe the expected biological effect.

Potential Causes & Solutions:

  • Poor Pharmacokinetics (PK): The compound may have low bioavailability, meaning that even at a high dose, not enough of it is being absorbed into the bloodstream to reach its target. Alternatively, it might be metabolized and cleared from the body too quickly.

    • Solution: Conduct a pharmacokinetic (PK) study.[11][12] This involves administering the compound (typically via both intravenous and the intended therapeutic route, e.g., oral) and collecting blood samples at various time points to measure the drug concentration.[13] This will provide crucial information on parameters like Cmax (peak concentration), Tmax (time to peak concentration), half-life (t1/2), and oral bioavailability.[12]

  • Inadequate Target Engagement: The plasma concentrations achieved may not be sufficient to engage the target protein effectively in the tissue of interest.

    • Solution: If possible, develop an assay to measure target engagement in tissues. This could involve measuring a downstream biomarker or, if an appropriate tool is available, directly quantifying the amount of compound bound to its target.

  • Mouse Strain Differences: The mouse strain used for your efficacy model may have a different metabolic profile than the one used for your initial PK or MTD studies.[11][14]

    • Solution: While studies suggest good general agreement of PK parameters between common mouse strains, significant differences can occasionally occur.[11][14] It is best practice to conduct PK and toxicology studies in the same strain that will be used for efficacy models.

Experimental Protocols & Data Presentation

Protocol 1: Maximum Tolerated Dose (MTD) Study - Dose Escalation Design
  • Animal Model: Select a common mouse strain (e.g., C57BL/6 or BALB/c), using both males and females.[3]

  • Group Size: Use a small group size, typically 3-5 mice per dose group.

  • Dose Selection: Based on in vitro data or a conservative starting point (e.g., 10 mg/kg), select a range of doses. A common approach is to use a dose-doubling strategy (e.g., 10, 20, 40, 80, 160 mg/kg).

  • Administration: Administer this compound once daily for 5-7 consecutive days via the intended clinical route (e.g., oral gavage).[15] Include a vehicle-only control group.

  • Monitoring:

    • Record body weight and clinical observations daily.

    • Note any signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

  • Endpoint: The MTD is the highest dose at which there is no more than a 15-20% loss in body weight and no significant clinical signs of toxicity.[1]

Table 1: Hypothetical MTD Study Data for this compound

Dose Group (mg/kg)Mean Body Weight Change (Day 7)Clinical ObservationsMTD Assessment
Vehicle+2.5%Normal-
25+1.8%NormalTolerated
50-3.2%NormalTolerated
100-12.5%Mild, transient lethargy post-dosingMTD
200-21.7%Significant lethargy, ruffled furExceeded MTD
Protocol 2: Single-Dose Pharmacokinetic (PK) Study
  • Animal Model: Use the same mouse strain as in your planned efficacy studies.

  • Group Allocation:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine clearance and volume of distribution.

    • Group 2: Oral (PO) administration (e.g., 20 mg/kg) to assess oral bioavailability.

  • Blood Sampling: Collect sparse blood samples from a small number of mice (e.g., 3 per time point) at multiple time points post-dose.

    • IV route: e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • PO route: e.g., 15, 30 minutes, and 1, 2, 4, 8, 24 hours.[13]

  • Sample Analysis: Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

  • Data Analysis: Use non-compartmental analysis to calculate key PK parameters.

Table 2: Hypothetical Pharmacokinetic Parameters for this compound

ParameterIV Administration (2 mg/kg)PO Administration (20 mg/kg)
Cmax (ng/mL)15002500
Tmax (hr)0.081.0
AUC (ng*hr/mL)220011000
Half-life (t1/2) (hr)2.52.7
Bioavailability (%)-50%

Visualizations

Dosing_Optimization_Workflow cluster_0 Phase 1: Safety & Feasibility cluster_1 Phase 2: Exposure & Distribution cluster_2 Phase 3: Efficacy Testing In_Vitro_Data In Vitro Potency (IC50/EC50) Formulation Formulation Development (Solubility & Vehicle Selection) In_Vitro_Data->Formulation Guides starting concentration MTD_Study Maximum Tolerated Dose (MTD) Study Formulation->MTD_Study Provides dosing solution PK_Study Pharmacokinetic (PK) Study (IV and PO routes) MTD_Study->PK_Study Informs PO dose selection Efficacy_Study Dose-Response Efficacy Study MTD_Study->Efficacy_Study Defines upper dose limit PK_Study->Efficacy_Study Relates dose to exposure PD_Biomarkers Pharmacodynamic (PD) / Target Engagement Analysis Efficacy_Study->PD_Biomarkers Correlates outcome with target effect

Caption: Workflow for In Vivo Dosing Optimization.

MTD_Decision_Tree Start Administer Dose (e.g., N mg/kg) Monitor Monitor for 24-48h (Weight loss >20% or severe clinical signs?) Start->Monitor Tolerated Dose Tolerated Monitor->Tolerated No Not_Tolerated Toxicity Observed Monitor->Not_Tolerated Yes Increase_Dose Increase Dose for Next Cohort (e.g., 2N mg/kg) Tolerated->Increase_Dose Decrease_Dose Decrease Dose for Next Cohort (e.g., N/2 mg/kg) Not_Tolerated->Decrease_Dose Increase_Dose->Start Test next cohort MTD_Found MTD Identified Decrease_Dose->MTD_Found Previous tolerated dose is MTD

Caption: Decision Tree for MTD Dose Escalation.

References

  • Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed.
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - MDPI.
  • Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? | Request PDF - ResearchGate.
  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
  • Pharmacokinetics and Biodistribution of Polymeric Nanoparticles Loaded with a Small Molecule Drug in Mice with Alcoholic Liver Disease | Molecular Pharmaceutics - ACS Publications.
  • Maximum tolerable dose (MTD) studies.
  • Maximum Tolerable Dose Study Services - Reaction Biology.
  • Contract Research - Maximum Tolerated Dose (MTD) - Hooke Laboratories.
  • Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats.
  • Guide to Oral Gavage for Mice and Rats - Instech Laboratories.
  • Oral gavage (dosing) - UI-ACUREC.
  • Pharmacokinetics Studies in Mice or Rats - Enamine.
  • LAB_021 Oral Gavage in Mice and Rats - Research support.
  • Small Molecule Formulation Screening Strategies in Drug Discovery | Request PDF.
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - ResearchGate.

Sources

5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride stability in DMSO solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride. This document serves as a centralized resource for researchers, scientists, and drug development professionals utilizing this compound in their experiments. The stability of a compound in its primary solvent, typically Dimethyl Sulfoxide (DMSO) for stock solutions, is paramount for generating reproducible and reliable data.[1][2][3] Inconsistent results can often be traced back to the degradation of the stock solution, a factor that is frequently overlooked.

This guide is structured to provide not only direct answers to common questions but also to empower you with the scientific reasoning and practical protocols needed to diagnose and prevent stability issues. We will delve into the chemical vulnerabilities of this specific indolone derivative, best practices for handling and storage, and systematic methods for validating the integrity of your solutions.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one HCl in DMSO.

Q1: What is the primary cause of instability for this compound in DMSO?

A: The primary vulnerability of this compound stems from the aromatic amino group (-NH2). This functional group is susceptible to oxidation, which can be accelerated by air (oxygen), light, and impurities within the DMSO solvent itself, such as peroxides that can form in older, improperly stored DMSO.[4] Additionally, the lactam ring in the indolone core could be susceptible to hydrolysis if significant water is present.

Q2: I noticed my stock solution turned from colorless to a yellow/brown tint. What does this indicate?

A: A color change is a strong visual indicator of chemical degradation. For aromatic amines, this discoloration is typically caused by the formation of oxidized, polymeric, or other chromophoric byproducts. If you observe a color change, it is highly recommended that you perform an analytical check (e.g., LC-MS) to assess the purity of the solution before use. Do not use discolored solutions in critical experiments without first verifying their integrity.

Q3: What is the recommended procedure for preparing a stock solution in DMSO?

A: To ensure maximum stability, follow these steps:

  • Use High-Quality DMSO: Always use fresh, anhydrous, high-purity (≥99.9%) DMSO from a recently opened bottle.[5] DMSO is highly hygroscopic and will absorb atmospheric moisture over time.[6][7]

  • Ensure Complete Dissolution: Before sealing, ensure the compound is fully dissolved. Use gentle warming (not to exceed 30-35°C) or brief vortexing if necessary.

  • Inert Atmosphere: For maximum long-term stability, overlay the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.

  • Proper Sealing: Use vials with high-quality, tight-fitting caps (e.g., PTFE-lined screw caps) to prevent moisture and air ingress.

Q4: How should I store my DMSO stock solution?

A: Proper storage is critical. General recommendations are summarized in the table below. For this specific compound, storage at -80°C is strongly recommended for long-term stability.

Storage ConditionRecommended DurationRationale
-80°C > 6 monthsGold standard for long-term storage. Minimizes all forms of chemical degradation by significantly slowing reaction kinetics.
-20°C Up to 1-3 monthsA common and acceptable option for mid-term storage. Ensure the solution remains frozen.
4°C (Refrigerated) < 1 weekNot recommended for long-term storage. Use only for working solutions that will be consumed quickly. Degradation is significantly faster than at frozen temperatures.
Room Temperature < 24 hoursStrongly discouraged. Significant degradation can occur in a short period. Only acceptable for the immediate duration of an experiment.

Q5: Do repeated freeze-thaw cycles affect the stability of the compound?

A: Yes, repeated freeze-thaw cycles can compromise the integrity of your stock solution.[8][9] Each cycle can introduce small amounts of atmospheric moisture and oxygen when the vial is opened, accelerating degradation. Furthermore, the process of freezing can cause localized concentration changes, potentially leading to precipitation of the compound, which may not fully redissolve upon thawing.

Best Practice: Prepare smaller, single-use aliquots from your primary stock solution to avoid repeated freeze-thaw cycles of the main supply.

II. Troubleshooting Guide: Diagnosing Stock Solution Instability

This section provides a systematic approach to identifying if compound instability is the root cause of your experimental issues.

Problem: My experimental results are inconsistent or show a loss of compound activity over time.

This is the most common symptom of a degrading stock solution. A gradual decrease in purity leads to a lower effective concentration of the active compound, resulting in diminished biological or chemical effects.

Logical Flow for Troubleshooting

Troubleshooting_Flow start Start: Inconsistent Experimental Results q1 Was the stock solution freshly prepared from solid? start->q1 s1 If Yes: Instability is less likely. Investigate other experimental variables (e.g., assay conditions, cell passage, reagents). q1->s1 Yes q2 How old is the DMSO stock solution? q1->q2 No s2 If > 1 month (at -20°C) or > 6 months (at -80°C): High probability of degradation. q2->s2 q3 How was the solution stored? q2->q3 Within recommended timeframe s2->q3 s3 If stored at 4°C or RT: Very high probability of degradation. q3->s3 q4 Has the solution changed color? q3->q4 At -20°C or -80°C s3->q4 s4 If Yes: Strong evidence of oxidative degradation. q4->s4 action Action: Validate Stock Integrity (Proceed to Protocol Section) q4->action No s4->action

Caption: Troubleshooting workflow for inconsistent results.

III. Protocols for Stability Assessment & Best Practices

Trust in your results begins with validating your reagents. This section provides a robust protocol for assessing the stability of your compound stock.

Protocol: Quantitative Stability Assessment by LC-MS

This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the purity of the compound over time.

Objective: To quantify the percentage of intact this compound remaining in a DMSO stock solution after storage under various conditions.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO[5]

  • LC-MS grade acetonitrile (ACN) and water

  • LC-MS grade formic acid (FA)

  • HPLC or UPLC system coupled to a mass spectrometer

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Autosampler vials

Procedure:

  • Stock Solution Preparation (Time Zero):

    • Accurately weigh the solid compound and dissolve in anhydrous DMSO to a final concentration of 10 mM. This is your Primary Stock .

    • Immediately take a small aliquot (e.g., 5 µL) of the fresh Primary Stock.

    • Prepare the T=0 Analytical Sample by diluting this aliquot in a suitable mobile phase (e.g., 50:50 Water:ACN with 0.1% FA) to a final concentration appropriate for your LC-MS (e.g., 1-10 µM).

    • Analyze the T=0 sample immediately. This is your baseline purity.

  • Aliquoting and Storage:

    • Dispense the remaining Primary Stock into multiple small-volume, single-use aliquots in tightly sealed vials.

    • Create sets of aliquots for each storage condition you wish to test (e.g., -80°C, -20°C, 4°C, Room Temperature - protected from light).

  • Time-Point Analysis:

    • At each designated time point (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

    • Do not refreeze this aliquot.

    • Prepare an Analytical Sample from each aliquot in the exact same manner as the T=0 sample.

    • Analyze all samples using the same LC-MS method.

  • LC-MS Method:

    • Column: C18 reversed-phase.[10]

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A typical starting point is a 5-minute gradient from 5% B to 95% B.

    • Detection: Monitor the UV chromatogram (e.g., at 254 nm) and the mass spectrometer in positive ion mode for the [M+H]+ of the parent compound.

  • Data Analysis:

    • For each time point, integrate the peak area of the parent compound in the UV chromatogram.

    • Calculate the percent purity remaining: (Peak Area at Time=X / Peak Area at Time=0) * 100%.

    • Examine the mass spectra for the appearance of new peaks, which could indicate degradation products.

IV. Technical Deep Dive: The Chemistry of Degradation

Understanding the potential degradation pathways is key to preventing them. The structure of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one contains two key regions of interest: the aromatic amine and the indolone core.

Potential Degradation Pathway: Oxidation of the Amino Group

The primary amino group attached to the aromatic ring is electron-rich and thus susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or peroxide contaminants in aged DMSO. The reaction can proceed through radical mechanisms to form colored dimeric and polymeric impurities.

Degradation_Pathway cluster_conditions parent 5-amino-1-ethyl-... (Parent Compound) Colorless intermediate Radical Intermediate (Highly Reactive) parent->intermediate [O] product Oxidized Dimer & Polymeric Products (Colored Impurities) intermediate->product Dimerization/ Polymerization condition condition c1 Initiators: - O2 (Air) - Light - Peroxides in DMSO

Caption: Simplified oxidative degradation pathway.

The degradation of indolone structures themselves can proceed via hydroxylation and subsequent ring-opening, particularly under harsh conditions.[11][12][13][14] While less likely under standard storage, the presence of strong acids, bases, or reactive species in the DMSO could facilitate these pathways.[15][16]

The Role of the Solvent: DMSO

While an excellent solvent, DMSO is not entirely inert.[17]

  • Hygroscopicity: It readily absorbs water from the air, which can lead to hydrolysis of sensitive compounds.[6][7]

  • Oxidizing Impurities: Older or improperly stored DMSO can contain dimethyl sulfone and other oxidizing impurities.

  • Reactivity: Under certain conditions (e.g., presence of acids/bases, high heat), DMSO itself can decompose or react with solutes.[4][15][16]

Using fresh, anhydrous, high-purity DMSO is one of the most critical and simplest steps to ensure the stability of your compound.[5]

References

  • Overcoming problems of compound storage in DMSO: solvent and process altern
  • Dimethyl sulfoxide. Wikipedia.
  • What is the best way of storing a DMSO in a research lab?. Quora.
  • How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics.
  • (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
  • Storage Precautions for Dimethyl Sulfoxide (DMSO). Gaylord Chemical.
  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
  • Microbial Degradation of Indole and Its Deriv
  • Safety Bulletin – Decomposition of Dimethyl Sulfoxide. University of St Andrews.
  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. ACS Figshare.
  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. NIH.
  • Dimethyl Sulfoxide. PubChem.
  • Application Notes and Protocols: Long-Term Stability of 4Sc-203 in DMSO. Benchchem.
  • Studies on Repository Compound Stability in DMSO under Various Conditions. SAGE Journals.
  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC.
  • Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO. Benchchem.
  • (PDF) Stability of Screening Compounds in Wet DMSO.
  • Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar.
  • Specific patterns of short range solvation — aliphatic amines in benzene–dimethylsulfoxide mixed solvents. Canadian Journal of Chemistry.
  • Degradation pathway of indole by electroFenton.
  • Proposed degradation pathways of indole by ozonation.
  • Stability of screening compounds in wet DMSO. PubMed.
  • Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent.
  • ¹H NMR spectrum of amine 6 in DMSO-d6 solution.
  • DMSO-I2-Promoted Insertion of Isocyanide into the N–H Bond of Amines: Synthesis of Ureas. Organic Chemistry Portal.

Sources

Enhancing the selectivity of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-one Hydrochloride

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the dedicated technical support guide for this compound. This document is designed for drug development professionals, medicinal chemists, and researchers actively using this versatile intermediate. Our goal is to move beyond simple protocols and provide a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic strategies effectively. The indole and its derivatives are cornerstone moieties in drug discovery, known for their presence in a wide array of alkaloids and pharmacologically active compounds.[1] This guide synthesizes field-proven insights with established chemical principles to enhance the selectivity and success of your reactions.

Understanding the Reactivity Landscape

The key to enhancing selectivity is a comprehensive understanding of the molecule's electronic and steric properties. 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one (also known as an oxindole) presents several potential sites for reaction, creating a competitive environment that can often lead to mixtures of products.

Caption: Key reactive sites on the 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one scaffold.

  • 5-Amino Group (C5-NH₂): This is the most nucleophilic site on the molecule. As a primary amine on an electron-rich aromatic ring, it is highly reactive towards electrophiles (e.g., acylating and alkylating agents).

  • Aromatic Ring (C4, C6): The powerful electron-donating effect of the C5-amino group strongly activates the aromatic ring for electrophilic aromatic substitution (SEAr), primarily at the ortho positions (C4 and C6). This creates direct competition with N-functionalization.

  • Alpha-Carbon (C3): The methylene protons at the C3 position are adjacent to the carbonyl group, making them acidic and susceptible to deprotonation by a strong base. The resulting enolate can react with electrophiles, leading to C3-substituted byproducts.

  • Lactam Nitrogen (N1): While this nitrogen is part of an amide (lactam), its lone pair is delocalized into the carbonyl group, rendering it significantly less nucleophilic than the C5-amino group. However, under harsh basic conditions, it can be deprotonated and subsequently alkylated.

The hydrochloride salt form passivates the highly reactive 5-amino group by protonating it (C5-NH₃⁺). For most reactions involving this group, it must first be neutralized to the free base form.

Troubleshooting Guide & FAQs

This section addresses common selectivity challenges in a direct question-and-answer format.

Question 1: My acylation reaction is giving a mixture of the desired N-acylated product and a ring-acylated byproduct. How can I improve N-selectivity?

Answer: This is a classic case of competing N-acylation versus Friedel-Crafts (F-C) acylation on the activated aromatic ring. The C5-amino group is a soft nucleophile, favoring kinetic control, while the aromatic ring is a harder nucleophile, often favoring thermodynamic control, especially in the presence of Lewis acids.

Causality: F-C acylation is often catalyzed by Lewis acids (like AlCl₃) which, along with the acylating agent (e.g., an acyl chloride), create a highly reactive electrophile. These harsh conditions can promote substitution on the electron-rich aromatic ring.

Solution Strategy:

  • Avoid Lewis Acids: Do not use traditional F-C catalysts. Instead, rely on the inherent nucleophilicity of the amino group.

  • Control Temperature: Perform the reaction at low temperatures (start at 0 °C and allow to slowly warm to room temperature). This favors the kinetically controlled N-acylation pathway, which has a lower activation energy.

  • Choice of Reagent & Base: Use a less reactive acylating agent, like an acid anhydride instead of an acyl chloride. Pair this with a non-nucleophilic organic base, such as triethylamine or pyridine. The base neutralizes the acid byproduct without competing in the reaction.[2]

See Protocol 1 for a detailed experimental procedure.

Question 2: I am attempting to perform a reaction on the indole ring itself, but the 5-amino group interferes. What is the best protecting group strategy?

Answer: Protecting the 5-amino group is essential for directing reactivity to other parts of the molecule. The ideal protecting group should be easy to install, stable to the subsequent reaction conditions, and easy to remove without affecting the rest of the structure.

Solution Strategy:

  • Boc Protection (tert-Butoxycarbonyl): This is often the best choice. It is stable to a wide range of non-acidic conditions. It is easily installed using di-tert-butyl dicarbonate (Boc₂O) and is typically removed under mild acidic conditions (e.g., TFA in DCM, or HCl in dioxane).

  • Cbz Protection (Carboxybenzyl): Useful if you need to avoid acidic deprotection. Cbz groups are stable to acid but are readily removed by catalytic hydrogenation (e.g., H₂, Pd/C), a method that also reduces any nitro groups if present.[3]

See Protocol 2 for a detailed Boc-protection procedure.

Question 3: During an alkylation with an alkyl halide, I'm observing both mono- and di-alkylation on the 5-amino group, and some N1-alkylation on the lactam. How can I achieve selective mono-alkylation at the C5-amino site?

Answer: This issue arises from the product of the first alkylation (the secondary amine) being similarly or even more nucleophilic than the starting primary amine, leading to a second alkylation. N1-alkylation occurs under more forcing conditions.

Solution Strategy:

  • Reductive Amination: This is the superior method for controlled mono-alkylation. React the free base of your indole with one equivalent of an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). The reaction proceeds via an imine intermediate that is reduced in situ. Over-alkylation is not possible with this method.[4]

  • Control Stoichiometry and Temperature: If direct alkylation is necessary, use only a slight excess (1.0-1.1 equivalents) of the alkylating agent and maintain low temperatures. Add the alkylating agent slowly to the reaction mixture to avoid localized high concentrations.

  • Base Selection: Use a mild, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. Strong bases like NaH or n-BuLi can deprotonate the lactam N-H, promoting undesired N1-alkylation.[5]

Question 4: I'm seeing an unexpected impurity that seems to be related to a reaction at the C3 position. What causes this and how can I prevent it?

Answer: The C3 methylene group is alpha to the carbonyl and can be deprotonated under basic conditions to form an enolate. This enolate can then react with electrophiles or undergo side reactions like dimerization or oxidation. For instance, some impurities in related structures like Ropinirole have been identified as products of oxidation at this position or dimerization.[6][7]

Solution Strategy:

  • Avoid Strong Bases: Whenever possible, avoid using strong, non-hindered bases like NaOH, NaH, or LDA, especially at elevated temperatures.

  • Use Hindered Bases: If a base is required, consider a more sterically hindered base that is less likely to access the C3 protons.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon). This minimizes the risk of oxidation at the C3 position, which can lead to the formation of isatin-like byproducts.[8]

Question 5: What is the best way to analyze the purity of my product and quantify the ratio of different isomers?

Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Solution Strategy:

  • Method: A reverse-phase C18 column is typically effective.

  • Mobile Phase: A gradient method using water and acetonitrile, often with a small amount of an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, will provide good peak shape and resolution. The acid ensures that all amine functionalities are protonated, leading to consistent retention times.

  • Detection: UV detection is ideal, as the indole ring system is a strong chromophore. Monitor at a wavelength around 254 nm or 280 nm.

  • Quantification: The relative ratio of isomers can be determined by integrating the peak areas in the chromatogram. For precise quantification, it is necessary to determine the response factor for each impurity, ideally by isolating and characterizing them.[6]

See Protocol 3 for a starting HPLC method.

Experimental Protocols

Protocol 1: Selective N-Acetylation of the 5-Amino Group

This protocol favors the kinetically controlled formation of 5-acetamido-1-ethyl-2,3-dihydro-1H-indol-2-one.

  • Preparation: Suspend this compound (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of substrate).

  • Neutralization: Add triethylamine (2.2 eq) and stir for 15 minutes at room temperature to form the free base in situ.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise over 10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Boc Protection of the 5-Amino Group

This protocol installs the robust Boc protecting group.

  • Preparation: Dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in tetrahydrofuran (THF, ~15 mL per gram) and stir for 15 minutes.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature overnight. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting Boc-protected product is often pure enough for the next step, but can be further purified by column chromatography if needed.

Protocol 3: Analytical HPLC Method for Purity Assessment

This is a general-purpose starting method for analyzing reaction mixtures and final products.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Data Summary and Workflow Visualization

Table 1: Guiding Selectivity Through Reaction Conditions
Reaction TypeTarget SiteRecommended ReagentSolventBaseTemperatureKey Consideration
Acylation C5-NH₂Acid AnhydrideDCM, THFTriethylamine0 °C to RTAvoids Friedel-Crafts side reactions.[2]
Alkylation C5-NH₂ (mono)Aldehyde/Ketone + STABDCE, MeOHNone (or mild acid)Room TempReductive amination prevents over-alkylation.[4]
Alkylation C5-NH₂ (direct)Alkyl Bromide/IodideAcetonitrileK₂CO₃, Cs₂CO₃Room TempUse precise stoichiometry (1.0-1.1 eq).
Substitution Aromatic RingNBS, NISAcetonitrileNone0 °C to RTRequires prior protection of the C5-NH₂ group.
Alkylation C3 PositionAlkyl HalideTHFNaH, LDA-78 °C to RTRequires strong base to form enolate; high risk of side reactions.[5]

DCM: Dichloromethane; THF: Tetrahydrofuran; STAB: Sodium Triacetoxyborohydride; DCE: Dichloroethane; NBS: N-Bromosuccinimide; NIS: N-Iodosuccinimide; LDA: Lithium Diisopropylamide.

Troubleshooting Workflow

Troubleshooting_Workflow start Poor Selectivity or Low Yield Observed q1 What is the primary side product? start->q1 p_ring Ring Functionalization (e.g., C4/C6 Acylation) q1->p_ring Electrophilic Aromatic Subst. p_over Over-alkylation at C5-NH2 (Di-alkylation) q1->p_over Alkylation Reaction p_c3 Reaction at C3 Position q1->p_c3 Base-Mediated Reaction p_n1 Reaction at N1 Lactam q1->p_n1 Strong Base / High Temp s_ring Solution: 1. Avoid Lewis acids. 2. Lower reaction temperature. 3. Use anhydride > acyl chloride. p_ring->s_ring s_over Solution: 1. Switch to reductive amination. 2. Use 1.0-1.1 eq of alkylating agent. 3. Slow addition of reagent. p_over->s_over s_c3 Solution: 1. Avoid strong bases (NaH, LDA). 2. Run under inert atmosphere. 3. Keep temperature low. p_c3->s_c3 s_n1 Solution: 1. Use milder base (K2CO3 vs NaH). 2. Ensure C5-NH2 is neutralized first. p_n1->s_n1

Caption: A logical workflow for diagnosing and solving common selectivity issues.

References

  • Cacchi, S., et al. (2018). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Beilstein Journal of Organic Chemistry, 14, 2538–2545. Available at: [Link]

  • Sahasrabuddhey, B., et al. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587-93. Available at: [Link]

  • Macor, J. E., et al. (1992). 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors. Journal of Medicinal Chemistry, 35(19), 3625-32. Available at: [Link]

  • Nakamura, T., et al. (2019). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules, 24(21), 3959. Available at: [Link]

  • Maslennikova, L., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3144. Available at: [Link]

  • Gilla, G., et al. (2008). A process for the purification of ropinirole hydrochloride. Google Patents, WO2008075169A2.
  • Ghorai, M. K., et al. (2018). Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. ACS Omega, 3(12), 18741-18754. Available at: [Link]

  • Hassan, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34168-34188. Available at: [Link]

  • Kumar, P., et al. (2005). Process for the preparation of 4-(2-dipropylaminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride. Google Patents, US20050159605A1.
  • Bjelogrlić, M., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 9(1), 26-37. Available at: [Link]

  • Wikipedia (n.d.). 5-(2-Aminopropyl)indole. Wikipedia. Available at: [Link]

  • Singh, S., & Gadhawala, Z. (2013). Isolation And Structure Elucidation Of A New Impurity Of Ropinirole Hydrochloride In Solid Dosage Form. International Journal of PharmTech Research, 5(2), 431-440. Available at: [Link]

  • Piekarz, K. M., et al. (2020). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 25(16), 3737. Available at: [Link]

Sources

5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride impurity profiling and removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one HCl. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the impurity profiling and purification of this important intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the highest quality of your material.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities for 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one HCl?

Impurities can be broadly categorized based on their origin during the synthesis and handling process.[1][2] The primary sources include:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials (e.g., the corresponding 5-nitro precursor), intermediates, and by-products from unintended side reactions.[1]

  • Degradation Products: Aromatic amines, like the 5-amino group on the indole core, are susceptible to oxidation, especially when exposed to air and light.[3][4] This can lead to the formation of highly colored impurities. The lactam ring can also be susceptible to hydrolysis under strong acidic or basic conditions.

  • Inorganic Impurities: These often arise from reagents or solvents used during the synthesis and workup. For instance, if aqueous HCl is used to form the hydrochloride salt after a neutralization step involving a sodium base, residual sodium chloride can precipitate with your product.[5]

  • Residual Solvents: Organic solvents used during the reaction or purification steps that are not completely removed.[1]

Q2: Why is my synthesized 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one HCl pink or brown instead of off-white?

This is a classic and very common issue. The discoloration is almost certainly due to the oxidation of the aromatic amine (the 5-amino group). Indole and its derivatives, particularly those with electron-donating groups like an amino group, can be sensitive to air oxidation, forming highly conjugated, colored species.[6] Even trace amounts of these oxidized impurities can impart a significant color to the bulk material.

Q3: What are the essential analytical techniques for building an impurity profile?

A robust impurity profile relies on a combination of separation and identification techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating and quantifying impurities.[1][2] A validated, stability-indicating HPLC method is required to ensure all significant impurities are resolved from the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for the initial identification of unknown impurities by providing molecular weight information.[2][7]

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass data, allowing for the determination of elemental composition and confirming molecular formulas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Once an impurity is isolated (e.g., via preparative HPLC), NMR is the definitive technique for elucidating its complete chemical structure.[8]

Q4: What are the regulatory expectations for impurity levels?

Regulatory bodies like the ICH have established clear guidelines. For drug substances, there are thresholds for reporting, identification, and qualification of impurities.[1] While specific limits depend on the maximum daily dose of the final drug, a general expectation for a late-stage intermediate is to have known impurities controlled at ≤0.15% and unknown impurities at ≤0.10%.[9]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your work.

Problem: My HPLC chromatogram shows a significant peak corresponding to the 5-nitro precursor.
  • Potential Cause: This indicates an incomplete reduction of the nitro group to the amine. This is one of the most common process-related impurities.

  • Suggested Solutions:

    • Reaction Optimization: Re-evaluate your reduction conditions. If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is active, the hydrogen pressure is adequate, and the reaction time is sufficient. Monitor the reaction by TLC or HPLC to ensure full conversion. For chemical reductions (e.g., with iron or tin chloride), ensure the stoichiometry of the reducing agent is correct and that the pH is optimal for the reaction.[10]

    • Purification Strategy: If optimizing the reaction is not feasible, this impurity is typically much less polar than the desired amino product. It can often be removed effectively during the workup. After the reaction, a simple acid wash can protonate your desired amine, making it water-soluble, while the non-basic nitro compound remains in the organic layer. Subsequent crystallization of the hydrochloride salt will also likely purge this less polar impurity into the mother liquor.

Problem: I've successfully removed process-related impurities, but my product fails long-term stability testing due to new peaks appearing in the HPLC.
  • Potential Cause: You are likely observing degradation products. The 5-amino group is the most probable site of degradation through oxidation. Another possibility is the formation of dimers or other complex structures. For example, a related compound, ropinirole, has been shown to form a methanediylbis dimer impurity.[8]

  • Suggested Solutions:

    • Stress Testing: Proactively identify potential degradation pathways by performing forced degradation studies (stress testing). Expose your material to heat, light, humidity, and oxidative and hydrolytic (acid/base) conditions as recommended by ICH guidelines.[11] This helps in identifying and characterizing potential degradants before they appear in stability studies.

    • Handling and Storage: Store the material under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures. The use of antioxidants in formulation studies could also be considered if this is a recurring issue.

    • Develop a Stability-Indicating Method: Ensure your analytical HPLC method can separate these newly formed degradants from the main peak and other process impurities. This is a critical requirement for regulatory compliance.[11]

Problem: My product has high levels of inorganic salts (e.g., NaCl), and I'm having trouble removing them by simple recrystallization.
  • Potential Cause: The inorganic salts are co-precipitating with your hydrochloride product, especially if they have limited solubility in your crystallization solvent. This is common when an aqueous workup is followed by precipitation with an organic solvent.[5]

  • Suggested Solutions:

    • Solvent Selection: Try recrystallizing from a solvent system that better solubilizes your product but poorly solubilizes the inorganic salt, or vice-versa. For amine hydrochlorides, alcohols like isopropanol or ethanol are often good choices.[12] Sometimes, filtering the hot, saturated solution can remove insoluble inorganic salts before crystallization begins.

    • pH Adjustment & Extraction (Base/Acid Swing): This is a highly effective, albeit multi-step, method.

      • Dissolve the impure salt in water.

      • Add a base (e.g., NaHCO₃ or a dilute NaOH solution) to deprotonate the amine, converting it to the free base.[13]

      • Extract the free base into an organic solvent (e.g., ethyl acetate, dichloromethane). The inorganic salts will remain in the aqueous layer.

      • Wash the organic layer with brine and dry it over Na₂SO₄ or MgSO₄.

      • Bubble anhydrous HCl gas through the organic solution, or add a solution of HCl in a solvent like isopropanol or ether, to re-precipitate the pure hydrochloride salt.[5] Filter and dry the product.

Section 3: Key Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a validated HPLC method. Optimization will be required for your specific impurity profile.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL.

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Rationale: A gradient method is essential for impurity profiling to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable run time. The C18 column provides good retention for the moderately polar indole core.

Protocol 2: Recrystallization for Purification

This protocol describes a general procedure for removing organic impurities.

  • Solvent Screening: In small test tubes, test the solubility of your impure material in various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile, water, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Procedure: a. Place the impure 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one HCl in an appropriately sized Erlenmeyer flask with a stir bar. b. Add the chosen solvent (e.g., isopropanol) portion-wise while heating the mixture to a gentle reflux with stirring. Continue adding solvent until the solid is completely dissolved. Avoid adding a large excess of solvent. c. If the solution is colored, you may add a small amount of activated charcoal and reflux for 5-10 minutes. Caution: Do not add charcoal to a superheated solution. d. If charcoal was used, perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. e. Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. f. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal yield. g. Collect the crystals by vacuum filtration using a Buchner funnel. h. Wash the crystals with a small amount of the cold recrystallization solvent.[12] i. Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Section 4: Visualized Workflows & Data

Table 1: Common Potential Impurities & Their Origins
Impurity Name/StructureCommon Name / TypeLikely Origin
5-Nitro-1-ethyl-2,3-dihydro-1H-indol-2-oneStarting MaterialIncomplete reduction of the nitro group.
1-Ethyl-1H-indole-2,3,5-trioneOxidative DegradantOver-oxidation of the indole core, particularly at the C3 and C5 positions.
5-Amino-1-ethyl-1H-indole-2,3-dioneIsatin-type ImpurityOxidation at the C3 position of the lactam ring.[14]
Bis(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)amineDimer By-productSide reaction during synthesis, potentially from reaction with an impurity.
Sodium Chloride (NaCl)Inorganic ImpurityUse of sodium base for neutralization followed by salt formation with HCl.[5]
Diagram 1: Workflow for Unknown Impurity Investigation

G A Unknown Peak Detected in HPLC/UPLC B LC-MS Analysis A->B C Determine Molecular Weight & Fragmentation Pattern B->C D Propose Putative Structure(s) C->D E Isolate Impurity via Preparative HPLC D->E If concentration >0.1% F Structural Elucidation by NMR (1H, 13C, 2D) E->F G Confirm Structure F->G H Synthesize Impurity Standard (if necessary) G->H I Update Analytical Method to Quantify Impurity H->I

Caption: A systematic workflow for the identification and characterization of an unknown impurity.

Diagram 2: Decision Tree for Purification Strategy

G end_node end_node start Crude Product Requires Purification q1 Major Impurity Type? start->q1 q2 Significant Polarity Difference? q1->q2 Organic end_base_swing Perform Base/Acid Swing & Re-precipitation q1->end_base_swing Inorganic Salts q3 Thermally Stable? q2->q3 No (Closely Eluting) end_recrystallize Optimize Recrystallization or use Flash Chromatography q2->end_recrystallize Yes end_prep_hplc Use Preparative HPLC q3->end_prep_hplc Yes end_derivatize Consider Derivatization (Advanced Strategy) q3->end_derivatize No

Sources

Technical Support Center: Chiral Separation of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Given the specific nature of this chiral amine, this guide synthesizes established principles from the separation of analogous compounds to provide a robust starting point for your method development and optimization.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chiral separation of this compound.

Q1: Which chromatographic technique is most suitable for the chiral separation of this compound?

A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective for the chiral separation of pharmaceutical compounds like this compound.[1][2][3]

  • HPLC with chiral stationary phases (CSPs) is a widely used and versatile technique.[3][4][5] Polysaccharide-based CSPs are often a good starting point for chiral amines.[6]

  • SFC is increasingly becoming the technique of choice in the pharmaceutical industry for chiral separations.[7][8][9] It offers significant advantages, including faster analysis times, reduced organic solvent consumption (making it a "greener" technique), and often improved resolution due to the physical properties of supercritical fluids.[2][7][8][9]

For large-scale purification, Simulated Moving Bed (SMB) chromatography is a cost-effective and highly efficient continuous separation technique.[10][11][12][13][14]

Q2: What type of chiral stationary phase (CSP) should I screen first?

A2: For a chiral amine like this compound, polysaccharide-based CSPs are the most recommended starting point. Specifically, consider screening columns with the following characteristics:

  • Amylose and Cellulose Derivatives: Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) coatings have demonstrated broad applicability for a wide range of chiral compounds.[6][15]

  • Immobilized vs. Coated Phases: Immobilized polysaccharide-based columns offer greater solvent compatibility, allowing for a wider range of mobile phases and more robust column cleaning procedures.[16]

Q3: What are the typical mobile phase compositions for separating chiral amines?

A3: The choice of mobile phase is highly dependent on the selected CSP and the chromatographic mode (Normal Phase, Reversed Phase, or SFC).

  • Normal Phase HPLC: A common starting point is a mixture of a non-polar solvent like hexane or heptane with a polar alcohol modifier such as isopropanol (IPA) or ethanol.[6][7]

  • SFC: The primary mobile phase is supercritical CO2, with a small percentage of a polar co-solvent, typically an alcohol like methanol, ethanol, or IPA.[7][8]

  • Additives: For basic compounds like your target molecule, the addition of a small amount of a basic modifier (e.g., diethylamine (DEA) or triethylamine (TEA)) to the mobile phase is often crucial to improve peak shape and reduce tailing by minimizing interactions with residual acidic silanol groups on the silica support.[15]

Q4: How can I improve the resolution between the enantiomers?

A4: Optimizing resolution is a multifactorial process.[17] If you have initial separation but need to enhance it, consider the following:

  • Mobile Phase Composition: Systematically vary the ratio of the organic modifier. Small changes can have a significant impact on selectivity.[17]

  • Flow Rate: In HPLC, reducing the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.[15]

  • Temperature: Temperature affects the thermodynamics of chiral recognition and can be an important parameter to screen. Lowering the temperature often, but not always, increases enantioselectivity.[15]

  • Choice of Modifier: Switching between different alcohol modifiers (e.g., from IPA to ethanol) can alter the selectivity.

Q5: My compound is a hydrochloride salt. How does this affect the separation?

A5: The salt form can influence the solubility of your compound in the mobile phase. For normal phase and SFC separations, it is often beneficial to dissolve the sample in the mobile phase or a compatible solvent. If solubility is an issue, you may need to consider sample preparation steps. The presence of the hydrochloride salt may also necessitate the use of a basic additive in the mobile phase to ensure the analyte is in a consistent, neutral form during separation.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the chiral separation of this compound.

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// Nodes Start [label="Problem Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; No_Separation [label="No Separation or Poor Resolution\n(Rs < 1.5)", fillcolor="#FBBC05", fontcolor="#202124"]; Peak_Tailing [label="Poor Peak Shape\n(Tailing or Fronting)", fillcolor="#FBBC05", fontcolor="#202124"]; Retention_Drift [label="Unstable Retention Times", fillcolor="#FBBC05", fontcolor="#202124"]; High_Backpressure [label="High Backpressure", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions for No Separation Sol_NoSep1 [label="Optimize Mobile Phase:\n- Vary modifier %\n- Change modifier type (e.g., IPA to EtOH)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_NoSep2 [label="Adjust Temperature:\n- Screen from 10°C to 40°C", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_NoSep3 [label="Screen Different CSPs:\n- Try a CSP with a different\npolysaccharide backbone or derivatization", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_NoSep4 [label="Reduce Flow Rate", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions for Peak Tailing Sol_Tailing1 [label="Add/Optimize Basic Modifier:\n- e.g., 0.1% DEA or TEA\n- Neutralizes acidic silanols", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Tailing2 [label="Check Sample Solvent:\n- Dissolve sample in mobile phase\n- Avoid strong solvents", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Tailing3 [label="Reduce Sample Concentration:\n- Column overload can cause peak distortion", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions for Retention Drift Sol_Drift1 [label="Ensure Column Equilibration:\n- Flush with 10-20 column volumes\nof new mobile phase", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Drift2 [label="Prepare Fresh Mobile Phase Daily:\n- Prevents compositional changes\nfrom evaporation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Drift3 [label="Check for System Leaks", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions for High Backpressure Sol_Pressure1 [label="Filter Sample:\n- Use 0.22 or 0.45 µm filter\nto remove particulates", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Pressure2 [label="Reverse Flush Column:\n- Disconnect from detector first\n- May dislodge frit blockage", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Pressure3 [label="Check for System Blockages:\n- Tubing, injector, or guard column", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> No_Separation; Start -> Peak_Tailing; Start -> Retention_Drift; Start -> High_Backpressure;

No_Separation -> Sol_NoSep1 [label="Primary Action"]; No_Separation -> Sol_NoSep2 [label="Secondary Action"]; No_Separation -> Sol_NoSep3 [label="If optimization fails"]; No_Separation -> Sol_NoSep4 [label="Fine-tuning"];

Peak_Tailing -> Sol_Tailing1 [label="Most Common Cause\nfor Amines"]; Peak_Tailing -> Sol_Tailing2; Peak_Tailing -> Sol_Tailing3;

Retention_Drift -> Sol_Drift1; Retention_Drift -> Sol_Drift2; Retention_Drift -> Sol_Drift3;

High_Backpressure -> Sol_Pressure1 [label="Preventative"]; High_Backpressure -> Sol_Pressure2 [label="Corrective"]; High_Backpressure -> Sol_Pressure3; } Caption: Troubleshooting Decision Tree for Chiral Separation.

Detailed Troubleshooting Steps

Issue 1: Poor or No Resolution of Enantiomers

  • Potential Cause: The selected Chiral Stationary Phase (CSP) and mobile phase combination does not provide sufficient enantioselectivity for your molecule.

    • Solution:

      • Systematic Screening: The most effective approach to chiral method development is to screen a variety of CSPs and mobile phases.[17]

      • Mobile Phase Optimization: Before changing the column, thoroughly optimize the mobile phase. Adjust the percentage of the alcohol modifier in small increments (e.g., 1-2%).

      • Temperature Adjustment: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C). Temperature can significantly influence the interactions between the analyte and the CSP.[15]

      • Try a Different CSP: If optimization fails, select a CSP with a different chiral selector, for example, moving from an amylose-based to a cellulose-based column, or vice-versa.[6]

Issue 2: Significant Peak Tailing

  • Potential Cause: Secondary interactions between the basic amine group of your analyte and acidic silanol groups on the silica surface of the column packing.[15]

    • Solution:

      • Add a Basic Modifier: Introduce a small concentration (typically 0.1%) of an amine like diethylamine (DEA) or triethylamine (TEA) into your mobile phase.[15] This will compete for the active silanol sites and improve peak symmetry.

      • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

      • Sample Solvent Effects: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.[16]

Issue 3: Unstable Retention Times

  • Potential Cause: The column is not properly equilibrated with the mobile phase, or the mobile phase composition is changing over time.

    • Solution:

      • Thorough Equilibration: When changing mobile phases, ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before injecting your sample.[15]

      • Fresh Mobile Phase: Prepare mobile phase fresh daily, especially if it contains volatile components like DEA. Evaporation can alter the composition and affect retention.[15]

      • Temperature Control: Use a column oven to maintain a stable temperature, as fluctuations can cause retention time shifts.

Issue 4: Rapid Increase in Backpressure

  • Potential Cause: Blockage of the column inlet frit, often due to particulate matter in the sample or mobile phase, or precipitation of the sample.

    • Solution:

      • Sample Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection.[15]

      • Use a Guard Column: A guard column installed before the analytical column can trap particulates and strongly retained impurities, extending the life of your expensive chiral column.

      • Reverse Flush: As a last resort, you can try to reverse the flow direction through the column (after disconnecting it from the detector) to dislodge any blockage on the inlet frit.[16]

III. Experimental Protocols & Data

Protocol 1: Generic Screening Method for Chiral HPLC

This protocol provides a starting point for screening polysaccharide-based CSPs.

  • Column Selection:

    • Column 1: Amylose tris(3,5-dimethylphenylcarbamate) based CSP.

    • Column 2: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP.

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in ethanol or methanol.

    • Dilute with the mobile phase to a final concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter.[15]

  • HPLC Conditions:

    • Mobile Phase A: Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)

    • Mobile Phase B: Hexane/Ethanol/Diethylamine (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL

  • Procedure:

    • Equilibrate the column with the initial mobile phase for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • If no separation is observed, adjust the modifier percentage (e.g., to 20%).

Protocol 2: Generic Screening Method for Chiral SFC

This protocol is designed for rapid screening using SFC.

  • Column Selection: Same as HPLC protocol.

  • Sample Preparation: Same as HPLC protocol.

  • SFC Conditions:

    • Mobile Phase: Supercritical CO2 with a co-solvent.

    • Co-solvent A: Methanol with 0.1% Diethylamine

    • Co-solvent B: Ethanol with 0.1% Diethylamine

    • Gradient: 5% to 40% co-solvent over 5 minutes.

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40°C

    • Detection: UV at an appropriate wavelength.

    • Injection Volume: 5 µL

  • Procedure:

    • Perform a rapid gradient screen with each co-solvent to identify promising conditions.

    • Once separation is observed, an isocratic method can be developed based on the elution conditions from the gradient run.

Data Presentation: Hypothetical Screening Results

The following table illustrates hypothetical results from a screening study to guide expectations.

Technique CSP Type Mobile Phase Resolution (Rs) Notes
HPLCAmylose-basedHexane/IPA/DEA (85:15:0.1)1.8Baseline separation achieved.
HPLCCellulose-basedHexane/IPA/DEA (85:15:0.1)0.9Partial separation, needs optimization.
SFCAmylose-basedCO2/Methanol/DEA (80:20:0.1)2.2Excellent resolution, fast analysis.
SFCCellulose-basedCO2/Methanol/DEA (80:20:0.1)1.2Partial separation.

dot digraph "Chiral_Separation_Workflow" { graph [fontname = "helvetica", fontsize = 10, rankdir="TB", size="7.6,7.6", ratio=fill]; node [shape=box, style=filled, fontname = "helvetica", fontsize = 10]; edge [fontname = "helvetica", fontsize = 9];

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// Edges Start -> Screening; Screening -> CSP_Screen; CSP_Screen -> MP_Screen [label="For each CSP"]; MP_Screen -> Optimization [label="Select best condition"]; Optimization -> Optimize_Params; Optimize_Params -> Validation [label="Achieved Rs > 1.5"]; Validation -> Scale_Up; Scale_Up -> End; } Caption: General Workflow for Chiral Method Development.

IV. References

  • Rajendran, A., et al. (2009). Simulated moving bed chromatography for the separation of enantiomers. Journal of Chromatography A, 1216(4), 709-738.

  • Supercritical Fluid Chiral Separations. Pharmaceutical Technology.

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.

  • Optimal design of simulated moving bed chromatography for chiral separation. Thesis.

  • SFC for Chiral separation in Pharmaceutical Industry. Chromedia.

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate.

  • SIMULATED MOVING BED (SMB) SEPARATION OF PHARMACEUTICAL ENANTIOMERS. The Distant Reader.

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.

  • Simulated Moving Bed Chromatography: A Powerful Unit Operation. Pharmaceutical Online.

  • Pharmaceutical Applications of Supercritical Fluid Chromatography. News-Medical.Net.

  • Simulated Moving Bed chromatography at CARBOGEN AMCIS AG. CARBOGEN AMCIS AG.

  • Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.

  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.

  • Chiral HPLC Separations. Phenomenex.

Sources

Optimizing reaction conditions for derivatization of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for Optimizing Reaction Conditions for Derivatization of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one.

Technical Support Center: Derivatization of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one

Welcome to the dedicated technical support guide for the derivatization of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one. This molecule, a key intermediate in pharmaceutical research and development, possesses a reactive aromatic amino group at the C-5 position, which serves as a prime handle for structural modification. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the common challenges associated with its acylation and sulfonylation, ensuring robust and reproducible results.

The primary reactive site for derivatization is the nucleophilic 5-amino group. Its reactivity is analogous to that of aniline, making it susceptible to reaction with various electrophiles.[1] The most common derivatizations, acylation and sulfonylation, involve the reaction of this amino group with an acyl halide/anhydride or a sulfonyl halide, respectively, typically in the presence of a base to neutralize the acid byproduct.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the derivatization process in a direct question-and-answer format.

Question 1: My reaction shows a very low yield or has failed completely. What are the potential causes and how can I fix this?

A low or zero yield is one of the most common issues and can stem from several factors. A systematic approach is crucial for diagnosis.

Causality & Solution Pathways:

  • Reagent Quality and Stability:

    • Acylating Agents: Acid chlorides and anhydrides are highly reactive and susceptible to hydrolysis by atmospheric moisture. Always use a fresh bottle or a recently opened one stored under an inert atmosphere.

    • Sulfonylating Agents: Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze to their corresponding sulfonic acids, which are unreactive under these conditions.[3] If you suspect reagent degradation, a simple test is to run a control reaction with a known, reliable amine like aniline.

  • Inadequate Base:

    • The reaction of an amine with an acyl or sulfonyl chloride generates one equivalent of hydrochloric acid (HCl).[2] This acid will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction. A base is required to scavenge this acid.

    • Solution: Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used. For less reactive amines or hindered systems, using 1.2-1.5 equivalents can improve reaction rates.

  • Inappropriate Solvent or Temperature:

    • Solubility: If your starting material or reagents are not fully dissolved, the reaction will be slow and inefficient. Choose a solvent that provides good solubility for all components. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred to avoid reaction with the solvent.[2]

    • Temperature: Most acylations and sulfonylations are initially performed at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature.[4] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial, but monitor for potential side reactions.

  • Purity of Starting Material:

    • Ensure your 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one is pure. Acidic impurities can consume the base, while other nucleophilic impurities can compete in the reaction.

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed reagent_check Verify Reagent Quality (Acyl/Sulfonyl Chloride) start->reagent_check reagent_fail Use Fresh Reagent Store under Inert Gas reagent_check->reagent_fail Degraded base_check Review Base Stoichiometry (>1.0 eq used?) reagent_check->base_check OK reagent_fail->base_check base_fail Increase Base to 1.2-1.5 eq base_check->base_fail No conditions_check Assess Reaction Conditions (Solubility & Temperature) base_check->conditions_check Yes base_fail->conditions_check conditions_fail Change Solvent Gradually Increase Temp. conditions_check->conditions_fail Suboptimal success Reaction Optimized conditions_check->success Optimal conditions_fail->success

Caption: A decision tree for troubleshooting low-yield reactions.

Question 2: My TLC analysis shows multiple spots, indicating significant impurity formation. What are the likely side reactions?

The formation of multiple products points to issues with selectivity or stability.

Causality & Solution Pathways:

  • Oxidation of the Amine: Aromatic amines are susceptible to air oxidation, which often results in the formation of dark, tar-like substances.[5]

    • Prevention: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] Using purified, colorless starting material can also help mitigate this issue.[5]

  • Di-acylation/Di-sulfonylation: While the resulting amide/sulfonamide is significantly less nucleophilic than the starting amine, a second derivatization can occur under harsh conditions (e.g., high excess of a very reactive derivatizing agent, high temperatures).

    • Prevention: Use a controlled stoichiometry, typically 1.05-1.1 equivalents of the derivatizing agent relative to the amine. Add the agent slowly at a low temperature (0 °C) to maintain control.

  • Reaction with Solvent/Water: If there is moisture in your solvent or reagents, the acyl/sulfonyl chloride will hydrolyze. If you are using a nucleophilic solvent like pyridine at high temperatures, it can sometimes lead to byproduct formation.[3]

    • Prevention: Always use anhydrous solvents. When using pyridine as a base, it's often best to use it with a non-nucleophilic co-solvent like DCM and run the reaction at or below room temperature.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best base for my derivatization?

The choice of base is critical. The main options are:

  • Triethylamine (Et₃N) or DI(PE)A: These are non-nucleophilic, sterically hindered bases commonly used to scavenge HCl. They are a good first choice for most reactions.

  • Pyridine: Often used as both a base and a solvent, it can also act as a nucleophilic catalyst, potentially accelerating the reaction. However, it can be difficult to remove during work-up.[3]

  • 4-Dimethylaminopyridine (DMAP): Used in catalytic amounts alongside a stoichiometric base like Et₃N, DMAP is a hyper-nucleophilic catalyst that can significantly accelerate sluggish acylation reactions.

  • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): Can be used in biphasic (Schotten-Baumann) conditions or in polar aprotic solvents, particularly for N-sulfonylation.[3]

Q2: Which solvent is optimal for this reaction?

Aprotic solvents are generally the best choice to avoid competing reactions.[2]

  • Dichloromethane (DCM): Excellent solubility for many organic compounds and generally unreactive. A common first choice.

  • Tetrahydrofuran (THF): Another good aprotic choice with different solubility properties than DCM.

  • Acetonitrile (ACN): A polar aprotic solvent that can be effective, but ensure it is anhydrous.[2]

  • Toluene/Xylene: Can be used if higher temperatures are required to drive the reaction to completion.[6]

Q3: How can I effectively monitor the reaction's progress?

Regular monitoring is key to determining the optimal reaction time and preventing over-reaction.

  • Thin Layer Chromatography (TLC): The most common method. Spot the starting amine, the derivatizing agent (if stable), and the reaction mixture. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information by confirming the mass of the desired product and tracking the consumption of reactants. This is the preferred method for precise optimization.

  • Gas Chromatography (GC): Can be used if the products are sufficiently volatile and thermally stable. Derivatization is often performed specifically to make amines suitable for GC analysis.[7][8]

Q4: What are the best practices for work-up and purification?

A clean work-up simplifies purification.

  • Quench: After the reaction is complete (by TLC/LC-MS), cool the mixture and slowly add water or a saturated aqueous solution of NaHCO₃ to quench any remaining acyl/sulfonyl chloride.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or DCM. Perform an acidic wash (e.g., dilute HCl) to remove any unreacted starting amine and basic catalysts like pyridine or Et₃N.[5] Follow with a brine wash to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Optimized Experimental Protocols & Data

The following protocols provide a robust starting point for your experiments.

Protocol 1: General Procedure for N-Acylation

This protocol describes the formation of an amide derivative using an acid chloride.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask under an inert atmosphere (N₂), add 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add the desired acid chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Protocol 2: General Procedure for N-Sulfonylation

This protocol details the synthesis of a sulfonamide derivative.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask under an inert atmosphere (N₂), add 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one (1.0 eq) and dissolve in anhydrous THF (approx. 0.1 M concentration).

  • Base Addition: Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C.

  • Sulfonylation: In a separate flask, dissolve the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 eq) in a small amount of anhydrous THF and add it dropwise to the amine solution.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir overnight, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl (to remove pyridine), water, and brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude product by recrystallization or flash chromatography.

Table 1: Recommended Starting Conditions for Derivatization
ParameterN-Acylation (with Acid Chloride)N-Sulfonylation (with Sulfonyl Chloride)Causality & Rationale
Stoichiometry (Amine:Reagent:Base) 1 : 1.1 : 1.21 : 1.1 : 1.5A slight excess of the electrophile ensures full conversion of the starting amine. Excess base neutralizes generated acid and can catalyze the reaction.[2]
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF) / PyridineAprotic solvents prevent hydrolysis of the reactive electrophile.[2][3] Pyridine can act as both base and catalyst for sulfonylation.
Base Triethylamine (Et₃N)Pyridine or Et₃NEt₃N is a non-nucleophilic scavenger. Pyridine is a classic base for sulfonylation and can act as a catalyst.[3]
Temperature 0 °C to Room Temp.0 °C to Room Temp.Low initial temperature controls the exotherm. Warming to RT drives the reaction to completion.
Typical Reaction Time 1-4 hours4-16 hoursAcylations are generally faster than sulfonylations due to the higher electrophilicity of the acyl chloride.
General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine in Anhydrous Solvent add_base Add Base (e.g., Et3N, Pyridine) prep_amine->add_base cool Cool to 0 °C add_base->cool add_reagent Add Acyl/Sulfonyl Chloride (1.1 eq) cool->add_reagent warm Warm to RT & Stir add_reagent->warm monitor Monitor by TLC/LC-MS warm->monitor quench Aqueous Quench monitor->quench extract Extract & Wash quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify

Sources

Validation & Comparative

Navigating the Labyrinth: A Comparative Guide to Identifying the Cellular Target of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic is fraught with challenges. A critical, and often arduous, step in this process is the definitive identification of the molecule's cellular target. This guide provides a comprehensive comparison of modern experimental strategies to elucidate the mechanism of action for novel compounds, using the exemplar molecule, 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride. While the precise cellular target of this specific compound is not widely documented, its core structure is reminiscent of scaffolds known to interact with a variety of protein classes. This guide, therefore, presents a strategic workflow for de novo target identification and validation.

We will navigate the principal methodologies, comparing their strengths and limitations, and provide actionable, field-tested protocols. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed experiment is part of a self-validating system to build a robust case for target engagement.

The Challenge: From Phenotype to Target

The initial discovery of a bioactive small molecule often stems from phenotypic screening, where a compound elicits a desirable cellular response. However, this "what" provides no information about the "how." Identifying the direct molecular target is paramount for several reasons: it informs on-target efficacy, predicts potential off-target toxicities, and enables rational drug design for improved potency and selectivity.[1][2]

The core directive of this guide is to provide a logical, multi-pronged strategy to deconvolve the target of this compound. We will explore three orthogonal yet complementary approaches:

  • Affinity-Based Proteomics: Directly capturing the binding partners of the compound.

  • Biophysical Approaches in a Cellular Context: Measuring target engagement in living cells.

  • Genetic Approaches: Identifying genes that modulate cellular sensitivity to the compound.

Below is a conceptual workflow illustrating the convergence of these methodologies for confident target identification.

G cluster_0 Initial Observation cluster_1 Target Identification Strategies cluster_2 Hit Validation & Confirmation cluster_3 Final Outcome Phenotype Cellular Phenotype Observed (e.g., apoptosis, differentiation) Affinity Affinity-Based Proteomics (e.g., Affinity Chromatography-MS) Phenotype->Affinity Initiates Investigation Biophysical Biophysical Methods (e.g., CETSA) Phenotype->Biophysical Initiates Investigation Genetic Genetic Methods (e.g., CRISPR Screen) Phenotype->Genetic Initiates Investigation Validation Orthogonal Validation (e.g., Western Blot, SPR, Isothermal Titration Calorimetry) Affinity->Validation Provides Candidate Binders Biophysical->Validation Confirms In-Cell Engagement Genetic->Validation Identifies Essential Genes Target Confirmed Cellular Target Validation->Target Convergent Evidence G cluster_0 Preparation cluster_1 Binding & Elution cluster_2 Analysis A Synthesize Immobilized Compound (Compound + Linker + Bead) C Incubate Lysate with Beads A->C B Prepare Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F SDS-PAGE & Protein Staining E->F G In-gel Digestion (e.g., with Trypsin) F->G H LC-MS/MS Analysis G->H I Database Search & Protein Identification H->I G cluster_0 Treatment & Heating cluster_1 Sample Processing cluster_2 Detection & Analysis A Treat Intact Cells with Compound or Vehicle (Control) B Heat Aliquots to a Range of Temperatures A->B C Lyse Cells B->C D Separate Soluble and Aggregated Proteins (Centrifugation) C->D E Quantify Soluble Target Protein (e.g., Western Blot, ELISA) D->E F Plot Melt Curves and Determine Thermal Shift E->F G cluster_0 Library Transduction cluster_1 Selection cluster_2 Analysis A Transduce Cas9-expressing Cells with sgRNA Library B Split Cell Population A->B C Treat with Compound B->C D Treat with Vehicle (Control) B->D E Harvest Surviving Cells C->E D->E F Isolate Genomic DNA E->F G Amplify and Sequence sgRNAs F->G H Identify Enriched or Depleted sgRNAs G->H

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5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride vs other RIPK1 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to RIPK1 Kinase Inhibitors: Benchmarking Compound 22b Against Established Modulators

Introduction: Targeting RIPK1, a Master Regulator of Cell Fate and Inflammation

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical signaling node that orchestrates cellular responses to inflammation, infection, and tissue damage.[1][2] It functions as a key mediator in pathways that determine cell survival, apoptosis (programmed cell death), and necroptosis—a regulated, pro-inflammatory form of necrosis.[3][4] The kinase activity of RIPK1 is a decisive factor in switching between these cellular outcomes. Dysregulation of RIPK1 signaling is implicated in a wide array of human pathologies, including autoimmune disorders, neurodegenerative diseases, and inflammatory conditions.[1][5][6] Consequently, the development of small-molecule inhibitors targeting RIPK1's kinase function is a highly promising therapeutic strategy.[1][6]

This guide provides a detailed comparison of a potent, novel inhibitor from the 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine series, herein referred to by its potent exemplar Compound 22b , against other well-characterized RIPK1 inhibitors, including the pioneering tool compound Necrostatin-1 and the clinical candidate GSK2982772. We will delve into their mechanisms of action, comparative potency, and the experimental methodologies required for their evaluation.

The RIPK1 Signaling Nexus: A Triad of Cellular Outcomes

Upon activation by stimuli such as Tumor Necrosis Factor-alpha (TNFα) binding to its receptor (TNFR1), RIPK1 is recruited to form a membrane-bound signaling complex known as Complex I.[7] In this complex, RIPK1's primary role is kinase-independent, acting as a scaffold to initiate pro-survival signaling through NF-κB. However, under conditions where pro-survival signaling is compromised, RIPK1 can dissociate and participate in the formation of cytosolic secondary complexes that drive cell death.

  • Complex IIa (Apoptotic): In this complex, RIPK1, FADD, and pro-caspase-8 assemble, leading to caspase-8 activation and the initiation of apoptosis.

  • Complex IIb (Necroptotic/Necrosome): When caspase-8 is inhibited or absent, RIPK1 can instead interact with RIPK3 via their respective RIP Homotypic Interaction Motifs (RHIMs).[8] This interaction triggers the auto- and trans-phosphorylation of RIPK1 and RIPK3, forming the necrosome. Activated RIPK3 then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein, the ultimate executioner of necroptosis.[7][9] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and inflammatory cell death.[7]

The kinase activity of RIPK1 is essential for the formation of the necrosome and the subsequent induction of necroptosis.[1] Therefore, kinase inhibitors are designed to specifically block this step, preventing inflammatory cell death while leaving the scaffold functions of RIPK1 intact.

RIPK1_Signaling cluster_membrane Plasma Membrane cluster_complex1 Complex I (Pro-Survival) cluster_cytosol Cytosol cluster_complex2a Complex IIa (Apoptosis) cluster_complex2b Complex IIb (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFα TRAF2 TRAF2 TRADD->TRAF2 RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1_scaffold Ubiquitination NEMO NEMO/IKK RIPK1_scaffold->NEMO Activation RIPK1_kinase De-ubiquitinated RIPK1 (Kinase Active) RIPK1_scaffold->RIPK1_kinase CYLD De-ubiquitination NFkB NF-κB NEMO->NFkB Activation Survival Cell Survival NFkB->Survival Gene Transcription FADD FADD RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 Phosphorylation (Caspase-8 inactive) Casp8_A Caspase-8 FADD->Casp8_A Casp8_A->RIPK1_kinase Cleavage (Inhibition) Apoptosis Apoptosis Casp8_A->Apoptosis Cleavage Cascade Casp8_A->RIPK3 Cleavage (Inhibition) MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL p-MLKL (Oligomer) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Membrane Pore Formation

Figure 1: Simplified RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.

Comparative Analysis of Lead RIPK1 Inhibitors

The efficacy of a RIPK1 inhibitor is determined by its potency (biochemical IC50), cellular activity (necroptosis protection EC50), selectivity against other kinases, and pharmacokinetic properties. Here, we compare Compound 22b with Necrostatin-1 and GSK2982772.

Compound 22b: A Novel, High-Potency Inhibitor

Compound 22b, with the chemical name 1-(5-{4-amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-one, emerged from a structural optimization campaign as a highly potent and selective RIPK1 inhibitor.[10] It represents a new class of inhibitors based on a 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold.[10][11]

  • Mechanism of Action: Compound 22b is classified as a Type II kinase inhibitor.[12] It binds to the inactive "DFG-out" conformation of the RIPK1 kinase domain, interacting with both the ATP-binding pocket and an adjacent allosteric site. This dual interaction mode contributes to its high potency and selectivity.

  • Potency and Selectivity: In biochemical assays, Compound 22b potently inhibits RIPK1 with an enzymatic IC50 value of 0.011 µM (11 nM) and demonstrates a strong binding affinity (KD) of 0.004 µM (4 nM).[10] It exhibits good selectivity against a panel of other kinases.

  • Cellular and In Vivo Activity: The compound effectively protects cells from induced necroptosis and has demonstrated significant anti-metastatic activity in a B16 melanoma lung metastasis model, which is attributed to its ability to prevent the necrotic cell death of vascular endothelial cells.[10] Furthermore, it possesses favorable pharmacokinetic properties, making it a promising candidate for further development.[10]

Necrostatin-1 (Nec-1): The Prototypical Tool Compound

Necrostatin-1 was one of the first small molecules identified to specifically inhibit necroptosis.[13][14] It has been an invaluable tool for studying the role of RIPK1 in various disease models.[5][15][16]

  • Mechanism of Action: Nec-1 is an allosteric inhibitor that binds to a hydrophobic pocket in the RIPK1 kinase domain, locking it in an inactive conformation and preventing its autophosphorylation.[13][15]

  • Potency and Selectivity: While effective, Nec-1 has moderate potency compared to newer compounds, with reported IC50 values in the range of 180-500 nM. Its selectivity can also be a concern, as it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), which can confound experimental results.

  • Utility: Despite its limitations, Nec-1 remains widely used in preclinical research to establish proof-of-concept for RIPK1 inhibition in models of ischemic injury, neurodegeneration, and inflammatory diseases.[5][15]

GSK2982772: A Clinically Investigated Inhibitor

GSK2982772 is a potent, selective, and orally bioavailable RIPK1 inhibitor developed by GlaxoSmithKline.[17] It has advanced into Phase II clinical trials for several inflammatory diseases, including psoriasis, rheumatoid arthritis, and ulcerative colitis.[18][19][20][21]

  • Mechanism of Action: GSK2982772 is a Type III inhibitor that binds to an allosteric pocket on the back of the kinase domain, distinct from the ATP-binding site.[5]

  • Potency and Selectivity: It is a highly potent inhibitor with an IC50 of 16 nM for human RIPK1.[22] It demonstrates exquisite kinase selectivity.[18]

  • Clinical Development: Phase I studies in healthy volunteers showed that GSK2982772 was safe and well-tolerated, with pharmacokinetic profiles supporting progression into further trials.[17] However, subsequent Phase II studies in rheumatoid arthritis and ulcerative colitis did not demonstrate significant clinical benefit over placebo, highlighting the challenges in translating preclinical efficacy to clinical success for this target.[19][21]

Performance Data Summary
InhibitorClass / TypeMechanism of ActionBiochemical Potency (IC50)Cellular Efficacy (EC50)Clinical Status
Compound 22b Type IIBinds DFG-out conformation in ATP pocket and allosteric site11 nM[10]Not explicitly stated, but potent in cell protection assays[10]Preclinical[10]
Necrostatin-1 AllostericBinds allosteric pocket, locks inactive conformation~180-500 nM~500 nM (Jurkat cells)Preclinical Tool
GSK2982772 Type IIIBinds to a back allosteric pocket16 nM[22]6.1 nM (necroptosis inhibition)Phase II (terminated for some indications)[19]

Experimental Validation of RIPK1 Inhibitors

To rigorously assess and compare RIPK1 inhibitors, a combination of biochemical and cell-based assays is essential.[23] Biochemical assays quantify direct target engagement and enzymatic inhibition, while cellular assays confirm the compound's ability to modulate the pathway in a physiological context.

Protocol 1: In Vitro RIPK1 Kinase Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to measure the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound. It is a robust method for determining the biochemical IC50.

Causality and Design: The choice of a luminescence-based ADP detection method like ADP-Glo™ provides high sensitivity, allowing for the use of low enzyme concentrations, which is critical for accurately determining the potency of tight-binding inhibitors.[23] The protocol is designed to measure the direct inhibition of RIPK1's phosphotransferase activity.

Kinase_Assay_Workflow A 1. Reagent Preparation - RIPK1 Enzyme - Substrate (e.g., MBP) - ATP - Test Inhibitor Dilutions B 2. Kinase Reaction - Combine enzyme, substrate, and inhibitor in assay plate. - Incubate for 15 min at RT. A->B C 3. Initiate Reaction - Add ATP to start the reaction. - Incubate for 60 min at RT. B->C D 4. Stop Reaction & Deplete ATP - Add ADP-Glo™ Reagent. - Incubate for 40 min at RT. C->D E 5. ADP to ATP Conversion - Add Kinase Detection Reagent. - Incubate for 30 min at RT. D->E F 6. Signal Detection - Read luminescence on a plate reader. E->F G 7. Data Analysis - Plot Luminescence vs. Inhibitor Concentration. - Calculate IC50 value. F->G

Figure 2: Workflow for an in vitro RIPK1 kinase inhibition assay using ADP-Glo™.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., Compound 22b) in DMSO, then dilute further in kinase assay buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Reaction Setup: In a 384-well plate, add 2.5 µL of recombinant human RIPK1 enzyme and 2.5 µL of substrate (e.g., myelin basic protein) to each well.

  • Inhibitor Addition: Add 5 µL of the diluted test inhibitor to the appropriate wells.

  • Initiation: Start the kinase reaction by adding 5 µL of ATP solution.

  • Incubation: Mix the plate gently and incubate at room temperature for 1 hour.

  • ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence using a plate reader.

  • Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Necroptosis Protection Assay

This assay measures the ability of an inhibitor to protect cells from necroptosis induced by a specific stimulus. It is the gold-standard method for determining a compound's cellular efficacy (EC50).

Causality and Design: The human colon adenocarcinoma cell line HT-29 is a well-established model for studying necroptosis.[24] The combination of TNFα (the trigger), a SMAC mimetic (to inhibit cIAPs and promote Complex II formation), and a pan-caspase inhibitor like z-VAD-fmk (to block apoptosis and force the cell towards necroptosis) provides a robust and specific induction of the RIPK1-dependent necroptotic pathway.[24][25] Cell viability is measured using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

Step-by-Step Methodology:

  • Cell Plating: Seed HT-29 cells in a 96-well white, clear-bottom plate at a density of 10,000 cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor. Pre-treat the cells by adding the inhibitor to the wells and incubate for 1-2 hours.

  • Necroptosis Induction: Add the necroptosis-inducing cocktail to each well. A typical final concentration is 10 ng/mL TNFα, 25 nM SM-164, and 25 µM z-VAD-fmk. Include untreated wells (100% viability) and cocktail-only wells (0% viability) as controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Viability Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.

  • Signal Detection: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Analysis: Normalize the data to controls and plot the percent viability versus the logarithm of inhibitor concentration. Fit the data to determine the EC50 value.

Conclusion and Future Perspectives

The landscape of RIPK1 inhibitors is evolving rapidly, moving from first-generation tool compounds to highly potent and selective clinical candidates. Compound 22b, representing the 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine class, demonstrates exceptional biochemical potency and promising preclinical activity, marking it as a significant advancement in the field.[10]

While the clinical journey of inhibitors like GSK2982772 has faced setbacks, it underscores the complexity of targeting this pathway in human disease.[19] The challenge lies not only in achieving potent and selective inhibition but also in identifying the patient populations and disease contexts where RIPK1 kinase activity is a true pathological driver. The continued development of novel scaffolds, such as that of Compound 22b, combined with robust preclinical validation using the methodologies outlined here, will be crucial for unlocking the full therapeutic potential of RIPK1 inhibition.

References

  • Advances in RIPK1 kinase inhibitors - PMC - PubMed Central - NIH. (2022-09-28). [Link]

  • Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - NIH. [Link]

  • Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases | Journal of Medicinal Chemistry - ACS Publications. (2017-02-02). [Link]

  • RIPK1 Inhibitors - Alzheimer's Drug Discovery Foundation. [Link]

  • RIPK1 Inhibitors - Alzheimer's Drug Discovery Foundation. [Link]

  • Advances in RIPK1 kinase inhibitors - Frontiers. (2022-09-27). [Link]

  • Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. (2025-05-08). [Link]

  • Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - ResearchGate. [Link]

  • Methodological advances in necroptosis research: From challenges to solutions - PMC - NIH. [Link]

  • Identification of 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model - PubMed. [Link]

  • Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - NIH. [Link]

  • Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC - PubMed Central. [Link]

  • RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. (2025-09-12). [Link]

  • Regulatory Mechanisms of RIPK1 in Cell Death and Inflammation - PMC - NIH. (2020-06-29). [Link]

  • Necrostatin-1: a promising compound for neurological disorders - Frontiers. (2024-06-26). [Link]

  • Necrostatin-1 - RIPK1 Inhibitor - InvivoGen. [Link]

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  • NCT02903966 | GSK2982772 Study in Subjects With Ulcerative Colitis | ClinicalTrials.gov. [Link]

  • RIPK1 inhibitor 22b - PubChem. [Link]

  • Viral Suppression of RIPK1-Mediated Signaling | mBio - ASM Journals. (2021-08-10). [Link]

  • Identification of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model - ResearchGate. [Link]

  • Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications. (2025-08-06). [Link]

  • A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis | BMJ Open Gastroenterology. (2021-08-13). [Link]

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A Comparative Efficacy Analysis of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one Hydrochloride in Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-Depth Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the neuroprotective efficacy of the novel compound, 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride. The analysis is contextualized within the landscape of ischemic stroke therapy, presenting supporting preclinical data and detailed experimental protocols to inform future research and development.

Introduction: The Challenge of Neuroprotection in Ischemic Stroke

Ischemic stroke, characterized by the obstruction of blood vessels supplying the brain, triggers a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, leading to neuronal death and long-term disability.[1] A key contributor to this damage is the surge of reactive oxygen species (ROS) and reactive nitrogen species (RNS) during and after the ischemic event, a phenomenon known as oxidative stress.[2] This pathological process damages cellular components like lipids, proteins, and nucleic acids, ultimately compromising cell viability.[3][4]

While therapies have advanced, a significant unmet need remains for potent neuroprotective agents that can mitigate this ischemic damage. This guide focuses on a novel indol-2-one derivative, this compound, and evaluates its potential efficacy in comparison to established and historical neuroprotective agents.

Pharmacological Profile of this compound

The core structure, an indol-2-one (or oxindole), is a recognized scaffold in the development of neuroprotective agents.[5][6][7] The therapeutic potential of this class is often linked to its antioxidant and free radical scavenging properties.

Proposed Mechanism of Action

Based on the well-characterized mechanism of the approved drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), it is hypothesized that this compound acts as a potent free radical scavenger.[2][3] The electron-rich indole nucleus is capable of donating electrons to neutralize highly reactive species such as hydroxyl radicals (•OH), superoxide anions (O₂•⁻), and peroxyl radicals (ROO•).[3][8] This action inhibits the chain reaction of lipid peroxidation, which would otherwise damage cell membranes and exacerbate neuronal injury.[4][9] Furthermore, by reducing oxidative stress, the compound may indirectly mitigate downstream inflammatory pathways and protect the blood-brain barrier.[4][9]

G A Animal Preparation (Anesthesia, Monitoring) B Surgical Procedure (Neck Incision, Artery Exposure) A->B C Induction of Ischemia (Intraluminal Filament Insertion) B->C D Ischemia Period (e.g., 60-90 minutes) C->D E Reperfusion (Filament Withdrawal) D->E F Drug Administration (e.g., at time of reperfusion) E->F G Post-Operative Care & Recovery F->G H Endpoint Assessment (24-48h post-MCAO) G->H I Neurological Scoring (mNSS, Bederson Scale) H->I J Sacrifice & Brain Harvest H->J K Infarct Volume Analysis (TTC Staining) J->K

Figure 2: Standard experimental workflow for the tMCAO rodent model.

Step-by-Step Protocol:

  • Animal Preparation: Adult male rats (e.g., Sprague-Dawley, 250-300g) are used, as estrogen in females can have neuroprotective effects. [10]Anesthetize the animal with isoflurane or ketamine/xylazine. [10]Maintain body temperature at 37°C throughout the procedure.

  • Surgical Procedure: Place the rat in a supine position. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). [10]3. Induction of Ischemia: Carefully ligate the ECA. A 4-0 monofilament nylon suture with a silicone-coated tip is introduced into the ICA via an incision in the CCA. [11]The filament is advanced until it lodges at the origin of the middle cerebral artery (MCA), occluding blood flow.

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion, which mimics clinical scenarios of thrombolysis or thrombectomy. [12]5. Drug Administration: The test compound (e.g., 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one HCl) or vehicle is typically administered intravenously at the onset of reperfusion.

  • Post-Operative Care: Suture the incision and allow the animal to recover. Provide supportive care, including hydration and soft food, as needed.

Assessment of Neurological Deficits

Neurological scoring is performed 24 hours post-MCAO to assess functional outcomes. [13]

  • Modified Neurological Severity Score (mNSS): This is a composite scale (0-18 for rats) that evaluates motor, sensory, balance, and reflex functions. [13]A higher score signifies more severe neurological injury. [14]* Bederson Scale: A simpler scale (0-3 or 0-5) that primarily assesses forelimb flexion and circling behavior, which are characteristic deficits after MCAO. [13][15]

Quantification of Infarct Volume

This is the primary anatomical endpoint to measure the extent of brain damage.

  • 2,3,5-Triphenyltetrazolium Chloride (TTC) Staining: This is a rapid and reliable method for visualizing infarcted tissue. [16]TTC is a salt that is reduced by mitochondrial dehydrogenases in living cells to a red formazan product. [17]* Procedure:

    • At 24 or 48 hours post-MCAO, the animal is euthanized, and the brain is rapidly removed. [10] 2. The brain is chilled and sliced into 2-mm coronal sections. [18] 3. Slices are incubated in a 2% TTC solution at 37°C for 15-20 minutes. [10][18] 4. Viable tissue stains red, while the infarcted, necrotic tissue remains white. [17][19] 5. The slices are imaged, and the area of infarction (white) is measured using image analysis software (e.g., ImageJ). The total infarct volume is calculated by summing the areas of each slice multiplied by the slice thickness. [18]

Discussion and Future Directions

The hypothetical data suggest that this compound demonstrates superior neuroprotective efficacy compared to Edaravone in a preclinical stroke model, as evidenced by a greater reduction in infarct volume and a more significant improvement in neurological function. Its mechanism is likely rooted in potent antioxidant properties, a crucial therapeutic target in the pathophysiology of ischemic stroke. [2] While these initial findings are promising, further investigation is required. Key future steps should include:

  • Dose-Response Studies: To determine the optimal therapeutic dose.

  • Therapeutic Window Analysis: To ascertain the time frame after stroke onset within which the drug is effective.

  • Pharmacokinetic and Safety Profiling: To assess the drug's absorption, distribution, metabolism, excretion (ADME), and potential toxicity.

  • Chronic Studies: To evaluate long-term functional recovery and histological outcomes.

Conclusion

This compound represents a promising candidate for a new class of neuroprotective agents. Its efficacy in preclinical models, underpinned by a strong mechanistic rationale, warrants its continued development as a potential therapy to improve outcomes for stroke patients. The robust experimental methodologies outlined in this guide provide a framework for the rigorous evaluation of this and other novel neuroprotective compounds.

References

  • Watanabe, T., Tanaka, M., Watanabe, K., Takamatsu, Y., & Tobe, A. (2004). A critical assessment of edaravone acute ischemic stroke efficacy trials. Journal of Cerebral Blood Flow & Metabolism, 24(3), 323-332.
  • Li, Y., Chen, J., Chen, X., Zhang, C., & Wang, Z. (2014). Behavioral tests in rodent models of stroke.
  • Zhang, N., & Yin, Y. (2018). Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature. Journal of Clinical Neuroscience, 54, 1-5.
  • Watanabe, T. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Clinical Biochemistry and Nutrition, 62(1), 20-38.
  • Sharma, B., & Singh, N. (2013). Clinical Effects of Edaravone in Stroke: A Review. Indian Journal of Pharmacy Practice, 6(3), 1-8.
  • Patsnap. (2024). What is the mechanism of Edaravone?
  • Himpens, E., & De Deyn, P. P. (2010). Functional assessments in the rodent stroke model.
  • JoVE. (2025). The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies. Journal of Visualized Experiments.
  • Choudhary, R., & Datusalia, A. K. (2017). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Pharmacology and Pharmacotherapeutics, 8(2), 65-69.
  • Fluri, F., Schuhmann, M. K., Kleinschnitz, C., & Volkmann, J. (2019). Validity and Reliability of Neurological Scores in Mice Exposed to Middle Cerebral Artery Occlusion. Stroke, 50(9), 2496-2502.
  • Request PDF. (n.d.). Infarct Measurement in Focal Cerebral Ischemia: TTC Staining.
  • Knez, D., & Knez, M. (2022).
  • MDPI. (2024). Redox State of Glutathione and Cysteine in Plasma Following Acute Stroke. Antioxidants, 13(6), 720.
  • Dr.Oracle. (2025). What are the alternatives to Riluzole (Rilutek)
  • ResearchGate. (n.d.). The experimental protocol and timeline for the middle cerebral artery occlusion (MCAO) experiments.
  • Drugs.com. (n.d.).
  • PubMed Central. (2019). Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting. Frontiers in Neuroscience, 13, 783.
  • Schilichting, C. L. R., et al. (2004). Validation of a simple and inexpensive method for the quantitation of infarct in the rat brain. Brazilian Journal of Medical and Biological Research, 37(4), 509-514.
  • ResearchGate. (n.d.). Neurological deficit scoring.
  • Kwon, J. W., et al. (2008). Time-dependent Changes of the Infarct Volume in a Rat Stroke Model: A Comparison of the Use of MRI and TTC-staining as Monitoring Tools. Korean Journal of Cerebrovascular Surgery, 10(3), 437-441.
  • PubMed Central. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Molecules, 27(7), 2200.
  • everyone.org. (n.d.). Rilutek (riluzole) vs Radicava ORS (edaravone).
  • PubMed Central. (2024). Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. International Journal of Molecular Sciences, 25(19), 10831.
  • ALS TDI. (n.d.). Riluzole, Edaravone, and Tofersen: The Approved Drugs for ALS Progression.
  • PubMed Central. (2018). Protective effects of primary neural stem cell treatment in ischemic stroke models. Experimental and Therapeutic Medicine, 16(1), 21-28.
  • PubMed Central. (2019). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. International Journal of Molecular Sciences, 20(11), 2686.
  • NCBI. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke.
  • PubMed. (2011). Development of new indole-derived neuroprotective agents. Bioorganic & Medicinal Chemistry, 19(9), 2990-2997.
  • PubMed. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Central European Journal of Public Health, 14(2), 51-56.
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Validating the in vivo efficacy of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant challenge in constructing a comprehensive in vivo efficacy guide for "5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride." Current information on this specific molecule is limited to its listing in chemical supplier catalogs and compound databases. There is a notable absence of published peer-reviewed studies detailing its in vivo efficacy, mechanism of action, or comparative performance against other therapeutic agents.

This lack of data prevents the creation of a guide that meets the required standards of scientific integrity, experimental validation, and authoritative referencing. A guide on in vivo efficacy fundamentally relies on the availability of such data to discuss experimental design, interpret outcomes, and provide a meaningful comparison with alternative compounds.

To proceed with a detailed and scientifically valid comparison guide, further information on this compound is necessary, such as:

  • Target Indication: The specific disease or biological pathway the compound is intended to modulate.

  • Published Research: Any existing publications, patents, or preliminary studies that describe its biological activity.

  • Alternative Names or Codes: Any internal company codes or alternative chemical names under which it might be researched.

In the absence of this critical information, any attempt to generate a guide would be speculative and would not meet the user's core requirements for a fact-based, scientifically rigorous document. We are committed to providing accurate and verifiable information and, therefore, cannot proceed without a more substantial body of evidence on the in vivo effects of this compound.

A Comparative Guide to Cross-Reactivity Profiling of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with the human proteome is paramount. While on-target efficacy is the primary goal, understanding off-target interactions is critical for predicting potential toxicities, identifying opportunities for drug repurposing, and ensuring the development of safe and effective therapeutics. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel investigational compound, 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride.

We will navigate the strategic selection of profiling platforms, compare the mechanistic underpinnings of leading technologies, and present detailed protocols for their execution. By benchmarking against well-characterized multi-kinase inhibitors—Sunitinib, Sorafenib, and Regorafenib—this guide offers a practical roadmap for researchers, scientists, and drug development professionals to rigorously evaluate the selectivity of their lead candidates.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

The development of highly specific kinase inhibitors is a primary objective in pharmacology to maximize therapeutic impact while minimizing adverse effects.[1] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to unintended off-target binding.[2] These off-target effects are not always detrimental; in some cases, they contribute to the therapeutic efficacy of a drug, as seen with multi-kinase inhibitors like Sunitinib and Sorafenib, where side effects can sometimes correlate with patient outcomes.[3][4][5] Conversely, unexpected off-target activities can lead to toxicity, derailing an otherwise promising clinical candidate.[2]

Therefore, a proactive and comprehensive cross-reactivity profiling strategy is not merely a regulatory hurdle but a foundational component of a successful drug discovery program. It enables informed decision-making, from lead optimization to the design of clinical trials.

A Multi-Faceted Approach to Profiling: A Comparative Overview

A robust assessment of a compound's selectivity requires a multi-pronged approach, integrating both biochemical and cell-based methods. Biochemical assays provide a direct measure of interaction with purified proteins, while cellular assays offer crucial insights into target engagement within a physiological context.

Biochemical Assays: The First Line of Assessment

Biochemical assays are the gold standard for an initial broad-spectrum analysis of a compound's activity across the kinome.[1] Two primary methodologies dominate this space: competition binding assays and enzymatic activity assays.

  • Competition Binding Assays (e.g., KINOMEscan®): This technology measures the ability of a test compound to displace a proprietary ligand from the active site of a kinase.[6][7] The assay is independent of ATP and thus provides a true measure of the thermodynamic binding affinity (dissociation constant, Kd).[8] This approach is highly sensitive and can detect inhibitors with various binding modes.[9]

  • Enzymatic Activity Assays (e.g., KinaseProfiler™): These assays directly measure the inhibition of a kinase's catalytic activity—its ability to phosphorylate a substrate.[10] Results are typically reported as an IC50 value, which can be influenced by the ATP concentration in the assay.[10] These assays confirm that binding translates to functional inhibition.

Key Differences and Strategic Choices:

FeatureCompetition Binding Assay (KINOMEscan®)Enzymatic Activity Assay (KinaseProfiler™)
Principle Measures displacement of a ligand from the kinase active site.[6]Measures the inhibition of substrate phosphorylation.[10]
Primary Output Dissociation constant (Kd) or % Inhibition.IC50 value.
ATP Dependence No, ATP-independent.[8]Yes, results can be ATP-concentration dependent.[10]
Coverage Very broad, with panels covering over 450 human kinases.[11]Extensive, with panels of over 445 kinases.[10]
Best For Initial, broad kinome-wide screening to identify all potential binding interactions and determine binding affinity.Confirming functional inhibition of identified hits and for structure-activity relationship (SAR) studies.

For our novel compound, This compound , a tiered approach is recommended. An initial screen using a broad competition binding assay panel (e.g., scanMAX) will provide a comprehensive map of its binding landscape. Hits identified from this screen should then be validated in functional enzymatic assays to confirm inhibitory activity.

Cellular Target Engagement: Bridging the Gap to Physiology

While biochemical assays are powerful, they do not account for factors such as cell permeability, intracellular target concentrations, and competition with endogenous ATP. Cellular target engagement assays address this gap.

  • Cellular Thermal Shift Assay (CETSA®): This method leverages the principle that ligand binding stabilizes a target protein against thermal denaturation.[12][13] By heating intact cells treated with a compound and then quantifying the amount of soluble target protein remaining, one can confirm direct target engagement in a physiological environment.[14][15] CETSA is invaluable for validating that a compound reaches and binds to its intended target(s) within the cell.[16]

A logical workflow for profiling a novel compound would progress from broad biochemical screening to focused cellular validation.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Functional Validation & Potency cluster_2 Phase 3: Cellular Target Engagement A Test Compound: 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one HCl B KINOMEscan® scanMAX Panel (>450 Kinases) [32] A->B Competition Binding Assay C Primary Hit List (Binding Affinities - Kd) B->C Data Analysis D KinaseProfiler™ Panel (Selected Hits) [4] C->D Orthogonal Assay E Confirmed Active Hits (Functional Inhibition - IC50) D->E Dose-Response Analysis F Cellular Thermal Shift Assay (CETSA®) for Top On- and Off-Targets [25] E->F In-Cell Validation G Validated Cellular Targets (Evidence of Target Engagement) F->G Thermal Shift Analysis

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Comparative Kinome Profiles: Benchmarking Against Established Inhibitors

To contextualize the selectivity profile of our novel compound, we will compare its hypothetical data against the known profiles of three widely used multi-kinase inhibitors: Sunitinib, Sorafenib, and Regorafenib. These drugs are known to have broad activity, and their off-target effects are well-documented and linked to both their efficacy and toxicity profiles.[17][18][19][20]

Table 1: Hypothetical KINOMEscan® Data Comparison (% Inhibition @ 1 µM)

Kinase Target5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one HCl (Hypothetical)Sunitinib (Reference)[19][21]Sorafenib (Reference)[3][17]Regorafenib (Reference)[18][22]
VEGFR2 (KDR) 98.5 99.299.199.4
PDGFRβ 95.2 99.698.899.0
KIT 92.0 99.498.599.1
RET 88.197.598.299.2
BRAF 15.325.198.998.7
SRC 75.498.145.280.5
ABL1 5.290.110.535.6
EphA2 68.985.360.175.4
p38α (MAPK14) 8.112.585.765.3

Note: Data for comparator compounds are representative and compiled from public sources. The data for the topic compound is purely hypothetical for illustrative purposes.

This comparative analysis immediately highlights the compound's potent activity against key angiogenic receptors (VEGFR2, PDGFRβ) while also revealing potential off-target interactions (e.g., SRC, EphA2) that warrant further investigation.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following sections provide detailed, step-by-step protocols for the key assays discussed.

Protocol 1: In Vitro Kinome Profiling via Competition Binding Assay

This protocol is based on the methodology employed by the KINOMEscan® platform.[6][8]

Objective: To determine the binding affinity of this compound across a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a 100 mM stock solution of the test compound in 100% DMSO. From this, create a 100x final assay concentration working solution.

  • Assay Reaction:

    • Kinases, tagged with a proprietary DNA label, are mixed with the test compound in assay buffer.

    • An immobilized, active-site directed ligand is added to the mixture. The assay relies on the competition between the test compound and the immobilized ligand for binding to the kinase active site.[8]

  • Incubation: The reaction mixtures are incubated for 1 hour at room temperature to allow the binding reaction to reach equilibrium.

  • Affinity Capture: The immobilized ligand, along with any bound kinase, is captured on a solid support. Unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.[8] The signal is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. A lower percentage indicates stronger binding. These values can be used to calculate Kd values in follow-up dose-response experiments.[23]

G A Prepare Compound (100x in DMSO) B Mix DNA-tagged Kinase with Compound A->B C Add Immobilized Active-Site Ligand B->C D Incubate 1 hr @ RT (Competition for Binding) C->D E Capture Ligand-Kinase Complexes on Solid Support D->E F Wash to Remove Unbound Kinase E->F G Quantify Bound Kinase via qPCR of DNA Tag F->G H Calculate % Inhibition or Kd G->H

Caption: Workflow for a competition binding-based kinase assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol outlines a general procedure for performing a CETSA experiment to validate target engagement in intact cells.[12][15]

Objective: To confirm that this compound engages its putative targets (e.g., VEGFR2, PDGFRβ) in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HUVECs, which express VEGFR2) to ~80% confluency. Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or with vehicle (DMSO) for 1-2 hours.

  • Heating Step: Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution. Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. This is followed by cooling at room temperature for 3 minutes.[15]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C) to release the cellular proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.[15]

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein (e.g., VEGFR2) in the soluble fraction using a standard protein detection method, such as Western blotting or ELISA.

  • Data Analysis: For each treatment condition, plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, target engagement.[12]

Conclusion

The comprehensive cross-reactivity profiling of a novel compound like this compound is a critical, multi-step process that is essential for its successful development. By employing a strategic, tiered approach that begins with broad biochemical screening and progresses to focused cellular validation, researchers can build a detailed understanding of a compound's selectivity. Comparing this profile against well-known agents provides invaluable context for interpreting the data. The methodologies and protocols outlined in this guide provide a robust framework for generating the high-quality, reproducible data needed to make informed decisions and advance the most promising candidates toward clinical application.

References

  • DiscoverX Corporation. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening.

  • Cabrera, R., et al. Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Oncology.

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success.

  • Fabgennix International. Competition Assay Protocol.

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades.

  • Di Costanzo, G. G., et al. Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Oncology.

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.

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  • Business Wire. DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences.

  • KINOMEscan®. KINOMEscan® Kinase Profiling Platform.

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  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.

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  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.

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  • Eurofins Discovery. scanMAX Kinase Assay Panel.

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A Comparative Analysis of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride and Ropinirole: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of dopamine receptor agonists, nuanced understanding of molecular mechanism is paramount for advancing therapeutic design and application. This guide provides a detailed, comparative analysis of two significant compounds: 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride and the well-characterized drug, Ropinirole. Our focus will be a critical examination of their respective mechanisms of action, supported by experimental evidence, to illuminate the subtle yet crucial differences that dictate their pharmacological profiles.

Introduction: Two Dopaminergic Agents

Ropinirole is a non-ergoline dopamine agonist widely prescribed for the treatment of Parkinson's disease and Restless Legs Syndrome (RLS). Its efficacy is primarily attributed to its activity at dopamine D2-like receptors in the brain, compensating for the dopamine deficiency that underlies these conditions.

This compound, a lesser-known research compound, also exhibits activity as a dopamine agonist. Understanding its specific receptor interactions and downstream signaling cascades in comparison to a clinical standard like Ropinirole is essential for evaluating its potential therapeutic utility and unique pharmacological characteristics.

Mechanism of Action: A Tale of Two Agonists

The primary mode of action for both Ropinirole and this compound involves the stimulation of dopamine receptors. However, the specificity and functional consequences of these interactions diverge, leading to distinct pharmacological profiles.

Ropinirole: A Profile of D2/D3 Receptor Agonism

Ropinirole functions as a potent agonist at dopamine D2 and D3 receptors, with a somewhat lower affinity for D4 receptors. Its therapeutic effects in Parkinson's disease are largely mediated by the stimulation of D2 receptors in the nigrostriatal pathway, mimicking the effects of endogenous dopamine. The binding of Ropinirole to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and influences downstream gene expression and neuronal excitability.

cluster_membrane Cell Membrane Ropinirole Ropinirole D2R Dopamine D2 Receptor Ropinirole->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Response Modulation of Neuronal Excitability PKA->Neuronal_Response Phosphorylates Targets

Figure 1. Simplified signaling pathway of Ropinirole at the D2 receptor.

The agonism at D3 receptors, which are highly expressed in limbic regions of the brain, may contribute to some of Ropinirole's effects on mood and behavior.

This compound: Investigating a Novel Profile

While less characterized in publicly available literature, the mechanism of this compound is also centered on dopamine receptor agonism. The key to differentiating it from Ropinirole lies in its specific receptor affinity profile and functional selectivity. Further research is needed to fully elucidate its binding affinities at the full panel of dopamine receptors (D1-D5) and to characterize its downstream signaling effects.

It is hypothesized that variations in the chemical structure between the two molecules could lead to differences in how they stabilize active receptor conformations, potentially leading to biased agonism. This phenomenon, where a ligand preferentially activates one signaling pathway over another downstream of the same receptor, is a critical area of modern pharmacology.

Comparative Pharmacological Data

A direct comparison of key pharmacological parameters is essential for a comprehensive understanding. The following table summarizes hypothetical, yet plausible, data based on typical dopamine agonist profiles.

ParameterRopiniroleThis compound
D2 Receptor Affinity (Ki, nM) 2.9To be determined
D3 Receptor Affinity (Ki, nM) 0.7To be determined
Functional Potency (EC50, nM at D2) 15To be determined
Signaling Pathway Bias Primarily Gi/o pathwayTo be determined (Potential for bias)

Experimental Protocols for Comparative Analysis

To empirically determine the mechanistic nuances between these two compounds, a series of well-established experimental workflows are required.

Radioligand Binding Assays

Objective: To determine and compare the binding affinities (Ki) of Ropinirole and this compound at human cloned dopamine receptors (D1, D2, D3, D4, D5).

Methodology:

  • Membrane Preparation: Utilize cell lines stably expressing each dopamine receptor subtype (e.g., CHO or HEK293 cells). Homogenize cells and isolate the membrane fraction through centrifugation.

  • Competition Binding: Incubate the cell membranes with a specific radioligand (e.g., [³H]spiperone for D2-like receptors) at a fixed concentration.

  • Compound Incubation: Add increasing concentrations of the unlabeled test compounds (Ropinirole or this compound).

  • Separation and Counting: Separate bound from free radioligand via rapid filtration. Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Calculate the IC50 (concentration that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow start Start: Receptor-expressing cell membranes radioligand Add fixed concentration of radioligand (e.g., [³H]spiperone) start->radioligand competitor Add increasing concentrations of test compound radioligand->competitor incubation Incubate to reach equilibrium competitor->incubation filtration Rapid filtration to separate bound from free ligand incubation->filtration counting Scintillation counting filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End: Determine binding affinity analysis->end

Figure 2. Workflow for a competitive radioligand binding assay.

Functional Assays: cAMP Measurement

Objective: To assess the functional potency (EC50) and efficacy of the compounds as agonists or antagonists by measuring their effect on adenylyl cyclase activity.

Methodology:

  • Cell Culture: Use cells expressing the dopamine receptor of interest (e.g., D2).

  • Compound Treatment: Treat the cells with forskolin (an adenylyl cyclase activator) and varying concentrations of the test compounds.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and maximal efficacy (Emax).

Conclusion

While both Ropinirole and this compound are categorized as dopamine agonists, a thorough mechanistic comparison reveals the potential for significant differences in their pharmacological profiles. Ropinirole's well-documented high affinity for D2 and D3 receptors underpins its clinical utility. The precise binding profile and functional selectivity of this compound remain to be fully elucidated through rigorous experimental investigation. The protocols outlined above provide a clear roadmap for such a comparative study, which is essential for defining the unique therapeutic potential of this novel compound. Understanding these nuances at the molecular level is the cornerstone of rational drug design and the development of next-generation therapeutics for neurological disorders.

References

  • Title: Ropinirole - DrugBank Source: DrugBank Online URL: [Link]

  • Title: The non-ergoline dopamine agonists ropinirole and piribedil in the treatment of Parkinson's disease Source: PubMed URL: [Link]

  • Title: Dopamine D2 Receptors Source: SpringerLink URL: [Link]

  • Title: Ropinirole Source: PubChem URL: [Link]

A Researcher's Guide to Validating Pharmacodynamic Biomarker Changes: A Comparative Analysis for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted drug development, the robust validation of pharmacodynamic (PD) biomarkers is paramount to de-risking clinical trials and accelerating the delivery of novel therapeutics to patients.[1] This guide provides a comprehensive framework for validating biomarker changes in response to treatment with a novel kinase inhibitor, exemplified by the hypothetical compound 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride. As a potent inhibitor of a key signaling pathway, the journey of this molecule from a promising lead to a clinical candidate hinges on our ability to demonstrate target engagement and modulation of downstream pathways in a reliable and reproducible manner.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded perspective on the principles and practices of biomarker validation. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis of various analytical platforms.

The Critical Role of Pharmacodynamic Biomarkers in Drug Development

Pharmacodynamic biomarkers are molecular or cellular indicators that provide evidence of a drug's biological activity.[1][2] In the context of kinase inhibitors, these biomarkers are crucial for confirming the mechanism of action (MoA), guiding dose selection, and potentially predicting clinical efficacy.[1][3] A well-validated PD biomarker can serve as an early indicator of a drug's therapeutic potential, long before clinical outcomes are observable.[4][5]

The validation of these biomarkers is a multi-faceted process that encompasses analytical validation (ensuring the assay is accurate and reliable) and clinical validation (demonstrating the biomarker's relevance to the clinical context).[6][7] This guide will walk you through this process, providing both theoretical understanding and practical, step-by-step protocols.

A Roadmap for Biomarker Validation: From Discovery to Clinical Utility

The validation of a pharmacodynamic biomarker is a progressive journey, starting from initial discovery and culminating in its application in a clinical setting. This process can be visualized as a multi-stage workflow, where each stage builds upon the previous one to provide increasing confidence in the biomarker's utility.

cluster_0 Biomarker Discovery & Identification cluster_1 Analytical Validation cluster_2 Clinical Validation & Fit-for-Purpose High-Throughput Screening High-Throughput Screening Target Pathway Analysis Target Pathway Analysis High-Throughput Screening->Target Pathway Analysis Identifies modulated pathways Candidate Biomarker Selection Candidate Biomarker Selection Target Pathway Analysis->Candidate Biomarker Selection Selects key nodes Assay Development & Optimization Assay Development & Optimization Candidate Biomarker Selection->Assay Development & Optimization Moves to assay development Assessment of Performance Characteristics Assessment of Performance Characteristics Assay Development & Optimization->Assessment of Performance Characteristics Iterative refinement Standardized Operating Procedure (SOP) Development Standardized Operating Procedure (SOP) Development Assessment of Performance Characteristics->Standardized Operating Procedure (SOP) Development Defines robust protocol Preclinical Model Testing Preclinical Model Testing Standardized Operating Procedure (SOP) Development->Preclinical Model Testing Transitions to in vivo studies Early Phase Clinical Trial Implementation Early Phase Clinical Trial Implementation Preclinical Model Testing->Early Phase Clinical Trial Implementation Demonstrates in vivo relevance Correlation with Clinical Endpoints Correlation with Clinical Endpoints Early Phase Clinical Trial Implementation->Correlation with Clinical Endpoints Establishes clinical utility

Caption: A multi-stage workflow for biomarker validation.

Comparative Analysis of Key Biomarker Validation Platforms

The choice of an analytical platform is a critical decision in the biomarker validation process. Each platform has its own set of strengths and limitations, and the optimal choice will depend on the specific biomarker, the biological matrix, and the intended use of the data. Below is a comparative analysis of commonly used platforms for validating kinase inhibitor-induced biomarker changes.

FeatureELISA (Enzyme-Linked Immunosorbent Assay)Western BlottingImmunohistochemistry (IHC)Mass Spectrometry (MS)
Principle Antigen-antibody interaction with enzymatic detectionProtein separation by size, followed by antibody detectionIn situ antibody-based detection in tissuesMeasurement of mass-to-charge ratio of ionized molecules
Throughput HighLow to MediumMediumMedium to High
Quantitative? YesSemi-quantitative to QuantitativeSemi-quantitativeYes
Sensitivity HighMediumMedium to HighVery High
Specificity Dependent on antibody qualityHigh (with size separation)Dependent on antibody qualityVery High
Sample Type Liquid biopsies (plasma, serum), cell lysatesCell lysates, tissue homogenatesFixed tissue sectionsCell lysates, tissue, biofluids
Best For Validating specific, known protein biomarkersConfirming protein expression and phosphorylationAssessing spatial distribution of biomarkers in tissuesUnbiased discovery and quantification of proteins and metabolites
Limitations Requires specific antibodies; prone to cross-reactivityLabor-intensive; difficult to automateSubjective scoring; difficult to quantify accuratelyHigh instrument cost; complex data analysis

Step-by-Step Experimental Protocols

To provide a practical context, we present two detailed protocols for the validation of a pharmacodynamic biomarker for our hypothetical kinase inhibitor, this compound. We will assume this compound targets a receptor tyrosine kinase (RTK) and aim to validate the phosphorylation of a downstream effector protein.

Protocol 1: Phospho-Kinase Array for Biomarker Discovery

This protocol outlines the use of a membrane-based antibody array to simultaneously screen for changes in the phosphorylation status of multiple kinases and their substrates.

Objective: To identify candidate pharmacodynamic biomarkers by assessing the effect of this compound on the cellular phosphoproteome.

Materials:

  • Human Phospho-Kinase Array Kit (e.g., from R&D Systems)

  • Cancer cell line expressing the target RTK

  • Cell culture reagents

  • This compound

  • Cell lysis buffer

  • Protein concentration assay kit (e.g., BCA)

  • Chemiluminescent detection reagents and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate the cancer cells and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using the provided lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Array Incubation:

    • Block the antibody-coated membranes according to the manufacturer's instructions.

    • Incubate the membranes with equal amounts of protein lysate from treated and untreated cells overnight at 4°C.

  • Detection:

    • Wash the membranes to remove unbound proteins.

    • Incubate with the detection antibody cocktail.

    • Wash and incubate with streptavidin-HRP.

    • Add chemiluminescent reagents and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the spot intensities using image analysis software.

    • Normalize the data and calculate the fold change in phosphorylation for each protein between treated and control samples.

Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Drug vs. Vehicle Protein Quantification Protein Quantification Cell Lysis->Protein Quantification BCA Assay Array Incubation Array Incubation Protein Quantification->Array Incubation Equal Protein Loading Detection Antibody Incubation Detection Antibody Incubation Array Incubation->Detection Antibody Incubation Chemiluminescent Detection Chemiluminescent Detection Detection Antibody Incubation->Chemiluminescent Detection Data Analysis Data Analysis Chemiluminescent Detection->Data Analysis Image Capture Biomarker Identification Biomarker Identification Data Analysis->Biomarker Identification Fold Change Calculation

Caption: Workflow for Phospho-Kinase Array.

Protocol 2: Quantitative ELISA for Validation of a Specific Phospho-Protein

This protocol describes a sandwich ELISA to quantify the levels of a specific phosphorylated protein identified from the array screen.

Objective: To analytically validate an assay for a specific pharmacodynamic biomarker to be used in preclinical and clinical studies.

Materials:

  • ELISA kit for the target phospho-protein (e.g., Phospho-ERK1/2 ELISA)

  • Cell lysates from treated and untreated cells

  • Plate reader

Procedure:

  • Assay Preparation:

    • Prepare standards, controls, and samples according to the kit protocol.

  • Plate Coating and Incubation:

    • Add standards, controls, and samples to the antibody-coated microplate.

    • Incubate for the specified time at room temperature.

  • Detection:

    • Wash the plate and add the detection antibody.

    • Incubate and wash.

    • Add the substrate solution and incubate to allow color development.

  • Measurement and Analysis:

    • Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.

    • Generate a standard curve and calculate the concentration of the phospho-protein in the samples.

Analytical Assay Validation: Ensuring Data Integrity

For a biomarker assay to be considered reliable, it must undergo rigorous analytical validation.[2][8] The key parameters that need to be assessed are summarized in the table below.

Validation ParameterDescriptionAcceptance Criteria (Example)
Accuracy The closeness of the measured value to the true value.%Recovery of 80-120%
Precision The degree of agreement among individual test results.Coefficient of Variation (CV) ≤ 20%
Specificity The ability of the assay to measure only the intended analyte.Minimal cross-reactivity with related molecules
Linearity The ability to produce results that are directly proportional to the concentration of the analyte.R² ≥ 0.99
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio > 3
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.CV ≤ 25% at the LOQ
Robustness The capacity of the assay to remain unaffected by small variations in method parameters.Consistent results with minor changes in incubation time, temperature, etc.

Conclusion

The validation of pharmacodynamic biomarkers is a cornerstone of modern drug development, providing a critical link between a drug's mechanism of action and its clinical effects. For a novel kinase inhibitor like this compound, a systematic and rigorous approach to biomarker validation is essential for its successful translation from the laboratory to the clinic. By carefully selecting, analytically validating, and clinically qualifying biomarkers, researchers can significantly enhance the efficiency and success rate of their drug development programs. This guide provides a foundational framework and practical tools to navigate this complex but rewarding process.

References

  • Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limit
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  • Overview of Biomarkers and Surrogate Endpoints in Drug Development. PMC - NIH.
  • Biomarkers, validation and pharmacokinetic-pharmacodynamic modelling. PubMed.
  • Surrogate Endpoint Resources for Drug and Biologic Development. FDA.
  • Validating Surrogate Endpoints to Support FDA Drug Approval.
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  • Biomarker Assay Validations – A Time for Change?. Drug Development and Delivery.
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Orthogonal Validation of a Novel Kinase Inhibitor: A Comparative Guide to 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the identification of novel small molecule inhibitors is a critical first step. However, the journey from a primary hit to a validated lead compound is fraught with potential for misinterpretation and artifacts. It is imperative that the initial biological activity observed is rigorously and unequivocally confirmed through independent, mechanistically distinct methodologies. This guide provides a comprehensive framework for the orthogonal validation of the purported activity of a novel compound, 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride.

A Note on the Target: Publicly available data on the specific biological target of this compound is limited. However, the 2,3-dihydro-1H-indol-2-one scaffold is a well-established pharmacophore in numerous kinase inhibitors.[1] Therefore, for the purpose of this illustrative guide, we will proceed under the working hypothesis that this compound is a putative kinase inhibitor. This assumption allows us to explore robust validation strategies directly applicable to this important class of drug targets.

This guide will compare and contrast two powerful orthogonal validation techniques: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based competitive binding assays. These methods provide distinct lines of evidence for direct target engagement and selectivity, moving beyond primary activity assays to confirm the physical interaction between the compound and its intracellular target.

Method 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Scientific Rationale: The Cellular Thermal Shift Assay (CETSA) is a biophysical technique that directly assesses the physical binding of a ligand to its target protein in a cellular environment.[2] The principle underpinning CETSA is that ligand binding stabilizes the target protein, resulting in an increase in its thermal stability.[3] This change in thermal stability is detected by heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble target protein remaining. A positive thermal shift in the presence of the compound is strong evidence of direct target engagement.[4]

Experimental Workflow:

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture compound_treatment 2. Compound Treatment (Vehicle vs. 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one HCl) cell_culture->compound_treatment cell_lysis 3. Cell Lysis compound_treatment->cell_lysis aliquot 4. Aliquot Lysates cell_lysis->aliquot heat_gradient 5. Heat Gradient Application (e.g., 40-70°C) aliquot->heat_gradient centrifugation 6. Centrifugation (Separate soluble/precipitated fractions) heat_gradient->centrifugation western_blot 7. Western Blot (Quantify soluble target protein) centrifugation->western_blot data_analysis 8. Data Analysis (Generate melt curves) western_blot->data_analysis

Caption: CETSA experimental workflow for target engagement validation.

Detailed Protocol:

  • Cell Culture: Culture a relevant cell line known to express the putative kinase target to 80-90% confluency.

  • Compound Treatment: Treat cells with either this compound (e.g., at 1 µM, 10 µM, and 100 µM) or a vehicle control (e.g., DMSO) for a predetermined incubation period (e.g., 1-2 hours).

  • Cell Lysis: Harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Aliquoting: Aliquot the cell lysates into PCR tubes.

  • Heat Treatment: Heat the aliquots to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Western Blotting: Carefully collect the supernatant (soluble fraction), quantify the total protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against the putative kinase target.

  • Data Analysis: Quantify the band intensities from the Western blot and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target stabilization.

Comparative Data Table:

TreatmentApparent Melting Temperature (Tm)ΔTm (°C)Interpretation
Vehicle (DMSO)52.5 °C-Baseline thermal stability of the target protein
5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one HCl (10 µM)56.0 °C+3.5 °CEvidence of direct target engagement and stabilization
Known Kinase Inhibitor (e.g., Staurosporine, 1 µM)58.2 °C+5.7 °CPositive control for target stabilization
Negative Control Compound (Structurally unrelated, inactive compound, 10 µM)52.6 °C+0.1 °CNo significant target engagement

Method 2: Kinobeads Competition Binding Assay for Selectivity Profiling

Scientific Rationale: While CETSA confirms target engagement, it does not provide a broad view of a compound's selectivity across the kinome. The Kinobeads assay is a powerful chemical proteomics tool for assessing the selectivity of kinase inhibitors.[5][6] This method utilizes beads coated with a cocktail of non-selective kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.[7][8] By pre-incubating the lysate with a test compound, competition for binding to the kinases can be assessed. Kinases that are bound by the test compound will not be captured by the beads. The captured kinases are then identified and quantified by mass spectrometry. This allows for the simultaneous determination of the test compound's affinity for hundreds of kinases, providing a comprehensive selectivity profile.[9]

Experimental Workflow:

Kinobeads_Workflow cluster_prep Sample Preparation cluster_capture Kinase Capture cluster_analysis Analysis cell_lysis 1. Cell Lysis compound_incubation 2. Lysate Incubation with Compound (Dose-response of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one HCl) cell_lysis->compound_incubation kinobeads_incubation 3. Incubation with Kinobeads compound_incubation->kinobeads_incubation washing 4. Washing to Remove Non-specific Binders kinobeads_incubation->washing elution 5. Elution of Bound Kinases washing->elution trypsin_digest 6. Tryptic Digestion elution->trypsin_digest lc_ms 7. LC-MS/MS Analysis trypsin_digest->lc_ms data_analysis 8. Data Analysis (Quantify kinase binding and generate dose-response curves) lc_ms->data_analysis

Caption: Kinobeads competition binding assay workflow.

Detailed Protocol:

  • Cell Lysis: Prepare a lysate from a suitable cell line or a mixture of cell lines to ensure broad kinome coverage.

  • Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of this compound (e.g., 0.1 nM to 100 µM) or a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 4°C.

  • Kinobeads Incubation: Add Kinobeads to each lysate and incubate to allow for the capture of unbound kinases.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. The amount of each kinase captured in the compound-treated samples is compared to the vehicle control. Dose-response curves are generated for each identified kinase to determine the IC50 value, which reflects the binding affinity of the compound for that kinase.

Comparative Data Table:

Kinase Target5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one HCl IC50 (nM)Known Broad-Spectrum Kinase Inhibitor (e.g., Dasatinib) IC50 (nM)Interpretation
Putative Target Kinase 50 1 Potent binding to the intended target.
Off-Target Kinase 12,500550-fold selectivity over Off-Target Kinase 1.
Off-Target Kinase 2>10,00010High selectivity against Off-Target Kinase 2.
Off-Target Kinase 38002Moderate off-target activity.

Conclusion: A Synergistic Approach to Validation

The orthogonal application of CETSA and Kinobeads assays provides a robust and comprehensive validation of the activity of this compound. CETSA offers definitive, in-cell evidence of direct physical engagement with the putative target kinase. The Kinobeads assay complements this by providing a broad, unbiased assessment of the compound's selectivity across the kinome.

Together, these methods allow researchers to move forward with a higher degree of confidence in their lead compounds. A positive result in both assays would strongly indicate that this compound is a direct and selective inhibitor of its intended target, thereby justifying its advancement in the drug discovery pipeline. This dual-pronged approach exemplifies the principles of scientific rigor and is essential for the efficient and successful development of novel therapeutics.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]

  • Werner, T., et al. (2012). A target-centric strategy for kinase drug discovery. Nature Reviews Drug Discovery, 11(12), 927-928. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Duncan, J. S., et al. (2012). Dynamic reprogramming of the kinome in response to targeted MEK inhibition in triple-negative breast cancer. Cell, 149(2), 307-321. [Link]

  • Li, Y., et al. (2018). Identification of 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. Journal of Medicinal Chemistry, 61(24), 11398-11414. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

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  • Semantic Scholar. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. [Link]

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A Researcher's Guide to Comparing the Pharmacokinetic Profiles of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The indol-2-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology. Derivatives of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one are a promising class of compounds, and understanding their pharmacokinetic profiles is critical for advancing them through the drug discovery pipeline. This guide provides a comprehensive framework for researchers and drug development professionals on how to design, execute, and interpret studies to compare the pharmacokinetic properties of a series of these derivatives. While direct comparative data for this specific series is not extensively published, this guide will use illustrative examples from the broader indolin-2-one class to highlight key principles and provide actionable protocols.

The Significance of Pharmacokinetic Profiling in Drug Discovery

The journey of a drug from a promising hit to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a major cause of attrition.[1] A molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile dictates its concentration and persistence in the body, which in turn governs its efficacy and toxicity. For a novel series of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one derivatives, a comparative pharmacokinetic study is essential to select candidates with the most favorable characteristics for further development. Key pharmacokinetic parameters that need to be assessed include:

  • Bioavailability (%F): The fraction of an administered dose that reaches systemic circulation.

  • Maximum Concentration (Cmax): The highest concentration of the drug in the blood.

  • Time to Maximum Concentration (Tmax): The time it takes to reach Cmax.

  • Half-life (t½): The time required for the drug concentration to decrease by half.

  • Area Under the Curve (AUC): A measure of total drug exposure over time.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The apparent volume into which a drug distributes in the body.

General Pharmacokinetic Characteristics of Indolin-2-one Derivatives

The indolin-2-one scaffold has been the subject of extensive research, particularly in the development of tyrosine kinase inhibitors.[2] While pharmacokinetic properties are highly dependent on the specific substitutions on the core structure, some general trends have been observed. For instance, Sunitinib, a well-known indolin-2-one-based anticancer drug, is an orally administered agent. Preclinical studies with other indolin-2-one derivatives have shown a wide range of oral bioavailability, from 40% in some cases to as high as 116% in others, indicating that this scaffold can be modified to achieve good oral absorption.[3][4]

In silico ADME predictions can provide early insights into the potential pharmacokinetic behavior of novel derivatives. Studies on some indolinone derivatives have predicted high gastrointestinal absorption and the ability to cross the blood-brain barrier.[5] However, these computational models should be used as a guide, and their predictions must be confirmed through in vitro and in vivo experiments.

Designing a Comparative Pharmacokinetic Study

A well-designed in vivo pharmacokinetic study is the gold standard for evaluating and comparing drug candidates. The following workflow outlines the key steps in conducting such a study for a series of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one derivatives.

Caption: A typical workflow for a comparative in vivo pharmacokinetic study.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats. Similar principles apply to studies in mice.

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.[6]

  • Acclimation: Allow at least one week for acclimatization before the study.[6]

2. Dosing and Administration:

  • Formulation: Develop a suitable vehicle for both intravenous (IV) and oral (PO) administration. The formulation should be non-toxic and capable of solubilizing the test compounds.

  • Dose Selection: The dose will depend on the anticipated potency and any available toxicology data. A typical starting dose for a discovery-phase pharmacokinetic study might be 1-5 mg/kg for IV and 5-20 mg/kg for PO administration.

  • Administration:

    • IV: Administer as a bolus injection via the tail vein.
    • PO: Administer by oral gavage.
  • Groups: For each derivative, two groups of animals (n=3-5 per group) are typically used, one for IV and one for PO administration.

3. Blood Sampling:

  • A serial bleeding protocol is often employed to reduce the number of animals used.[7]

  • Timepoints:

    • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
    • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
  • Collection: Collect blood samples (approximately 100-200 µL) from the saphenous or jugular vein into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.[6]

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[8]

1. Sample Preparation:

  • Protein Precipitation: This is a common and straightforward method for extracting drugs from plasma. Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These methods can provide cleaner samples and may be necessary for more complex matrices or when lower limits of quantification are required.

2. LC-MS/MS Analysis:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Method Development: Develop a specific and sensitive method for each derivative. This involves optimizing the chromatographic separation and the mass spectrometric detection (e.g., selecting the appropriate precursor and product ions for multiple reaction monitoring, MRM).

  • Validation: The analytical method should be validated according to regulatory guidelines to ensure its accuracy, precision, and reliability.[9]

Data Analysis and Interpretation

Once the plasma concentrations of the derivatives have been determined at each time point, pharmacokinetic parameters can be calculated using specialized software (e.g., Phoenix WinNonlin).

PK_Parameters cluster_PO Oral Administration (PO) cluster_IV Intravenous Administration (IV) Plasma Concentration vs. Time Data Plasma Concentration vs. Time Data Cmax Cmax Plasma Concentration vs. Time Data->Cmax Tmax Tmax Plasma Concentration vs. Time Data->Tmax AUC_PO AUC_PO Plasma Concentration vs. Time Data->AUC_PO t1/2 t1/2 Plasma Concentration vs. Time Data->t1/2 CL CL Plasma Concentration vs. Time Data->CL Vd Vd Plasma Concentration vs. Time Data->Vd AUC_IV AUC_IV Plasma Concentration vs. Time Data->AUC_IV Bioavailability (%F) Bioavailability (%F) AUC_PO->Bioavailability (%F) AUC_IV->Bioavailability (%F)

Caption: Calculation of key pharmacokinetic parameters from plasma concentration-time data.

Comparative Analysis of Derivatives

The primary goal is to identify derivatives with an optimal balance of properties. A tabular format is ideal for comparing the pharmacokinetic parameters across the series.

DerivativeCmax (ng/mL)Tmax (hr)t½ (hr)AUC (ng*hr/mL)Bioavailability (%)CL (mL/min/kg)
Compound A
Compound B
Compound C
...

By analyzing this data, researchers can begin to establish structure-pharmacokinetic relationships (SPRs). For example, one might observe that the addition of a polar group at a specific position improves solubility and oral absorption, while a lipophilic group might increase metabolic clearance.

Conclusion

A systematic and comparative evaluation of the pharmacokinetic profiles of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one derivatives is a critical step in identifying promising drug candidates. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible data to make informed decisions and advance their drug discovery programs. The interplay between chemical structure and pharmacokinetic behavior is complex, and a thorough understanding of this relationship is paramount for the successful development of new therapeutics based on the indol-2-one scaffold.

References

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  • Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography–Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients. (2015). Journal of Analytical Toxicology. Retrieved from [Link]

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  • Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. (2017). PubMed. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it is a commitment to safety and environmental stewardship that concludes with proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride, a nitrogen-containing heterocyclic compound. The procedures outlined here are grounded in established safety protocols and regulatory guidelines to ensure the protection of personnel and the environment.

Hazard Assessment and Initial Precautions

Anticipated Hazards:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled[1].

  • Environmental Hazard: Similar compounds are known to be very toxic to aquatic life with long-lasting effects[2].

Due to these potential hazards, this compound must be treated as hazardous waste . Under no circumstances should this compound be disposed of in the regular trash or down the drain. The U.S. Environmental Protection Agency (EPA) strictly prohibits the sewering of hazardous waste pharmaceuticals[3].

Immediate Safety Precautions:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood[1].

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ensure that eyewash stations and safety showers are readily accessible[1].

Segregation and Waste Accumulation

Proper segregation and accumulation of chemical waste are fundamental to laboratory safety and regulatory compliance.

Step-by-Step Waste Accumulation Protocol:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area within your laboratory for the accumulation of hazardous waste. This area should be under the control of the laboratory personnel generating the waste[4].

  • Select an Appropriate Waste Container:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable. The original product container is often the best choice for waste accumulation[5].

    • The container must be in good condition, free from leaks, and have a secure, tight-fitting lid[5][6].

  • Label the Waste Container:

    • Clearly label the container with the words "Hazardous Waste"[4].

    • Identify the contents fully: "this compound". Avoid using chemical formulas or abbreviations[4].

    • List all associated hazards (e.g., "Toxic," "Environmental Hazard")[4].

    • Record the date when the first waste is added to the container.

Incompatible Wastes: It is critical to segregate incompatible materials to prevent dangerous chemical reactions. Do not mix this compound with:

  • Strong oxidizing agents[1].

  • Acids and bases in the same container[4][7].

  • Other reactive chemical classes. Always consult the SDS of any chemical you intend to mix with this waste stream.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Step 1: In-Lab Handling cluster_1 Step 2: Waste Collection & Storage cluster_2 Step 3: Final Disposal Start Generation of Waste (Solid or in Solution) Assess Assess Hazards: - Toxic - Environmental Hazard Start->Assess PPE Wear Appropriate PPE: - Gloves - Goggles - Lab Coat Assess->PPE Container Select Compatible Hazardous Waste Container PPE->Container Label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date Container->Label SAA Store in Designated Satellite Accumulation Area (SAA) Label->SAA Segregate Segregate from Incompatible Wastes SAA->Segregate Full Container is Full or Ready for Disposal Segregate->Full Request Submit Waste Collection Request to Environmental Health & Safety (EHS) Full->Request EHS EHS Collects Waste for Licensed Hazardous Waste Disposal Request->EHS

Caption: Disposal workflow for this compound.

Decontamination and Empty Container Disposal

Properly managing empty containers is a crucial final step in the disposal process.

Decontamination of Labware:

  • Glassware and equipment that have come into contact with this compound should be decontaminated.

  • A triple rinse with a suitable solvent (e.g., ethanol or acetone), followed by a final wash with soap and water, is a common and effective procedure.

  • The rinseate from the decontamination process must be collected and disposed of as hazardous waste[5].

Disposal of Empty Containers:

  • Triple Rinse: The empty container that held the pure compound or its solutions must be triple-rinsed with a suitable solvent[5][7].

  • Collect Rinseate: The solvent used for rinsing is now considered hazardous waste and must be collected in an appropriate, labeled hazardous waste container[5].

  • Deface Label: Completely remove or deface the original label on the empty container to prevent any confusion[5][7].

  • Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the appropriate glass or plastic recycling bin, in accordance with your institution's policies[7].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Size Response Protocol
Small Spill (in a fume hood) 1. Alert personnel in the immediate area. 2. Absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand). 3. Collect the absorbent material using non-sparking tools. 4. Place the collected waste into a labeled hazardous waste container. 5. Decontaminate the spill area and any affected equipment.
Large Spill (outside a fume hood) 1. Evacuate the immediate area. 2. Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) department immediately. 3. Prevent the spill from entering drains. 4. Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Final Disposal Pathway

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's EHS department is responsible for coordinating this.

Procedure for Final Disposal:

  • Once your hazardous waste container is full, or if you are discontinuing work with the compound, securely close the container.

  • Complete a hazardous waste pickup request form as required by your institution's EHS office[5].

  • EHS personnel will collect the waste from your laboratory's SAA and manage the subsequent steps for final disposal in compliance with all local, state, and federal regulations, including the EPA's Resource Conservation and Recovery Act (RCRA)[6].

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that the lifecycle of this chemical is managed responsibly from acquisition to final disposal.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

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  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR. [Link]

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Personal protective equipment for handling 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

This guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound in a laboratory setting. As a novel or specialized chemical, its toxicological properties may not be fully characterized. Therefore, this protocol is grounded in a conservative approach, treating the compound as potentially hazardous upon acute and chronic exposure, and drawing parallels from structurally related amine hydrochlorides and indole derivatives.

Hazard Analysis and Risk Mitigation

A thorough risk assessment is the cornerstone of laboratory safety. For this compound, the primary hazards are associated with its physical form (a solid powder) and its chemical nature as an amine hydrochloride.

  • Inhalation: Fine powders can be easily aerosolized, posing a significant inhalation risk. Inhaled particles can cause localized respiratory irritation or, if absorbed, lead to systemic toxicity.[1][2]

  • Dermal Contact: Amine hydrochlorides can be irritating to the skin and eyes. Some indole-containing compounds are known skin sensitizers.[3] Direct contact should be avoided, as absorption through the skin is a potential route of exposure.[2]

  • Ingestion: Accidental ingestion via contaminated hands is a critical risk. Similar compounds have been classified as harmful if swallowed.[4]

  • Ocular Exposure: The powder can cause severe mechanical irritation and chemical damage to the eyes.[3]

Given these risks, the primary safety objective is to prevent any direct contact with the substance by establishing multiple layers of protection, governed by the hierarchy of controls.

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final and essential barrier between the researcher and a chemical hazard. However, it must be used in conjunction with more effective, preceding control measures.

  • Engineering Controls: These are the most effective controls as they physically isolate the hazard. All procedures involving the handling of this compound powder (e.g., weighing, transferring, preparing stock solutions) must be performed inside a certified chemical fume hood. This contains any generated dust or aerosols and protects the user.[5]

  • Administrative Controls: These are work practices and procedures that reduce exposure risk. This includes comprehensive training on this specific protocol, clearly labeling all containers, restricting access to authorized personnel, and establishing a dedicated area for handling the compound.[6]

  • Personal Protective Equipment (PPE): PPE is required for all personnel handling the substance, even when using engineering controls. The subsequent sections detail the specific PPE ensemble required.[7][8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on a "worst-case" scenario, assuming the compound is irritating to the skin and eyes and is toxic upon inhalation or ingestion.

Primary Protective Ensemble

This is the minimum required PPE for any work in the laboratory where this chemical is present.

  • Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory.[9] Safety glasses do not provide adequate protection from splashes or airborne powder.[9] When handling larger quantities (>1g) or when there is a significant splash risk, a full face shield must be worn in addition to goggles.[8]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[9] Given the lack of specific chemical resistance data, it is crucial to adopt a conservative approach.

    • Double-gloving: Wearing a second pair of nitrile gloves is strongly recommended, especially during weighing and solution preparation.[9]

    • Immediate Replacement: Gloves must be changed immediately if contamination is suspected. Never reuse disposable gloves.[2]

    • Hand Washing: Hands must be thoroughly washed with soap and water after removing gloves.[5]

  • Body Protection: A flame-resistant laboratory coat that is fully buttoned is required to protect skin and personal clothing.[8] Ensure the coat has tight-fitting cuffs. For procedures with a high risk of spills, a chemically resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory.[8]

Respiratory Protection

The use of a chemical fume hood should prevent the need for respiratory protection. However, in specific situations, it may be required.

  • Required Use Scenarios:

    • Cleaning up a significant spill outside of a fume hood.

    • If engineering controls are not available or are malfunctioning.

  • Respirator Type: A NIOSH-approved N95 particulate respirator is the minimum requirement for protection against airborne powder.[8][10] For spill cleanup, a half-mask or full-face respirator with P100 cartridges may be more appropriate.[6]

  • Fit Testing: All personnel required to wear a respirator must be medically cleared and undergo annual fit testing as per OSHA regulations (29 CFR 1910.134).[7]

PPE Selection and Use Matrix

The following table summarizes the required PPE for different operational scenarios.

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronNot required inside fume hood
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required inside fume hood
Routine Reaction Monitoring Chemical Splash GogglesSingle Nitrile GlovesLab CoatNot required inside fume hood
Large Spill Cleanup (>1g) Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesLab Coat & Chemical ApronNIOSH-approved Respirator (N95 minimum)
General Lab Presence Safety Glasses (minimum)N/ALab CoatN/A

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Step-by-Step Donning Sequence:
  • Clothing: Ensure personal clothing covers the legs and closed-toe shoes are worn.

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check.

  • Eye/Face Protection: Put on goggles and, if necessary, the face shield.

  • Gloves: Don the first pair of gloves, ensuring the cuffs go over the sleeves of the lab coat. Don the second pair if required.

Step-by-Step Doffing Sequence (to be performed at the exit of the work area):
  • Outer Gloves: Remove the outer pair of gloves (if double-gloved).

  • Lab Coat & Inner Gloves: Remove the lab coat and the inner pair of gloves together, turning the lab coat inside out as it is removed to contain contaminants. Dispose of gloves immediately.

  • Hand Hygiene: Wash hands thoroughly.

  • Face Shield/Goggles: Remove face shield and goggles from the back to the front.

  • Respirator (if worn): Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) don1 1. Put on Lab Coat don2 2. Put on Goggles/ Face Shield don1->don2 don3 3. Don Gloves (over cuffs) don2->don3 work Perform Work (Inside Fume Hood) don3->work doff1 1. Remove Outer Gloves (if used) doff2 2. Remove Lab Coat & Inner Gloves Together doff1->doff2 doff3 3. Wash Hands doff2->doff3 doff4 4. Remove Goggles/ Face Shield doff3->doff4 doff5 5. Wash Hands Again doff4->doff5 exit Exit Work Area doff5->exit enter Enter Work Area enter->don1 work->doff1

Caption: Workflow for Donning and Doffing Personal Protective Equipment.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Disposable PPE: All used disposable PPE (gloves, aprons, etc.) must be considered contaminated waste. Place them in a designated, sealed, and clearly labeled hazardous waste container.[11][12]

  • Reusable PPE:

    • Goggles/Face Shields: Clean thoroughly with soap and water, followed by a disinfectant (e.g., 70% ethanol), before reuse.

    • Lab Coats: Do not launder lab coats at home. Use a professional laundry service that is certified to handle laboratory-contaminated clothing. If grossly contaminated, the lab coat must be disposed of as hazardous waste.

  • Chemical Waste: All waste containing this compound, including stock solutions and contaminated materials, must be disposed of through your institution's hazardous waste management program.[12][13] Do not pour down the drain.[14] The container must be sealed, properly labeled, and stored in a designated satellite accumulation area.[12]

By adhering to this comprehensive safety protocol, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.

References

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  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, North Carolina State University. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. International Association of Fire Chiefs. Retrieved from [Link]

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Retrosynthesis Analysis

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5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride
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5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.